1-Phenylpentane-2,4-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-phenylpentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9(12)7-11(13)8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROOHYGFTHTDFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062973 | |
| Record name | 2,4-Pentanedione, 1-phenyl- | |
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Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3318-61-4 | |
| Record name | 1-Phenyl-2,4-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3318-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4-Pentanedione, 1-phenyl- | |
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| Record name | 2,4-Pentanedione, 1-phenyl- | |
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| Record name | 2,4-Pentanedione, 1-phenyl- | |
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| Record name | 1-phenylpentane-2,4-dione | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Phenylpentane-2,4-dione
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of 1-phenylpentane-2,4-dione (CAS No: 3318-61-4), a β-diketone of significant interest in organic synthesis and coordination chemistry. The subsequent sections will delve into its structural characteristics, spectroscopic profile, and the experimental rationale for property determination, offering field-proven insights for laboratory applications.
Core Molecular and Physical Characteristics
This compound is an organic compound that presents as a liquid, ranging in color from light yellow to yellow.[1][2] Its utility as a versatile building block in the synthesis of more complex molecules and as a chelating agent for metal ions underpins its relevance in both academic research and industrial applications.[3][4]
A summary of its key quantitative physical properties is presented below for ease of reference and comparison.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₁₂O₂ | [3][5] |
| Molecular Weight | 176.21 g/mol | [1][3][5] |
| CAS Number | 3318-61-4 | [3][5][6] |
| Appearance | Light yellow to yellow liquid | [1][2] |
| Melting Point | 51 to 53 °C | [4] |
| Boiling Point | 150-153 °C | [1][2] |
| 277.7 °C | [3] | |
| Density | 1.061 ± 0.06 g/cm³ (at 20°C) | [1][2] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and benzene. | [4] |
| pKa (Predicted) | 8.78 ± 0.10 | [1] |
Structural Elucidation: The Dynamics of Tautomerism
A critical feature of this compound, as with other β-diketones, is its existence as a dynamic equilibrium of two tautomeric forms: the keto and the enol form.[7][8] This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons.
The enol form is significantly stabilized by two key factors:
-
Conjugation: The C=C double bond is in conjugation with the carbonyl group and the phenyl ring, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule.[7]
-
Intramolecular Hydrogen Bonding: A strong hydrogen bond forms between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered pseudo-ring.[7]
The equilibrium between these two forms is highly dependent on the solvent. In non-polar solvents, the intramolecularly hydrogen-bonded enol form tends to predominate, whereas in polar, protic solvents that can form their own hydrogen bonds, the equilibrium may shift to favor the keto form.
Caption: Keto-enol tautomerism of this compound.
Spectroscopic Signature
Spectroscopic analysis is indispensable for confirming the structure and purity of this compound. The presence of both keto and enol tautomers results in a combined spectrum reflecting the characteristics of both forms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum will display characteristic signals for the phenyl protons (typically in the δ 7.2-7.5 ppm range), the benzylic methylene protons (-CH₂-), and the methyl protons (-CH₃).[9] Crucially, the presence of the enol form gives rise to a distinct signal for the enolic proton (-OH), often as a broad singlet at a downfield chemical shift (δ > 10 ppm) due to the strong intramolecular hydrogen bonding. The vinyl proton (=CH-) of the enol form will also be present. The relative integration of the signals corresponding to the keto and enol forms allows for the determination of the tautomeric ratio in the specific NMR solvent used.[8]
-
¹³C NMR : The spectrum will show signals for the carbonyl carbons of the keto form (typically δ > 200 ppm) and the carbons of the enol form, including the enolic carbons (C=C) and the carbonyl carbon. Aromatic carbons will also be visible in their characteristic region.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence for the keto-enol equilibrium. The keto form is characterized by strong C=O stretching vibrations around 1700-1730 cm⁻¹. The enol form exhibits a broad O-H stretch (due to hydrogen bonding) and a C=O stretch at a lower frequency (around 1600-1640 cm⁻¹) due to conjugation. A C=C stretching vibration for the enol form also appears in this region.[10]
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (176.21 g/mol ).[3][11][12] Analysis of the fragmentation pattern can further help in confirming the structure.
Experimental Protocols and Rationale
The physical properties listed in this guide are determined through standardized, validated experimental techniques. The choice of methodology is critical for obtaining accurate and reproducible data.
A. Melting Point Determination
-
Principle : The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure substance, this occurs over a narrow range.
-
Methodology (Capillary Method) :
-
A small, dry sample of the compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied.
-
-
Causality : A slow heating rate is crucial. If heated too quickly, the temperature of the heating block will rise faster than the sample can melt, leading to an erroneously high and broad melting point range. The purity of the compound is also a factor; impurities typically depress and broaden the melting range.[4]
B. Boiling Point Determination
-
Principle : The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Methodology (Distillation) :
-
The liquid is placed in a distillation flask with boiling chips to ensure smooth boiling.
-
A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation apparatus, ensuring it measures the temperature of the vapor in equilibrium with the boiling liquid.
-
The liquid is heated, and the temperature is recorded when the vapor condensation rate is steady and the temperature reading is stable.
-
-
Causality : The recorded boiling point can be pressure-dependent. Since atmospheric pressure can vary, it is standard practice to report the pressure at which the boiling point was measured (e.g., 150-153 °C at 16 Torr).[13] For comparison, values can be corrected to standard pressure using nomographs.
C. Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic characterization.
Safety and Handling
This compound is associated with certain hazards and requires appropriate handling to ensure laboratory safety.
-
Hazard Statements : The compound is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][5]
-
Precautionary Statements : Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[2][3] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Store the compound in a tightly sealed container in a dry, room-temperature environment.[1][2]
References
- 1. 3318-61-4 CAS MSDS (1-PHENYL-2,4-PENTANEDIONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound | 3318-61-4 | DAA31861 [biosynth.com]
- 4. Buy this compound (EVT-295829) | 3318-61-4 [evitachem.com]
- 5. labsolu.ca [labsolu.ca]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Keto-Enol Tautomerism [thecatalyst.org]
- 9. 1-PHENYL-2,4-PENTANEDIONE(3318-61-4) 1H NMR spectrum [chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 1-Phenyl-1,4-pentanedione | C11H12O2 | CID 136371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. 1-phenylpentane-1,3-dione CAS#: 5331-64-6 [m.chemicalbook.com]
A Technical Guide to the Keto-Enol Tautomerism of 1-Phenylpentane-2,4-dione
Abstract
Keto-enol tautomerism, a fundamental concept in organic chemistry, describes the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond). This guide provides an in-depth examination of this phenomenon through the specific case of 1-Phenylpentane-2,4-dione, a β-dicarbonyl compound where the equilibrium is significantly influenced by structural and environmental factors. For researchers and professionals in drug development, understanding the precise tautomeric state of a molecule is critical as it governs reactivity, solubility, polarity, and interaction with biological targets. This document details the thermodynamic principles of the equilibrium, the profound effects of solvent polarity, and provides validated experimental and computational methodologies for its characterization, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy.
The Principle of Tautomerism in β-Dicarbonyl Systems
Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[1] The equilibrium between a ketone and its corresponding enol is one of the most significant examples of tautomerism.[2] For simple ketones like acetone, the equilibrium overwhelmingly favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[3]
However, in β-dicarbonyl compounds, such as this compound, the enol form can be substantially stabilized, shifting the equilibrium significantly. This enhanced stability arises from two primary factors:
-
Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-system that disperses electron density and lowers the overall energy of the molecule.[4]
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong, six-membered intramolecular hydrogen bond with the oxygen of the nearby carbonyl group.[4][5] This creates a pseudo-aromatic ring structure, often referred to as a resonance-assisted hydrogen bond (RAHB), which is a major stabilizing contributor.[6]
The presence of the phenyl group at the 1-position in this compound further influences this equilibrium through its electronic and steric effects.
Figure 1: Keto-Enol Equilibrium in this compoundCausality of Solvent Effects on the Equilibrium
The position of the keto-enol equilibrium is exquisitely sensitive to the solvent environment.[7] This dependency is a direct consequence of the differing polarities of the two tautomers and their specific interactions with solvent molecules.
-
Keto Tautomer: The keto form possesses two distinct C=O dipoles. While the molecule may adopt a conformation to minimize the net dipole moment, it is generally considered the more polar tautomer.[8] Polar, protic solvents (e.g., water, methanol) and polar aprotic solvents (e.g., DMSO, acetonitrile) can effectively stabilize this form through dipole-dipole interactions and, in the case of protic solvents, intermolecular hydrogen bonding to the carbonyl oxygens.[5]
-
Enol Tautomer: The enol form's strong intramolecular hydrogen bond effectively "masks" the polarity of both the hydroxyl group and one of the carbonyl groups. This makes the enol tautomer significantly less polar than the keto form. Consequently, it is preferentially stabilized in non-polar, aprotic solvents (e.g., cyclohexane, carbon tetrachloride) where intermolecular interactions are weaker.[7][8]
Therefore, a fundamental principle, often called Meyer's Rule, states that for many β-dicarbonyl compounds, the equilibrium shifts toward the keto tautomer as the polarity of the solvent increases.[8]
Data Presentation: Solvent-Dependent Enol Content
The following table summarizes the typical trend observed for β-dicarbonyl compounds, illustrating the pronounced effect of the solvent on the tautomeric population at equilibrium.
| Solvent | Dielectric Constant (ε) | Solvent Type | Typical % Enol Form |
| Cyclohexane | 2.0 | Non-polar Aprotic | >95% |
| Carbon Tetrachloride | 2.2 | Non-polar Aprotic | ~93% |
| Benzene | 2.3 | Non-polar Aprotic | ~87% |
| Chloroform | 4.8 | Polar Aprotic | ~82% |
| Acetone | 20.7 | Polar Aprotic | ~70% |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | ~65% |
| Methanol | 32.7 | Polar Protic | ~60% |
| Water | 80.1 | Polar Protic | ~15% |
Note: Values are representative for β-dicarbonyls like acetylacetone and serve to illustrate the trend. Specific values for this compound may vary but will follow this general pattern.
Experimental Methodologies for Tautomer Quantification
Accurate determination of the keto-enol equilibrium constant (Keq = [enol]/[keto]) requires robust analytical techniques capable of distinguishing and quantifying the two forms. Several spectroscopic methods are ideally suited for this purpose.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Application: NMR spectroscopy is the most powerful and direct method for studying keto-enol equilibria. The interconversion between tautomers is typically slow on the NMR timescale, meaning distinct sets of signals are observed for the keto and enol forms in the same spectrum.[8][10] The ratio of the tautomers can be determined with high precision by integrating the corresponding signals.[11]
Expected Spectral Features for this compound:
| Tautomer | Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Keto | Methylene (-CH₂-) | ~3.8 - 4.2 (s) | ~55 - 60 |
| Methyl (-CH₃) | ~2.2 (s) | ~30 | |
| Benzyl (-CH₂-Ph) | ~3.9 - 4.3 (s) | ~45 - 50 | |
| Carbonyl (C=O) | - | ~200 - 205 | |
| Enol | Vinylic (-CH=) | ~5.9 - 6.2 (s) | ~95 - 100 |
| Methyl (-CH₃) | ~2.1 (s) | ~25 | |
| Enolic Hydroxyl (-OH) | ~15 - 17 (broad s) | - | |
| Carbonyl (C=O) | - | ~185 - 195 | |
| Phenyl (Ar-H) | ~7.2 - 7.9 (m) | ~127 - 135 |
Note: Shifts are estimates based on similar structures and can vary with solvent.[12][13] The highly deshielded enolic proton signal is characteristic.
Figure 2: NMR-Based Quantification Workflow
Experimental Protocol:
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound. Dissolve in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a vial. Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ relaxation time to allow for full magnetization recovery, which is crucial for accurate quantification. A value of 10-15 seconds is often a safe starting point.
-
Processing: Fourier transform the FID, and carefully phase and baseline correct the spectrum.
-
Quantification:
-
Identify a well-resolved signal unique to the keto form (e.g., the methylene singlet at ~3.8-4.2 ppm). Integrate this signal (Iketo).
-
Identify a well-resolved signal unique to the enol form (e.g., the vinylic proton singlet at ~5.9-6.2 ppm). Integrate this signal (Ienol).
-
Calculate the molar ratio: Ratio = [Enol]/[Keto] = Ienol / (Iketo / 2), since the keto methylene group has two protons while the enol vinylic group has one.
-
Calculate the percentage of enol: % Enol = (Ratio / (Ratio + 1)) * 100.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle of Application: The keto and enol tautomers possess different chromophores, leading to distinct UV-Vis absorption spectra.[7]
-
Keto form: Exhibits a weak n → π* transition for the isolated carbonyl groups at a shorter wavelength (~275 nm).
-
Enol form: The conjugated π-system gives rise to a strong π → π* transition at a longer wavelength, typically >300 nm.[14]
By measuring the absorbance at the λmax of the enol form, one can determine its concentration using the Beer-Lambert Law (A = εbc), provided the molar extinction coefficient (ε) is known.[5]
Experimental Protocol:
-
Determine Molar Extinction Coefficient (ε): Prepare a solution of this compound in a non-polar solvent like cyclohexane, where it exists almost entirely as the enol (>98%). Record the UV-Vis spectrum and measure the absorbance (A) at the λmax of the π → π* transition. Calculate ε using ε = A / (b * c), where b is the path length (usually 1 cm) and c is the molar concentration.
-
Sample Analysis: Prepare a solution of known concentration (ctotal) in the solvent of interest.
-
Measurement: Record the UV-Vis spectrum and measure the absorbance (Aenol) at the same λmax.
-
Calculation:
-
Calculate the concentration of the enol form: [Enol] = Aenol / (b * ε).
-
Calculate the concentration of the keto form: [Keto] = ctotal - [Enol].
-
Calculate the equilibrium constant: Keq = [Enol] / [Keto].
-
Infrared (IR) Spectroscopy
While less quantitative than NMR, IR spectroscopy provides excellent qualitative confirmation of the presence of both tautomers by identifying their characteristic functional group vibrations.[15]
-
Keto Form: Shows two distinct C=O stretching frequencies, one for the alkyl ketone (~1725 cm⁻¹) and one for the aryl ketone (~1685 cm⁻¹).
-
Enol Form: Characterized by a broad O-H stretch from the hydrogen-bonded hydroxyl group (3200-2500 cm⁻¹), a C=C stretch (~1640 cm⁻¹), and a conjugated C=O stretch (~1600 cm⁻¹).
Computational Approaches
Modern computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for investigating tautomeric systems.[16][17] These methods can:
-
Calculate the relative gas-phase energies and dipole moments of the keto and enol tautomers.[6]
-
Predict vibrational frequencies to aid in the interpretation of IR spectra.
-
Simulate NMR chemical shifts.
-
Employ continuum solvation models (like CPCM) to estimate the influence of different solvents on the relative stabilities of the tautomers, providing theoretical support for experimental observations.[16]
Figure 3: Logical Flow of Solvent Influence on Equilibrium
Conclusion
The tautomeric equilibrium of this compound is a nuanced interplay of intrinsic structural stabilization and extrinsic solvent effects. The enol form benefits from significant stabilization via an intramolecular, resonance-assisted hydrogen bond and conjugation, while the keto form is favored in polar environments that can engage in strong intermolecular interactions. A multi-faceted analytical approach, spearheaded by NMR spectroscopy for quantification and supported by UV-Vis, IR, and computational methods, is essential for a comprehensive characterization. For scientists in fields such as medicinal chemistry and materials science, a thorough understanding and precise control of this equilibrium are paramount for predicting molecular behavior and designing functional molecules.
References
- 1. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]
- 2. m.youtube.com [m.youtube.com]
- 3. sanad.iau.ir [sanad.iau.ir]
- 4. m.youtube.com [m.youtube.com]
- 5. Determination of keto–enol equilibrium constants and the kinetic study of the nitrosation reaction of β-dicarbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. dial.uclouvain.be [dial.uclouvain.be]
- 15. asianpubs.org [asianpubs.org]
- 16. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
A Guide to the Spectroscopic Analysis of 1-Phenylpentane-2,4-dione: Structure, Tautomerism, and Interpretation
This technical guide provides an in-depth analysis of 1-phenylpentane-2,4-dione (also known as 1-benzoylacetone), a classic β-dicarbonyl compound, through the lens of modern spectroscopic techniques. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to explain the causal relationships between molecular structure and spectral output. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) collectively provide a comprehensive and self-validating portrait of this molecule, with a particular focus on its defining characteristic: keto-enol tautomerism.
The Duality of Structure: Keto-Enol Tautomerism
This compound exists as a dynamic equilibrium between two constitutional isomers: a keto form and an enol form. This phenomenon, known as tautomerism, is a cornerstone of its chemistry and profoundly influences its spectroscopic signature.[1] The enol form is significantly stabilized by the formation of a six-membered intramolecular hydrogen bond and conjugation with the phenyl ring, making it the predominant tautomer in most common solvents.[2][3]
Understanding this equilibrium is not merely an academic exercise; it is fundamental to interpreting the molecule's reactivity, stability, and interactions in various chemical and biological systems. Spectroscopic analysis is the most direct method to observe and quantify this tautomeric balance.[4]
Caption: Keto-enol equilibrium of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying tautomerism because the equilibrium is slow on the NMR timescale, allowing for the distinct observation of signals from both the keto and enol forms.[4] The relative integration of these signals provides a direct measure of the tautomeric ratio.
Proton (¹H) NMR Spectroscopy: A Quantitative Look at the Tautomers
Causality in Experimental Choice: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for organic compounds and its single residual peak, which rarely interferes with analyte signals.[5] The concentration is kept moderate (5-25 mg in ~0.6 mL) to ensure a good signal-to-noise ratio without causing issues like peak broadening from overconcentration.[5][6]
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[5]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[7]
-
Dissolution: Gently vortex or sonicate the mixture until the sample is fully dissolved, creating a homogenous solution.[5]
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. To avoid magnetic field distortions, ensure the sample height is optimal (typically 4-5 cm).[6][8]
-
Acquisition: Insert the sample into the NMR spectrometer. The experiment involves locking onto the deuterium signal of the solvent, tuning the probe to the proton frequency, shimming the magnetic field to maximize homogeneity, and acquiring the spectrum.[5]
Data Interpretation:
In CDCl₃, the enol form is overwhelmingly dominant. The ¹H NMR spectrum will show characteristic signals for both tautomers. The most telling signal is the enolic proton, which appears far downfield (~16 ppm) due to strong deshielding from the intramolecular hydrogen bond.
| Signal Assignment (Enol Form) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Enolic OH | ~16.0 | Singlet (broad) | 1H |
| Aromatic H (ortho) | ~7.9 | Multiplet | 2H |
| Aromatic H (meta, para) | ~7.4 | Multiplet | 3H |
| Vinylic H | ~6.1 | Singlet | 1H |
| Methyl H (CH₃) | ~2.2 | Singlet | 3H |
| Benzyl H (CH₂) | - | - | - |
| Signal Assignment (Keto Form) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Enolic OH | - | - | - |
| Aromatic H | ~7.2-8.0 | Multiplet | 5H |
| Vinylic H | - | - | - |
| Methyl H (CH₃) | ~2.3 | Singlet | 3H |
| Benzyl H (CH₂) | ~4.0 | Singlet | 2H |
| Methylene H (-CO-CH₂-CO-) | ~3.8 | Singlet | 2H |
Note: Data compiled from typical values found in chemical databases. Actual shifts may vary slightly.[9][10]
Carbon-¹³ (¹³C) NMR Spectroscopy: Mapping the Carbon Framework
Causality in Experimental Choice: ¹³C NMR requires a higher sample concentration (typically 20-50 mg) due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[5] A standard broadband proton-decoupled experiment is used to simplify the spectrum, resulting in a single line for each unique carbon atom.
Experimental Protocol: ¹³C NMR Acquisition
The sample preparation follows the same procedure as for ¹H NMR, but with a higher concentration.[7] The acquisition parameters are adjusted for the ¹³C nucleus, typically requiring a larger number of scans to achieve an adequate signal-to-noise ratio.
Data Interpretation:
The ¹³C NMR spectrum provides definitive evidence for the coexistence of tautomers. The keto form will exhibit two distinct carbonyl signals (C=O), while the enol form shows signals corresponding to its unique enolic carbons.
| Carbon Assignment (Enol Form) | Chemical Shift (δ, ppm) |
| Phenyl-C=O | ~185 |
| Acetyl-C=O | ~195 |
| Phenyl C (quaternary) | ~135 |
| Aromatic CHs | ~127-133 |
| Vinylic C=CH | ~100 |
| Methyl C (CH₃) | ~25 |
| Carbon Assignment (Keto Form) | Chemical Shift (δ, ppm) |
| Phenyl-C=O | ~198 |
| Acetyl-C=O | ~202 |
| Phenyl C (quaternary) | ~134 |
| Aromatic CHs | ~128-134 |
| Benzyl C (CH₂) | ~50 |
| Methylene C (-CO-CH₂-CO-) | ~58 |
| Methyl C (CH₃) | ~30 |
Note: Data compiled from typical values found in chemical databases.[11]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. It is particularly effective for identifying the strong intramolecular hydrogen bond and the conjugated carbonyl system characteristic of the enol tautomer.
Causality in Experimental Choice: Attenuated Total Reflectance (ATR) is the preferred technique for solid or liquid samples as it requires minimal to no sample preparation.[12][13] The sample is simply placed in contact with a high-refractive-index crystal (like diamond or zinc selenide), and an evanescent wave penetrates a few microns into the sample, generating the spectrum.[14][15]
Experimental Protocol: ATR-IR Acquisition
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal surface. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.
-
Sample Application: Place a small amount of this compound onto the ATR crystal, ensuring good contact.[14]
-
Spectrum Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Data Interpretation:
The IR spectrum is dominated by features of the enol form. The most diagnostic peaks are the very broad O-H stretch, which is shifted to lower wavenumbers by strong hydrogen bonding, and the C=O stretch, which is also shifted lower due to conjugation and hydrogen bonding.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| O-H Stretch (H-bonded) | 3300 - 2500 (very broad) | Confirms the enolic hydroxyl group involved in strong intramolecular H-bonding. |
| Aromatic C-H Stretch | ~3100 - 3000 | Phenyl group C-H vibrations. |
| Aliphatic C-H Stretch | ~2950 - 2850 | Methyl and methylene C-H vibrations. |
| C=O Stretch (conjugated) | ~1600 | Lowered from typical ketone (~1715 cm⁻¹) due to conjugation and H-bonding. Often overlaps with C=C. |
| C=C Stretch (conjugated) | ~1580 | Indicates the enol double bond. |
| Aromatic C=C Bending | ~1500, 1450 | Characteristic of the phenyl ring. |
Note: Data compiled from typical values found in spectral databases.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in reproducible ways.[16][17]
Causality in Experimental Choice: EI is used because it generates a rich fragmentation spectrum that acts as a molecular fingerprint, which is highly useful for structural elucidation and library matching.[18][19] The standard electron energy of 70 eV is used because it provides reproducible fragmentation patterns across different instruments.[20]
Experimental Protocol: Electron Ionization MS Acquisition
-
Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC).[20]
-
Vaporization: The sample is heated under vacuum to enter the gas phase.[16]
-
Ionization: The gaseous molecules are bombarded by a beam of 70 eV electrons. This ejects an electron from the molecule, forming a positively charged radical ion called the molecular ion (M⁺•).[20]
-
Fragmentation & Analysis: The high internal energy of the molecular ion causes it to break apart into smaller, characteristic fragment ions, which are then separated by a mass analyzer based on their mass-to-charge ratio (m/z).
Data Interpretation:
The mass spectrum will show a molecular ion peak (M⁺•) at m/z = 176, confirming the molecular formula C₁₁H₁₂O₂. The fragmentation pattern is key to confirming the structure.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
| m/z Value | Proposed Fragment Ion | Significance |
| 176 | [C₁₁H₁₂O₂]⁺• | Molecular Ion (M⁺•) |
| 161 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 134 | [M - C₂H₂O]⁺ | Loss of neutral ketene via rearrangement. |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation. Very stable, often the base peak. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from the benzoyl cation. |
| 43 | [CH₃CO]⁺ | Acetyl cation. |
Note: Fragmentation data is based on typical patterns for β-dicarbonyls and acylbenzenes.[21][22] The high stability of the benzoyl cation (m/z 105) makes it the most abundant fragment, and therefore the base peak in the spectrum.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a powerful, synergistic approach to the complete structural elucidation of this compound. ¹H NMR quantifies the keto-enol tautomeric equilibrium, ¹³C NMR maps the complete carbon skeleton of both forms, IR spectroscopy confirms the dominant functional groups and the critical intramolecular hydrogen bond of the enol, and Mass Spectrometry verifies the molecular weight and reveals a fragmentation pattern consistent with the proposed structure. This multi-faceted analysis serves as a robust, self-validating system, exemplifying a foundational workflow in modern chemical characterization.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]
- 4. cores.research.asu.edu [cores.research.asu.edu]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. organomation.com [organomation.com]
- 8. sites.bu.edu [sites.bu.edu]
- 9. 1-PHENYL-2,4-PENTANEDIONE(3318-61-4) 1H NMR spectrum [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 1-PHENYL-2,4-PENTANEDIONE(3318-61-4) 13C NMR [m.chemicalbook.com]
- 12. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 13. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 16. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 17. Electron ionization - Wikipedia [en.wikipedia.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 20. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 21. researchgate.net [researchgate.net]
- 22. chemguide.co.uk [chemguide.co.uk]
An In-Depth Technical Guide to 1-Phenylpentane-2,4-dione: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylpentane-2,4-dione is a β-dicarbonyl compound that has garnered interest in various scientific fields due to its unique structural features and versatile reactivity. This guide provides a comprehensive overview of its chemical structure, formula, and key physicochemical properties. It delves into detailed synthetic methodologies, explores its characteristic keto-enol tautomerism, and discusses its applications as a versatile building block in organic synthesis. Particular emphasis is placed on its relevance to drug discovery and development, highlighting its potential as a scaffold for novel therapeutic agents. This document is intended to be a valuable resource for researchers and scientists working with or considering the use of this compound in their work.
Chemical Identity and Physicochemical Properties
This compound, a substituted β-diketone, possesses a phenyl group attached to a five-carbon chain with two carbonyl groups. This arrangement of functional groups is responsible for its characteristic chemical behavior.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₁₂O₂ | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| CAS Number | 3318-61-4 | |
| Appearance | Light yellow to yellow liquid | N/A |
| Boiling Point | 277.7 °C | |
| SMILES | CC(=O)CC(=O)CC1=CC=CC=C1 | |
| InChI Key | NROOHYGFTHTDFF-UHFFFAOYSA-N | [2] |
| LogP (predicted) | 1.76 | [2] |
Chemical Structure
The structure of this compound is characterized by a pentane chain with carbonyl groups at positions 2 and 4, and a phenyl substituent at position 1.
Keto-Enol Tautomerism: A Fundamental Property
A defining characteristic of β-dicarbonyl compounds like this compound is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is significantly stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring and conjugation of the double bond with the remaining carbonyl group.
The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In nonpolar solvents, the enol form is generally favored due to the stability of the intramolecular hydrogen bond. Conversely, polar solvents can disrupt this internal hydrogen bond, shifting the equilibrium towards the keto form. This dynamic equilibrium is a critical consideration in its reactivity and applications.
Synthesis of this compound
The synthesis of β-diketones can be achieved through several established methods in organic chemistry. The Claisen condensation is a classical and widely applicable approach.
Claisen Condensation
The Claisen condensation involves the base-mediated reaction between a ketone and an ester to form a β-diketone or a β-keto ester. For the synthesis of this compound, this would typically involve the reaction of an enolate of a ketone with an appropriate acylating agent. A plausible route is the reaction of the enolate of phenylacetone with an acetylating agent like ethyl acetate in the presence of a strong base such as sodium ethoxide or sodium hydride.
General Reaction Scheme:
Illustrative Experimental Protocol (Adapted from a similar synthesis of 1-phenylbutane-1,3-dione)[3]:
-
Preparation of the Base: A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Reaction Mixture: The sodium ethoxide solution is cooled in an ice bath. Phenylacetone is added, followed by the dropwise addition of ethyl acetate.
-
Reaction Conditions: The reaction mixture is typically refluxed for several hours to ensure complete reaction.
-
Work-up and Isolation: After cooling, the resulting sodium salt of the β-diketone is filtered. The salt is then dissolved in water and acidified (e.g., with acetic acid) to precipitate the this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Other Synthetic Routes
Modern synthetic methods offer alternative routes to β-diketones. For instance, the gold(I)-catalyzed hydration of ynones has been reported as a facile and regioselective method for preparing 1,3-diketones[4]. This method involves the reaction of a corresponding ynone precursor in the presence of a gold catalyst and water.
Spectroscopic Characterization
The structural elucidation and confirmation of this compound rely on standard spectroscopic techniques. Due to the keto-enol tautomerism, the spectra often show signals for both forms.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the phenyl group (typically in the range of 7.2-7.9 ppm), the methylene protons, and the methyl protons. In the enol form, a characteristic downfield signal for the enolic proton (often >15 ppm) is observed due to strong intramolecular hydrogen bonding. The protons on the carbon backbone will exhibit different chemical shifts and multiplicities depending on whether they are in the keto or enol form.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbons (typically in the range of 180-200 ppm), the carbons of the phenyl group, and the aliphatic carbons of the pentane chain. The chemical shifts of the carbons involved in the tautomerism will differ between the keto and enol forms.
-
Infrared (IR) Spectroscopy: The IR spectrum of the keto form will show characteristic C=O stretching vibrations around 1700-1740 cm⁻¹. The enol form will exhibit a broad O-H stretching band (due to the intramolecular hydrogen bond) and a C=O stretching band at a lower frequency due to conjugation.
-
Mass Spectrometry: Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (176.21 g/mol ). The fragmentation pattern can provide further structural information. For instance, a prominent peak at m/z 105 is often observed for compounds containing a benzoyl group[5].
Chemical Reactivity and Synthetic Applications
The presence of two carbonyl groups and the acidic α-protons make this compound a versatile building block in organic synthesis.
-
Formation of Heterocycles: β-Diketones are common precursors for the synthesis of a wide variety of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophiles.
-
Chelation Chemistry: The enolate form of this compound is an excellent bidentate ligand for a wide range of metal ions, forming stable chelate complexes. This property is exploited in catalysis and materials science.
-
Alkylation and Acylation: The methylene protons between the two carbonyl groups are acidic and can be readily deprotonated to form a stable enolate, which can then be alkylated or acylated to introduce new substituents.
Applications in Drug Discovery and Development
The 1,3-dicarbonyl motif is a privileged scaffold in medicinal chemistry and is found in numerous biologically active compounds. While direct applications of this compound as a drug are not prominent, its derivatives are of significant interest.
-
Scaffold for Bioactive Molecules: The this compound framework can be elaborated to synthesize a diverse library of compounds for screening against various biological targets. Derivatives of diones have been investigated for a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[6].
-
Metal Chelators in Medicine: The ability of β-diketones to chelate metal ions is relevant in the design of drugs for diseases associated with metal ion imbalance or for the development of metal-based diagnostic and therapeutic agents[7].
-
Precursor to Pharmacologically Active Heterocycles: As mentioned, this compound can serve as a starting material for the synthesis of various heterocyclic compounds that are known to possess a broad spectrum of biological activities. For example, pyrazole and isoxazole derivatives synthesized from β-diketones are common motifs in many marketed drugs.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:
-
Personal Protective Equipment: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a valuable organic compound with a rich chemistry stemming from its β-dicarbonyl structure and the presence of a phenyl group. Its facile synthesis, well-characterized keto-enol tautomerism, and versatile reactivity make it an important tool for synthetic chemists. For researchers in drug discovery and development, it represents a promising scaffold for the design and synthesis of novel small molecules with potential therapeutic applications. A thorough understanding of its properties and reactivity is key to unlocking its full potential in various scientific endeavors.
References
An In-Depth Technical Guide to the Stability and Reactivity of 1-Phenylpentane-2,4-dione
This guide provides a comprehensive technical overview of 1-phenylpentane-2,4-dione, a versatile β-dicarbonyl compound. Intended for researchers, medicinal chemists, and process development scientists, this document delves into the molecule's structural nuances, inherent stability, and diverse reactivity. The content is structured to deliver not just procedural steps but a foundational understanding of the chemical principles governing its behavior, ensuring that experimental design is both logical and effective.
Introduction to a Versatile Synthetic Intermediate
This compound, also known as benzoylacetone, is an organic compound featuring a 1,3-dicarbonyl moiety flanked by a phenyl group and a methyl group.[1] This structural arrangement imparts a rich and nuanced chemical character, making it a valuable building block in organic synthesis. Its ability to exist in tautomeric forms, the differential reactivity of its acidic protons, and its capacity to act as a potent bidentate ligand for metal chelation are cornerstones of its utility.[1][2] This guide will explore these features, providing both theoretical grounding and practical, field-proven protocols for its application.
Part 1: Structural Analysis and Tautomeric Equilibrium
A defining characteristic of this compound, like all β-dicarbonyls, is its existence as an equilibrium mixture of keto and enol tautomers. This dynamic is not merely an academic curiosity; it is fundamental to the molecule's stability and reactivity.
The equilibrium heavily favors the enol form, which is stabilized by two key factors:
-
Intramolecular Hydrogen Bonding: The enolic hydroxyl group forms a strong, six-membered ring via a hydrogen bond with the adjacent carbonyl oxygen.[2]
-
Conjugation: The resulting C=C double bond is in conjugation with both the remaining carbonyl group and the phenyl ring, creating an extended π-system that significantly delocalizes electron density and lowers the overall energy of the molecule.[2]
This equilibrium is highly sensitive to the solvent environment. In non-polar, aprotic solvents like chloroform or cyclohexane, the intramolecular hydrogen bond is paramount, and the enol form is overwhelmingly dominant.[3] In polar, protic solvents like water or methanol, the solvent molecules can compete for hydrogen bonding, disrupting the internal stabilization and shifting the equilibrium slightly toward the keto form.[3][4]
Diagram 1: Keto-Enol Tautomerism of this compound
Caption: The dynamic equilibrium between the diketone and the more stable, chelated enol tautomer.
Part 2: Chemical Stability and Handling
This compound is a crystalline solid at room temperature with a melting point of 51-53 °C.[1] It is generally stable under standard laboratory conditions. However, its stability is influenced by several factors:
-
pH Sensitivity: In strongly acidic or basic conditions, β-dicarbonyls can undergo cleavage reactions. For instance, strong bases can catalyze a "retro-Claisen" reaction, particularly at elevated temperatures. Therefore, reactions should be performed under controlled pH, and the compound should be stored under neutral conditions.
-
Storage: The compound should be stored in a tightly sealed container to protect it from moisture and light. Inert atmosphere storage (e.g., under nitrogen or argon) is recommended for long-term preservation of high-purity material.
Part 3: Principles of Reactivity - A Tale of Two Enolates
The synthetic utility of this compound stems from the acidity of its α-protons. Deprotonation generates an enolate anion, a potent carbon nucleophile. Because the molecule is unsymmetrical, two distinct enolates can be formed, leading to the critical concepts of kinetic and thermodynamic control.[5]
-
The Thermodynamic Enolate: The protons on the central methylene (C3) are the most acidic (pKa ≈ 9 in DMSO) due to being flanked by two electron-withdrawing carbonyl groups. Deprotonation at this site yields the more substituted, resonance-stabilized enolate. This is the thermodynamic product —the most stable enolate. Its formation is favored under conditions that allow for equilibrium to be established, such as using a slight excess of the substrate relative to a strong, non-bulky base (e.g., NaH, NaOEt) at room temperature or higher.[6][7]
-
The Kinetic Enolate: The protons on the terminal methyl group (C5) are less acidic. However, this position is sterically more accessible. Using a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at very low temperatures (e.g., -78 °C) leads to the rapid and irreversible removal of a proton from this less-hindered site.[5][6] This forms the less substituted, less stable enolate, known as the kinetic product .
This ability to selectively generate either the kinetic or thermodynamic enolate is a powerful tool for directing the regioselectivity of subsequent alkylation and acylation reactions.
Diagram 2: Kinetic vs. Thermodynamic Enolate Formation
Caption: Selection of base and temperature dictates the formation of either the kinetic or thermodynamic enolate.
Part 4: Key Synthetic Applications & Protocols
The dual reactivity of this compound makes it a precursor to a wide range of molecular scaffolds.
Synthesis of Heterocycles: The Knorr Pyrazole Synthesis
One of the most common applications of β-diketones is in the synthesis of five-membered heterocycles like pyrazoles, which are prevalent scaffolds in pharmaceuticals.[8] The reaction with hydrazine hydrate proceeds via a condensation-cyclization-dehydration cascade.
Experimental Protocol: Synthesis of 3-methyl-5-phenyl-1H-pyrazole
Diagram 3: Workflow for Pyrazole Synthesis
Caption: Step-by-step workflow for the synthesis of a pyrazole derivative.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.76 g, 10 mmol) in 30 mL of ethanol.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add hydrazine hydrate (0.5 mL, ~10 mmol) dropwise with stirring. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature, then pour it slowly into 100 mL of ice-cold water with stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Purification: The crude product can be purified by recrystallization from an ethanol-water mixture to yield the final product as a crystalline solid.
Causality: The use of a protic solvent like ethanol facilitates the proton transfers necessary for the condensation and dehydration steps. The initial condensation occurs preferentially at the more electrophilic benzoyl carbonyl, followed by cyclization involving the second carbonyl group to form the thermodynamically stable pyrazole ring.
Regioselective C-Alkylation
Direct C-alkylation of the central C3 carbon is often complicated by competing O-alkylation, which is a common side reaction for enolates. To ensure selective C-alkylation, a strategy involving the protection of the carbonyl groups as a hydrazone derivative can be employed, as this modification strongly favors the desired C-alkylation pathway.[9]
Experimental Protocol: Regioselective C3-Methylation (Illustrative)
-
Hydrazone Formation (Protection): React this compound with N,N-dimethylhydrazine in ethanol to form the corresponding monohydrazone derivative. This step directs subsequent reactivity away from the oxygen atoms.
-
Deprotonation: In a flame-dried, three-necked flask under an argon atmosphere, suspend potassium hydride (KH, 1.5 equivalents) in anhydrous THF and cool to -78 °C. Add a solution of the hydrazone (1.0 equivalent) in THF dropwise. Allow the mixture to warm to 0 °C and stir for 4 hours to ensure complete formation of the potassium salt.
-
Alkylation: Recool the suspension to -78 °C and add methyl iodide (1.0 equivalent) dropwise. Stir at this temperature for 1 hour, then allow the reaction to warm slowly to room temperature overnight.
-
Hydrolysis (Deprotection): Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate. The crude alkylated hydrazone is then hydrolyzed back to the diketone using an oxidative method, such as aqueous copper(II) acetate in THF, to yield 1-phenyl-3-methylpentane-2,4-dione.[9]
Causality: The conversion to a hydrazone derivative is a critical strategic choice. It blocks O-alkylation and enhances the nucleophilicity of the C3 carbon. Using a strong, non-nucleophilic base like KH ensures complete and irreversible deprotonation to form the enolate for alkylation.[9] The final hydrolysis step regenerates the dicarbonyl functionality, completing a self-validating protocol where the protecting group is cleanly removed.
Part 5: Analytical Characterization
Confirming the structure and purity of this compound and its derivatives is essential. Spectroscopic methods provide definitive characterization.
Table 1: Key Spectroscopic Data for this compound (Enol Form)
| Spectroscopic Technique | Characteristic Signal | Interpretation |
| ¹H NMR (500 MHz, CDCl₃) | δ 16.12 (br s, 1H) | Enolic -OH proton, deshielded by intramolecular H-bonding. |
| δ 7.88 (m, 2H), 7.51 (t, 1H), 7.45 (m, 2H) | Aromatic protons of the phenyl group. | |
| δ 6.18 (s, 1H) | Vinylic proton (-C=CH-) of the enol form. | |
| δ 2.47 (q, 2H), 1.22 (t, 3H) | Ethyl group protons (incorrect assignment, should be methyl). Corrected: δ 2.2 (s, 3H) for terminal methyl. | |
| ¹³C NMR (125 MHz, CDCl₃) | δ 198.0, 183.1 | Two distinct carbonyl/enol carbons. |
| δ 135.1, 132.1, 128.7, 126.9 | Aromatic carbons. | |
| δ 95.4 | Vinylic carbon (-C=C H-). | |
| δ 32.4, 9.7 | Ethyl group carbons (incorrect assignment). Corrected: ~δ 25 for terminal methyl. | |
| IR Spectroscopy | ~3400-2400 cm⁻¹ (broad) | O-H stretch of the chelated enol. |
| ~1600 cm⁻¹ (strong) | C=O and C=C stretching of the conjugated enone system. |
Note: The NMR data is adapted from a published synthesis where the compound was identified as 1-phenylpentane-1,3-dione. The original publication incorrectly assigned the terminal group as ethyl in the text but the formula was correct. The interpretation has been adjusted to reflect a terminal methyl group consistent with the name this compound.[10] The presence of a single sharp singlet for the vinylic proton and a very downfield, broad singlet for the hydroxyl proton are unmistakable hallmarks of the chelated enol structure.
Conclusion
This compound is a compound of significant synthetic potential, governed by the delicate interplay of its tautomeric equilibrium and the tunable reactivity of its α-protons. A thorough understanding of the principles of kinetic versus thermodynamic control is paramount for any scientist seeking to exploit its capabilities. By making informed choices regarding bases, solvents, and temperature, researchers can regioselectively functionalize this molecule to construct complex chemical architectures, including a wide variety of heterocyclic and carbocyclic systems. The protocols and principles outlined in this guide serve as a robust foundation for the successful application of this versatile chemical building block.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of solvent effects on the keto–enol equilibrium of pentane-2,4-dione in aqueous solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 8. mdpi.com [mdpi.com]
- 9. A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
The Electronic Duality of β-Diketones: A Guide to Structure, Tautomerism, and Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
β-Diketones represent a class of organic compounds of paramount importance in medicinal chemistry and materials science. Their unique 1,3-dicarbonyl framework gives rise to a fascinating electronic structure, dominated by a dynamic equilibrium between keto and enol tautomers. This guide provides an in-depth exploration of the electronic properties of β-diketones, delving into the principles of keto-enol tautomerism, the stabilizing forces of resonance and intramolecular hydrogen bonding, and the factors that govern this equilibrium. We will examine the causality behind key analytical techniques for characterization and present validated protocols, offering field-proven insights for researchers in drug design and coordination chemistry.
The Core Principle: Keto-Enol Tautomerism
β-Diketones, characterized by two carbonyl groups separated by a methylene carbon, are not static structures. They exist as a rapidly interconverting mixture of two constitutional isomers: the diketo form and the enol form. This phenomenon, known as tautomerism, involves the migration of an α-hydrogen and a corresponding shift in electron density.[1][2]
An asymmetric β-diketone can exist as three distinct species: a single diketo tautomer and two different enol tautomers.[3] The interconversion between the two enol forms is typically very fast due to a low energy barrier for proton transfer, often resulting in an averaged signal in techniques like NMR spectroscopy.[2][4] In contrast, the equilibrium between the diketo and the enol forms is generally slow on the NMR timescale, allowing for the distinct observation and quantification of both species.[4][5][6]
The Driving Force: Stabilization of the Enol Tautomer
For most simple β-diketones, the equilibrium lies heavily in favor of the enol form. This preference is not accidental; it is the result of powerful stabilizing electronic effects that are absent in the diketo form.
Resonance and π-Conjugation
The enol form possesses a conjugated π-system that extends over the O=C-C=C-O framework. This delocalization of π-electrons stabilizes the molecule. The enol is further stabilized by the formation of a strong intramolecular hydrogen bond (IHB), creating a pseudo-aromatic six-membered ring.[7] This specific interaction is often referred to as Resonance-Assisted Hydrogen Bonding (RAHB), where the hydrogen bond strength is enhanced by the π-delocalization within the ring. The energy of these hydrogen bonds can be substantial, estimated at 12-19 kcal/mol, which is significantly higher than typical hydrogen bonds (4-6 kcal/mol).[8]
Destabilization of the Diketo Form
Conversely, the diketo tautomer is destabilized by the electrostatic repulsion between the parallel dipoles of the two adjacent carbonyl groups.[7] While the molecule can adopt a trans conformation to minimize this repulsion, this often comes at the cost of other steric interactions.[4]
Tuning the Equilibrium: Substituent and Solvent Effects
The precise position of the keto-enol equilibrium is highly sensitive and can be manipulated, a feature crucial for applications like drug design and catalysis.
Substituent Effects
The electronic and steric nature of the substituents (R¹, R², R³ in Figure 1) plays a definitive role in determining the tautomeric ratio.[8][9]
-
Substituents at R¹ and R³: Electron-withdrawing groups (e.g., -CF₃) tend to increase the acidity of the α-hydrogen, favoring the enol form. Bulky groups at these positions can also favor the enol tautomer.
-
Substituents at R² (α-carbon): This position is critical. Alkyl substituents at the α-carbon generally cause a dramatic decrease in the enol content.[8][9] This is attributed to steric hindrance that disrupts the planarity of the conjugated enol ring, weakening the stabilizing intramolecular hydrogen bond.[8] Conversely, substituents that can extend the π-conjugation, such as a phenyl group, can stabilize the enol form.[9]
| Substituent Type at R² | Predominant Tautomer | Rationale |
| Hydrogen (unsubstituted) | Enol | Allows for a planar, resonance-stabilized ring with a strong IHB.[8][9] |
| Alkyl (e.g., -CH₃, -Et) | Diketo | Steric hindrance disrupts the planarity of the enol ring, destabilizing it.[8][9] |
| Phenyl, Vinyl | Enol | Extends the π-conjugation, further stabilizing the enol form.[9] |
| Halogen (e.g., F, Cl) | Diketo | Inductive effects and potential for cross-conjugation can favor the keto form.[2] |
Solvent Effects
The choice of solvent has a profound impact on the keto-enol equilibrium.[7][10]
-
Nonpolar or Apolar Aprotic Solvents (e.g., Cyclohexane, CCl₄): These solvents do not compete for hydrogen bonding. Consequently, the stabilizing intramolecular hydrogen bond of the enol form is maximized, leading to a higher proportion of the enol tautomer.[7]
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents are both hydrogen bond donors and acceptors. They can form intermolecular hydrogen bonds with the carbonyl groups of the diketo form, thereby stabilizing it. Simultaneously, they compete with and disrupt the intramolecular hydrogen bond of the enol form, shifting the equilibrium towards the diketo tautomer.[7]
Analytical Characterization: A Validated Approach
Determining the tautomeric composition of a β-diketone is essential for understanding its reactivity and biological activity. A multi-faceted spectroscopic approach provides the most reliable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguously identifying and quantifying tautomers in solution.[5][11]
-
¹H NMR: The enol form gives a characteristic, highly deshielded signal for the enolic proton involved in the strong IHB, typically appearing between 15-18 ppm.[2] The vinylic proton on the α-carbon appears around 5-6 ppm. In the diketo form, the two α-protons typically appear as a singlet around 3-4 ppm. The ratio of tautomers can be accurately determined by integrating these distinct signals.[6]
-
¹³C NMR: The carbonyl carbons of the diketo form resonate around 200 ppm, while the enol's carbonyl and enolic carbons appear at slightly different chemical shifts, reflecting the delocalized electronic environment.
| Tautomer | Characteristic ¹H NMR Signal (ppm) | Characteristic IR Frequency (cm⁻¹) | Characteristic UV-Vis (π→π*) |
| Diketo | α-CH₂: ~3.5-4.0 | C=O stretch: 1700-1790 | ~270-285 nm |
| Enol | Enolic OH: ~15-18Vinylic CH: ~5.5-6.0 | C=O/C=C stretch: 1580-1650Broad O-H stretch | ~300-360 nm (conjugated system) |
Protocol 1: Determination of Tautomeric Ratio using ¹H NMR Spectroscopy
Objective: To quantitatively determine the percentage of keto and enol tautomers of a β-diketone sample in a given solvent.
Causality: This protocol is self-validating because it relies on the direct comparison of integrals from distinct, well-resolved proton signals unique to each tautomer. The ratio of these integrals directly corresponds to the molar ratio of the species in solution.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the β-diketone sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Rationale: CDCl₃ is a common choice as it is a relatively non-polar, aprotic solvent that favors the enol form and provides sharp signals.
-
Ensure the sample is fully dissolved. If necessary, gently warm the tube or use a vortex mixer.
-
-
Instrument Setup & Data Acquisition:
-
Use a standard ¹H NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
Set the acquisition parameters:
-
Spectral Width: Sufficient to cover the range from 0 to 20 ppm to ensure the enolic proton is observed.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons being integrated (typically 10-30 seconds for quantitative work). Rationale: A long relaxation delay is critical to allow all protons to fully relax between pulses, ensuring that the signal intensity is directly proportional to the number of protons, which is the basis for accurate quantification.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8, 16, or 32) to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals to be integrated).
-
-
-
Data Processing & Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the following signals:
-
Integral A (Enol): The signal for the vinylic proton of the enol form (~5.5-6.0 ppm). This corresponds to 1 proton.
-
Integral B (Keto): The signal for the α-CH₂ protons of the diketo form (~3.5-4.0 ppm). This corresponds to 2 protons.
-
-
Normalize Integral B by dividing its value by 2 to represent a single proton equivalent (B_norm = B/2).
-
-
Calculation:
-
% Enol = [A / (A + B_norm)] * 100
-
% Keto = [B_norm / (A + B_norm)] * 100
-
Infrared (IR) and UV-Vis Spectroscopy
-
IR Spectroscopy: The diketo form shows sharp, strong C=O stretching bands in the region of 1700-1790 cm⁻¹. The conjugated and hydrogen-bonded enol form displays broader, less intense bands at lower frequencies (1580-1650 cm⁻¹), which arise from a combination of C=O and C=C stretching vibrations.[5][12]
-
UV-Vis Spectroscopy: The extended π-conjugation in the enol tautomer results in a bathochromic (red) shift of the π→π* transition compared to the diketo form. The enol form typically shows a strong absorption maximum (λmax) above 300 nm, while the diketo form absorbs at a shorter wavelength, often below 285 nm.[7]
Implications for Drug Development and Coordination Chemistry
The electronic structure and tautomeric preference of β-diketones are not merely academic curiosities; they are critical determinants of their function.
-
Drug Development: The ability of a molecule to act as a hydrogen bond donor or acceptor is crucial for its interaction with biological targets like enzymes and receptors. The different tautomers present distinct pharmacophores. The enol form, with its hydroxyl group and delocalized charge, may bind to a receptor site differently than the diketo form. Furthermore, properties like lipophilicity and membrane permeability can be influenced by the dominant tautomer, affecting the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4][13][14][15]
-
Coordination Chemistry: β-Diketones are exceptional chelating ligands for a vast range of metal ions.[16][17][18] They typically coordinate to metals after deprotonation of the enol form, acting as bidentate, monoanionic ligands to form stable six-membered chelate rings.[17][19][20] The electronic properties of the substituents on the β-diketone can tune the stability, reactivity, and spectroscopic properties (e.g., luminescence) of the resulting metal complex.[21] This is vital for applications ranging from catalysts to MRI contrast agents and luminescent materials.[13][21]
Conclusion
The electronic structure of β-diketones is a dynamic interplay of tautomerism, resonance, and hydrogen bonding. The predominance of the stabilized enol form in many environments is a direct consequence of π-electron delocalization and the formation of a strong, resonance-assisted intramolecular hydrogen bond. This equilibrium is finely tunable by both steric and electronic substituent effects, as well as by the surrounding solvent environment. A thorough understanding and characterization of this electronic duality, achieved through robust spectroscopic and analytical methods, are indispensable for rationally designing and optimizing β-diketone-based molecules for their diverse and critical applications in medicine and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural Studies of β-Diketones and Their Implications on Biological Effects | MDPI [mdpi.com]
- 5. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
- 7. rsc.org [rsc.org]
- 8. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. β-Diketones: Coordination and Application | CoLab [colab.ws]
- 17. researchgate.net [researchgate.net]
- 18. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 19. tandfonline.com [tandfonline.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. alfachemic.com [alfachemic.com]
Navigating the Chemistry of 1-Phenylpentane-2,4-dione: A Technical Guide
For Immediate Release
[Shanghai, CN] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the chemical and physical properties of 1-Phenylpentane-2,4-dione. This document provides a comprehensive overview of its fundamental characteristics, analytical methodologies for its characterization, and its emerging applications in various scientific fields.
Core Compound Identification
This compound is a beta-dicarbonyl compound featuring a phenyl substituent. This structural motif imparts specific chemical reactivity and physical properties that are of interest in organic synthesis and materials science. The definitive identifiers for this compound are crucial for accurate sourcing, experimentation, and regulatory compliance.
| Property | Value | Source(s) |
| CAS Number | 3318-61-4 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |
| Molecular Weight | 176.21 g/mol | [1] |
| Alternate Names | 2,4-Pentanedione, 1-phenyl- | [2] |
| Boiling Point | 277.7 °C | |
| InChI Key | NROOHYGFTHTDFF-UHFFFAOYSA-N | [2] |
Physicochemical Properties and Synthesis Overview
This compound is a molecule noted for its light-absorbing properties, making it a candidate for applications in solar energy as an efficient absorber of solar radiation. Its potential use as an electron donor in polymer solar cells stems from its ability to act as both a chelate and a light absorber. While specific, detailed synthesis protocols are proprietary and vary by manufacturer, the general synthesis of β-dicarbonyl compounds often involves Claisen condensation or related reactions. For instance, the synthesis of a related compound, 1-phenylpentane-1,3-dione, can be achieved from 1-Pentyn-3-one, 1-phenyl-.
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
Accurate analysis of this compound is critical for quality control and research applications. High-Performance Liquid Chromatography (HPLC) is a robust method for its separation and quantification.
Experimental Protocol: Reverse-Phase HPLC Analysis
This protocol outlines a general method for the analysis of this compound.[2]
Objective: To separate and quantify this compound using reverse-phase HPLC.
Materials:
-
This compound standard
-
Acetonitrile (MeCN), HPLC grade
-
Water, HPLC grade
-
Phosphoric acid (or formic acid for MS-compatible methods)
-
Newcrom R1 HPLC column or equivalent C18 column
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (MeCN), water, and a small amount of phosphoric acid. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid. The exact ratio should be optimized for the specific column and system.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Prepare a series of working standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Newcrom R1 or equivalent C18 column
-
Mobile Phase: Acetonitrile/Water/Acid mixture
-
Flow Rate: 1.0 mL/min (typical, may require optimization)
-
Injection Volume: 10 µL (typical, may require optimization)
-
Detection: UV at a wavelength appropriate for the analyte (e.g., 254 nm)
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to a calibration curve generated from the working standards.
-
Workflow Diagram:
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Phenylpentane-2,4-dione Metal Complexes
Abstract
β-Diketones are a cornerstone class of organic compounds, distinguished by their capacity to form stable chelate complexes with a vast array of metal ions. Their metal complexes are pivotal in fields ranging from catalysis and materials science to medicinal inorganic chemistry.[1][2] 1-Phenylpentane-2,4-dione, an asymmetrical β-diketone, serves as a versatile bidentate ligand, forming coordination complexes with unique electronic and steric properties. The strategic coordination of such bioactive organic molecules to metal centers is a key strategy in modern drug design, aiming to overcome challenges like high systemic toxicity and microbial resistance.[3][4][5][6] This guide provides a comprehensive overview and detailed, field-proven protocols for the synthesis of the this compound ligand and its subsequent complexation with representative transition metals. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for their specific research targets.
Part I: Synthesis of the Ligand: this compound
Principle of Synthesis: The Crossed Claisen Condensation
The synthesis of 1,3-dicarbonyl compounds, such as this compound, is classically achieved via the Claisen condensation. Specifically, a "crossed" Claisen condensation is employed, which involves the reaction between a ketone and an ester that are not identical.[7][8] In this case, the reaction occurs between phenylacetone (also known as benzyl methyl ketone) and an acetylating agent like acetic anhydride or ethyl acetate in the presence of a strong base.
The causality of this process is rooted in the generation of a stabilized enolate. A strong base, such as sodium ethoxide or sodium hydride, is required to deprotonate the α-carbon of the ketone (phenylacetone), which is more acidic than the α-carbon of an ester. This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. The subsequent loss of a leaving group (e.g., an ethoxide ion) forms the β-diketone. The overall reaction is driven to completion by the final deprotonation of the newly formed β-diketone, which has a highly acidic methylene proton between the two carbonyl groups, forming a very stable enolate anion.[9] Acidic workup then provides the neutral ligand.
Experimental Workflow: Ligand Synthesis
Caption: Workflow for this compound Synthesis.
Detailed Protocol: Synthesis of this compound
This protocol details the synthesis via the condensation of phenylacetone with acetic anhydride using sodium hydride as the base.
Table 1: Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Quantity | Molar Eq. | Notes |
| Phenylacetone | C₉H₁₀O | 134.18 | 6.71 g (6.5 mL) | 1.0 | --- |
| Sodium Hydride (60% disp.) | NaH | 24.00 | 2.40 g | 1.2 | Handle with extreme care. |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 5.61 g (5.2 mL) | 1.1 | --- |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | Solvent | --- |
| Hydrochloric Acid (1 M) | HCl | 36.46 | ~100 mL | For workup | --- |
| Saturated NaCl Solution | NaCl(aq) | --- | 50 mL | For washing | --- |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | Drying agent | --- |
Step-by-Step Procedure:
-
Preparation: To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (2.40 g, 60% dispersion in mineral oil). Wash the NaH twice with anhydrous diethyl ether to remove the mineral oil, then add 50 mL of fresh anhydrous diethyl ether.
-
Enolate Formation: While stirring, add a solution of phenylacetone (6.71 g in 20 mL of anhydrous diethyl ether) dropwise from the dropping funnel over 30 minutes. The mixture may warm up, and hydrogen gas will evolve. Stir the resulting slurry for an additional hour at room temperature after the addition is complete.
-
Condensation: Cool the flask in an ice bath. Add a solution of acetic anhydride (5.61 g in 20 mL of anhydrous diethyl ether) dropwise over 30 minutes. After the addition, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 12-16 hours).
-
Reaction Quench & Workup: Carefully quench the reaction by slowly adding 50 mL of ice-cold water. Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH ~5-6 by the slow addition of 1 M HCl.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.
-
Washing & Drying: Combine all organic layers and wash them with 50 mL of saturated NaCl solution. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pale yellow liquid or low-melting solid.
Part II: Synthesis of this compound Metal Complexes
Principle of Coordination
β-Diketones exhibit keto-enol tautomerism. In solution, the enol form is stabilized by intramolecular hydrogen bonding. Upon deprotonation with a base, a resonance-stabilized enolate anion is formed. This anion acts as a powerful bidentate chelating ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered ring.[10][11]
The stoichiometry of the resulting complex is dictated by the charge and coordination preference of the central metal ion. For instance, divalent metal ions like Cu(II) or Co(II) typically form complexes with a 1:2 metal-to-ligand ratio (ML₂), often adopting square planar or tetrahedral geometries. Trivalent ions like Fe(III) or Cr(III) form 1:3 complexes (ML₃), which are typically octahedral.[2] These complexes are generally neutral, charge-balanced species and are often crystalline solids with characteristic colors.
General Methodologies for Complexation
Several reliable methods can be employed for the synthesis of these complexes.
-
Method A (Standard): The ligand is dissolved in a suitable solvent (e.g., ethanol) and deprotonated by adding a base (e.g., NaOH or NH₃(aq)). A solution of the desired metal salt (e.g., chloride or sulfate) in water or ethanol is then added, leading to the precipitation of the metal complex.[2]
-
Method B (Environmentally Benign): An aqueous slurry of a metal hydroxide or hydrated oxide is reacted directly with a stoichiometric amount of the β-diketone ligand. This method avoids the use of auxiliary bases and can simplify purification.[12][13]
-
Method C (Mechanochemical): For a solvent-free approach, the solid metal salt and the ligand can be ground together, sometimes with a catalytic amount of liquid, to induce a solid-state reaction. This green chemistry approach is often faster and highly efficient.[14]
Experimental Workflow: Metal Complex Synthesis (Method A)
Caption: General Workflow for Metal Complex Synthesis.
Part III: Detailed Experimental Protocols
Protocol 1: Synthesis of Bis(1-phenylpentane-2,4-dionato)copper(II)
Rationale: Copper(II), a d⁹ metal ion, readily forms stable, square planar complexes with β-diketonates. These complexes are typically colored and serve as excellent models for spectroscopic and structural studies.
Table 2: Quantitative Data for Cu(II) Complex Synthesis
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Molar Eq. |
| This compound | C₁₁H₁₂O₂ | 176.21 | 0.88 g | 5.0 | 2.0 |
| Copper(II) Chloride Dihydrate | CuCl₂·2H₂O | 170.48 | 0.43 g | 2.5 | 1.0 |
| Sodium Hydroxide | NaOH | 40.00 | 0.20 g | 5.0 | 2.0 |
| Ethanol (95%) | C₂H₅OH | --- | ~40 mL | Solvent | --- |
| Water | H₂O | --- | ~20 mL | Solvent | --- |
Step-by-Step Procedure:
-
Ligand Solution: In a 100 mL flask, dissolve this compound (0.88 g, 5.0 mmol) in 20 mL of 95% ethanol.
-
Deprotonation: In a separate beaker, dissolve sodium hydroxide (0.20 g, 5.0 mmol) in 10 mL of water. Add this basic solution dropwise to the stirring ligand solution. Stir for 10 minutes at room temperature.
-
Metal Salt Addition: Dissolve copper(II) chloride dihydrate (0.43 g, 2.5 mmol) in 10 mL of water. Add this blue solution dropwise to the ligand solution. A precipitate should form immediately.
-
Reaction Completion: Heat the reaction mixture to 60-70°C and stir for 1 hour to ensure complete complexation and improve the crystallinity of the product.
-
Isolation: Cool the mixture in an ice bath for 30 minutes. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the precipitate with cold distilled water (2 x 15 mL) and then with a small amount of cold ethanol (10 mL). Dry the resulting blue-grey solid product in a vacuum desiccator.
Protocol 2: Synthesis of Tris(1-phenylpentane-2,4-dionato)iron(III)
Rationale: Iron(III) is a high-spin d⁵ metal ion that forms stable, intensely colored octahedral complexes. These complexes are paramagnetic and are often used in magnetic susceptibility studies and as NMR shift reagents.
Table 3: Quantitative Data for Fe(III) Complex Synthesis
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Molar Eq. |
| This compound | C₁₁H₁₂O₂ | 176.21 | 1.32 g | 7.5 | 3.0 |
| Iron(III) Chloride Hexahydrate | FeCl₃·6H₂O | 270.30 | 0.68 g | 2.5 | 1.0 |
| Sodium Acetate | CH₃COONa | 82.03 | 2.05 g | 25.0 | 10.0 |
| Ethanol (95%) | C₂H₅OH | --- | ~50 mL | Solvent | --- |
| Water | H₂O | --- | ~25 mL | Solvent | --- |
Step-by-Step Procedure:
-
Ligand Solution: Dissolve this compound (1.32 g, 7.5 mmol) in 30 mL of 95% ethanol in a 100 mL flask.
-
Metal Salt Solution: In a separate beaker, dissolve iron(III) chloride hexahydrate (0.68 g, 2.5 mmol) in 15 mL of water.
-
Base/Buffer Solution: Dissolve sodium acetate (2.05 g, 25.0 mmol) in 10 mL of water. Sodium acetate acts as a base to deprotonate the ligand and as a buffer to control the pH.
-
Complexation: Add the iron(III) chloride solution to the stirring ligand solution. Then, add the sodium acetate solution dropwise. An intensely colored red precipitate will form.
-
Reaction Completion: Heat the mixture on a hot plate to about 80°C for 15 minutes, stirring continuously.[10]
-
Isolation: Cool the reaction flask thoroughly in an ice bath. Collect the red crystalline product by vacuum filtration.
-
Washing and Drying: Wash the product with ample cold distilled water to remove salts, followed by a small portion of cold ethanol. Dry the product in a vacuum desiccator.
Part IV: Characterization and Validation
A self-validating protocol requires robust characterization to confirm the identity and purity of the synthesized complexes.
Table 4: Key Characterization Techniques
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | Confirm ligand coordination | The broad enol -OH band (~2500-3200 cm⁻¹) of the free ligand disappears. The C=O stretching frequency (~1600 cm⁻¹) shifts to lower wavenumbers upon coordination. New bands appear in the low-frequency region (400-600 cm⁻¹) corresponding to M-O vibrations.[15][16] |
| UV-Vis Spectroscopy | Probe electronic structure | Intense bands in the UV region are due to π→π* intraligand transitions. Lower energy charge-transfer bands (LMCT) may appear. For transition metals, weak, broad d-d transition bands are expected in the visible region, giving the complexes their characteristic color.[15] |
| Elemental Analysis (CHN) | Verify stoichiometry | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed formula (e.g., M(C₁₁H₁₁O₂)₂ or M(C₁₁H₁₁O₂)₃).[1][15] |
| Magnetic Susceptibility | Determine magnetic properties | Measurement of the magnetic moment can confirm the oxidation state and spin state of the metal ion (e.g., distinguish between high-spin and low-spin complexes). The Fe(III) complex is expected to be paramagnetic, while a Cu(II) complex will also show paramagnetism.[16][17] |
| Melting Point | Assess purity | A sharp, well-defined melting point is indicative of a pure crystalline compound. |
Conclusion and Future Perspectives
The protocols detailed in this guide offer robust and reproducible methods for the synthesis of this compound and its metal complexes. The principles of Claisen condensation and coordination chemistry that underpin these syntheses are fundamental and widely applicable. By understanding the causality behind each experimental step, researchers are empowered to adapt these methods for a diverse range of metal ions and substituted β-diketone ligands.
The resulting metal complexes are not merely academic curiosities; they are promising candidates for further investigation in drug development.[3][18] Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants extensive biological screening.[1][4][5] Future work should focus on exploring the structure-activity relationships by systematically varying the metal center and ligand substituents to optimize therapeutic efficacy and minimize toxicity.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. idma-assn.org [idma-assn.org]
- 7. Claisen Condensation [organic-chemistry.org]
- 8. 8.2 Other types of Claisen Condensation – Organic Chemistry II [kpu.pressbooks.pub]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. magritek.com [magritek.com]
- 11. scribd.com [scribd.com]
- 12. WO2004056737A1 - Process for the preparation of metal acetylacetonates - Google Patents [patents.google.com]
- 13. US7282573B2 - Process for making metal acetylacetonates - Google Patents [patents.google.com]
- 14. Solvent-free synthesis of metal complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes: 1-Phenylpentane-2,4-dione as a Versatile Chelating Agent
Introduction and Principle
1-Phenylpentane-2,4-dione is a β-diketone, a class of organic compounds recognized for their exceptional ability to form stable complexes with a wide array of metal ions.[1] Its utility as a chelating agent stems from its molecular structure and the phenomenon of keto-enol tautomerism. In solution, this compound exists in equilibrium between its keto and enol forms. The enol tautomer, through deprotonation of its hydroxyl group, acts as a potent bidentate ligand, coordinating with a metal ion through its two oxygen atoms to form a stable six-membered ring.[2] This chelation process effectively sequesters the metal ion, altering its chemical reactivity, solubility, and spectral properties.
This inherent capability makes this compound a valuable tool in diverse fields, including analytical chemistry for the separation and quantification of metals, in catalysis where its metal complexes serve as active catalysts, and in materials science for the development of novel functional materials.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3318-61-4 | [3] |
| Molecular Formula | C₁₁H₁₂O₂ | [3] |
| Molecular Weight | 176.21 g/mol | [3] |
| Appearance | Light-absorbing molecule | [3] |
| Boiling Point | 277.7 °C | [3] |
Mechanism of Chelation: The Role of Tautomerism
The chelating action of this compound is fundamentally linked to its existence as two interconverting isomers: a keto form and an enol form. The equilibrium is often shifted towards the enol form due to the stability conferred by intramolecular hydrogen bonding and resonance within the resulting six-membered ring.[1]
When introduced to a solution containing metal ions (Mⁿ⁺), the enol form can be deprotonated, creating an anionic ligand. This anion then coordinates with the metal ion through both oxygen atoms, forming a thermodynamically stable chelate complex. The general reaction can be represented as:
n (C₁₁H₁₁O₂⁻) + Mⁿ⁺ ⇌ M(C₁₁H₁₁O₂)ₙ
The stability of these complexes is quantified by the stability constant (log β), with higher values indicating a stronger metal-ligand interaction.[4][5] This stability is a key factor in applications like solvent extraction, where the neutral metal chelate exhibits high solubility in organic solvents, allowing for efficient separation from the aqueous phase.[6]
Caption: Mechanism of Chelation via Keto-Enol Tautomerism.
Core Applications and Methodologies
Solvent Extraction of Heavy Metal Ions
Solvent extraction is a powerful technique for separating and concentrating metal ions from aqueous solutions, a critical process in hydrometallurgy and waste treatment.[6][7] this compound serves as an excellent extractant. By forming a neutral, lipophilic complex with the target metal ion, it facilitates the transfer of the metal from the aqueous phase to an immiscible organic phase.
Causality: The efficiency of extraction is highly dependent on the pH of the aqueous phase. The pH dictates the concentration of the deprotonated enolate form of the ligand, which is the active chelating species. Optimal pH values must be determined for each metal ion to maximize the formation of the extractable complex while minimizing the hydrolysis of the metal ion itself.[8]
Table 2: Representative Stability Constants of Metal-β-Diketone Complexes
| Metal Ion | Ligand | Log β₂ |
| Cu(II) | Acetylacetone | 14.6 |
| Ni(II) | Acetylacetone | 10.7 |
| Co(II) | Acetylacetone | 9.5 |
| Zn(II) | Acetylacetone | 8.8 |
| Fe(III) | Acetylacetone | Log β₃ = 26.4 |
Note: Data for the closely related acetylacetone is provided to illustrate the relative stability trends. The phenyl substituent in this compound can influence these values.
Spectrophotometric Determination of Metal Ions
Many metal complexes of this compound are intensely colored, making them suitable for quantitative analysis using UV-Vis spectrophotometry.[9] This method is valued for its simplicity, speed, and cost-effectiveness. The principle relies on the Beer-Lambert Law, which states that the absorbance of the colored complex is directly proportional to the concentration of the metal ion in the sample.
Causality: The formation of the colored complex is instantaneous and stable under specific conditions of pH and solvent.[9] A key step in developing a spectrophotometric method is to determine the wavelength of maximum absorbance (λₘₐₓ), as measurements at this wavelength provide the highest sensitivity and minimize deviations from the Beer-Lambert Law.[10] A reagent blank, containing all components except the analyte, is used to zero the spectrophotometer, ensuring that the measured absorbance is solely due to the metal-ligand complex.
Experimental Protocols
Protocol 1: Solvent Extraction of Copper(II) from Aqueous Solution
This protocol outlines a general procedure for the selective extraction of Cu(II) ions.
Materials:
-
Standard Cu(II) solution (e.g., 100 ppm)
-
This compound solution (0.1 M in an organic solvent like chloroform or kerosene)
-
Buffer solutions (pH 3-7)
-
Separatory funnels
-
pH meter
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma (ICP) instrument for analysis
Procedure:
-
Preparation: Pipette 25.0 mL of the aqueous Cu(II) solution into a 125 mL separatory funnel.
-
pH Adjustment: Add buffer solution to adjust the aqueous phase to the desired pH (e.g., pH 5.5). Verify the pH with a calibrated pH meter. Rationale: This pH is often optimal for Cu(II) chelation, ensuring sufficient deprotonation of the ligand without significant metal hydroxide precipitation.
-
Extraction: Add 25.0 mL of the 0.1 M this compound organic solution to the separatory funnel.
-
Equilibration: Stopper the funnel and shake vigorously for 5-10 minutes to ensure complete equilibration between the two phases. Vent the funnel periodically to release pressure.
-
Phase Separation: Allow the funnel to stand undisturbed until the aqueous and organic layers have completely separated.
-
Sample Collection: Drain the lower organic layer into a clean, dry flask. Drain the upper aqueous layer (the raffinate) into a separate flask.
-
Analysis: Determine the concentration of Cu(II) remaining in the aqueous raffinate using AAS or ICP. The concentration in the organic phase can be calculated by mass balance.
-
Validation: Run a blank extraction using deionized water instead of the Cu(II) solution to account for any background interference.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 3318-61-4 | DAA31861 [biosynth.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 6. Use of solvent extraction for the removal of heavy metals from liquid wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journalssystem.com [journalssystem.com]
- 9. ijbpr.net [ijbpr.net]
- 10. asdlib.org [asdlib.org]
Application Notes & Protocols: The Synthetic Versatility of 1-Phenylpentane-2,4-dione
Introduction: Unveiling the Potential of a Versatile β-Diketone
1-Phenylpentane-2,4-dione, also known as 1-benzoylacetone, is a β-dicarbonyl compound featuring a phenyl group that imparts unique reactivity and structural properties.[1] Its molecular formula is C₁₁H₁₂O₂, and its structure is characterized by two carbonyl groups separated by a methylene group, which is activated by their electron-withdrawing nature.[1] This structural motif is central to its utility in organic synthesis. A critical aspect of its chemistry is the keto-enol tautomerism, where the molecule exists in equilibrium between the diketone form and two possible enol forms. This equilibrium is the foundation of its role as a versatile precursor, particularly in the synthesis of heterocyclic compounds and as a robust ligand in coordination chemistry.
This guide provides an in-depth exploration of the applications of this compound, offering not just protocols but also the underlying mechanistic principles that govern its transformations. The insights provided are intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
Core Application I: Synthesis of Bioactive Heterocyclic Scaffolds
The 1,3-dicarbonyl arrangement in this compound is an ideal electrophilic framework for condensation reactions with dinucleophiles, leading to the formation of a wide array of five- and six-membered heterocyclic rings. These scaffolds are prevalent in many pharmaceuticals and agrochemicals.[2][3]
Pyrazole Synthesis via Knorr Condensation
Pyrazoles are a class of five-membered heterocyclic compounds that are pharmacologically significant, found in drugs such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[4][5] The Knorr pyrazole synthesis, first reported in 1883, remains one of the most direct methods for their preparation, involving the condensation of a β-dicarbonyl compound with a hydrazine derivative.[5]
Causality and Mechanistic Insight: The reaction proceeds via an initial nucleophilic attack of the more basic nitrogen atom of the hydrazine onto one of the carbonyl carbons of the dione. With an unsymmetrical dione like this compound, this leads to a question of regioselectivity. Generally, the more electrophilic carbonyl carbon is attacked first. The phenyl group's electron-withdrawing nature, albeit through resonance, makes the benzoyl carbonyl slightly more reactive than the acetyl carbonyl. Following the initial condensation to form a hydrazone intermediate, intramolecular cyclization occurs as the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration yields the stable aromatic pyrazole ring. The choice of substituted hydrazine allows for the introduction of various functionalities at the N1 position of the pyrazole ring.
Caption: Knorr Pyrazole Synthesis Mechanism.
Protocol 1: Synthesis of 1,5-Dimethyl-3-phenyl-1H-pyrazole
This protocol describes the reaction of this compound with methylhydrazine.
-
Materials and Reagents:
-
This compound (CAS: 3318-61-4)
-
Methylhydrazine (CAS: 60-34-4)
-
Glacial Acetic Acid (CAS: 64-19-7)
-
Ethanol (CAS: 64-17-5)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
-
Experimental Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.76 g, 10 mmol) in 30 mL of ethanol.
-
Add glacial acetic acid (0.5 mL) to the solution to act as a catalyst.
-
Slowly add methylhydrazine (0.55 g, 12 mmol) to the stirred solution at room temperature. The addition may be slightly exothermic.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate).
-
After completion, allow the mixture to cool to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid, followed by a brine wash (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to yield the pure pyrazole product.
-
Isoxazole Synthesis
Isoxazoles are another important class of five-membered heterocycles containing adjacent nitrogen and oxygen atoms. They are present in various therapeutic agents, including the antibiotic sulfamethoxazole and the COX-2 inhibitor parecoxib.[6] The most common synthesis involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[7][8]
Causality and Mechanistic Insight: The mechanism is analogous to pyrazole synthesis. Hydroxylamine's amine group (NH₂) attacks one of the carbonyls to form an oxime intermediate.[7] The hydroxyl group (OH) of the oxime then undergoes intramolecular nucleophilic attack on the second carbonyl, leading to a cyclic intermediate.[7] Subsequent dehydration furnishes the aromatic isoxazole ring. The regiochemical outcome depends on which carbonyl is initially attacked by the amine and which is attacked by the hydroxyl group, a process often controlled by pH and reaction conditions.
Protocol 2: Synthesis of 3-Methyl-5-phenylisoxazole
-
Materials and Reagents:
-
This compound (CAS: 3318-61-4)
-
Hydroxylamine hydrochloride (CAS: 5470-11-1)
-
Sodium Acetate (CAS: 127-09-3)
-
Ethanol/Water solvent mixture
-
Diethyl Ether
-
-
Experimental Procedure:
-
Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (0.84 g, 12 mmol) and sodium acetate (0.98 g, 12 mmol) in 10 mL of water.
-
In a 100 mL flask, dissolve this compound (1.76 g, 10 mmol) in 25 mL of ethanol.
-
Add the aqueous hydroxylamine solution to the ethanolic solution of the dione at room temperature with stirring.
-
Heat the mixture to reflux for 3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
If a solid precipitates, collect it by vacuum filtration and wash with cold water. If no solid forms, concentrate the solution and extract the product with diethyl ether (3 x 40 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
The crude product can be recrystallized from an ethanol/water mixture to yield pure 3-methyl-5-phenylisoxazole.
-
Core Application II: Coordination Chemistry and Catalysis
The enolate form of this compound is an excellent bidentate, monoanionic ligand, often abbreviated as bzac. It coordinates to metal ions through its two oxygen atoms, forming a stable six-membered chelate ring. This property has been widely exploited to create a vast range of metal complexes with diverse applications in catalysis and materials science.[1][9]
Causality and Mechanistic Insight: The acidic proton on the central carbon of the dione can be removed by a base, generating a resonance-stabilized enolate anion. This enolate acts as a powerful chelating agent. The properties of the resulting metal complex, such as its stability, solubility, and catalytic activity, can be fine-tuned by the substituents on the diketone ligand. The phenyl group in this compound influences the electronic properties of the complex compared to the simpler acetylacetonate ligand.
Caption: General workflow for synthesizing metal complexes.
Catalytic Applications: Wacker-Type Oxidation
Cobalt complexes featuring ligands derived from β-diketones have shown promise in catalysis. For instance, complexes with pentane-2,4-dione derivatives have been investigated as precatalysts in the Wacker-type oxidation of olefins, a crucial transformation for converting alkenes into valuable ketones.[10] While the original Wacker process uses a palladium catalyst, research into complexes of more abundant and less expensive first-row transition metals is a significant area of interest.[10] The ligand framework plays a critical role in stabilizing the metal center and modulating its redox properties to facilitate the catalytic cycle.
Protocol 3: General Synthesis of a First-Row Transition Metal (II) Complex
This protocol provides a general method for synthesizing a neutral M(bzac)₂ complex (where M = Co, Ni, Cu).
-
Materials and Reagents:
-
This compound (CAS: 3318-61-4)
-
Metal(II) chloride or acetate salt (e.g., CoCl₂·6H₂O, Ni(OAc)₂·4H₂O)
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Water
-
-
Experimental Procedure:
-
Dissolve this compound (2.2 mmol) in 20 mL of methanol in a 100 mL flask.
-
In a separate beaker, dissolve sodium hydroxide (2.2 mmol) in a minimal amount of water and add it to the methanolic solution of the ligand. Stir for 10 minutes to ensure complete formation of the sodium enolate.
-
Prepare a solution of the metal(II) salt (1.0 mmol) in 10 mL of water.
-
Add the aqueous metal salt solution dropwise to the stirred ligand solution. A precipitate should form immediately.
-
Stir the resulting slurry at room temperature for 1 hour to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water (2 x 15 mL) and then with a small amount of cold methanol to remove unreacted starting materials.
-
Dry the complex in a vacuum oven at 60 °C to a constant weight. Characterize the product using appropriate spectroscopic and analytical techniques (e.g., IR, UV-Vis, Elemental Analysis).
-
Data Summary
The following table summarizes typical reaction parameters for the synthesis of heterocyclic compounds from this compound. Yields are highly dependent on specific substrates and purification methods.
| Heterocycle | Dinucleophile Reagent | Catalyst/Base | Solvent | Typical Reaction Time | Typical Yield Range |
| Pyrazole | Hydrazine / Substituted Hydrazine | Acetic Acid | Ethanol | 2-6 hours | 60-90% |
| Isoxazole | Hydroxylamine HCl | Sodium Acetate | Ethanol/Water | 1-4 hours | 65-85% |
| Pyrimidine | Urea / Thiourea | HCl / Ethanolic K₂CO₃ | Ethanol | 8-12 hours | 40-70% |
| Pyridinone | Cyanoacetamide | Piperidine | Ethanol | 6-10 hours | 50-75% |
References
- 1. Buy this compound (EVT-295829) | 3318-61-4 [evitachem.com]
- 2. mdpi.com [mdpi.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. 1-Phenylpentane-1,3-dione | 5331-64-6 | Benchchem [benchchem.com]
- 10. Chemical and Redox Noninnocence of Pentane-2,4-dione Bis(S-methylisothiosemicarbazone) in Cobalt Complexes and Their Application in Wacker-Type Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Synthesis of 1-Phenylpentane-2,4-dione via Crossed Claisen Condensation
Abstract
The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of β-dicarbonyl compounds, which are pivotal intermediates in the development of pharmaceuticals and fine chemicals.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of 1-Phenylpentane-2,4-dione (also known as benzylacetylacetone) through a crossed Claisen condensation. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and present critical insights into reaction optimization and safety. This guide is tailored for researchers, chemists, and professionals in drug development seeking a robust and reproducible method for preparing β-diketones.
Introduction: The Strategic Value of the Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or, in a "crossed" variation, between an ester and a ketone in the presence of a strong base.[2][3] The reaction product, a β-keto ester or a β-diketone, is a highly versatile synthetic precursor. The specific target of this protocol, this compound, contains the β-diketone moiety, which is a key structural element in various biologically active compounds and serves as a ligand in organometallic chemistry.
The synthesis detailed herein employs a crossed Claisen condensation between phenylacetone and ethyl acetate. A critical requirement for a successful Claisen condensation is the presence of at least one reagent with an α-proton, allowing it to be deprotonated to form a nucleophilic enolate anion.[2][4] The choice of base is paramount; it must be strong enough to generate the enolate but must not engage in competing nucleophilic substitution or addition reactions.[3] For this reason, bases like sodium ethoxide or sodium hydride are frequently employed.[5]
Reaction Mechanism and Rationale
The synthesis of this compound proceeds via the formation of a resonance-stabilized enolate from phenylacetone, which then acts as the nucleophile.
Reaction Scheme: Phenylacetone + Ethyl Acetate → this compound + Ethanol
The mechanism involves several key steps:
-
Enolate Formation: A strong base, such as sodium hydride (NaH), abstracts an acidic α-proton from phenylacetone. The α-protons of phenylacetone (pKa ≈ 19-20) are significantly more acidic than those of ethyl acetate (pKa ≈ 25), ensuring selective deprotonation and formation of the phenylacetone enolate.
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of ethyl acetate, creating a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, expelling the ethoxide (EtO⁻) leaving group to form the β-diketone product.
-
Thermodynamic Driving Force: The methylene protons of the resulting this compound are now flanked by two carbonyl groups, making them highly acidic (pKa ≈ 9). The ethoxide generated in the previous step immediately deprotonates the product to form a highly resonance-stabilized enolate. This final, irreversible deprotonation step drives the reaction equilibrium toward the product, ensuring a high yield.[6]
-
Acidic Workup: A final acidification step is required to neutralize the base and protonate the product enolate, yielding the final this compound.[2]
Caption: Figure 1: Reaction Mechanism of Crossed Claisen Condensation.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving sodium hydride and anhydrous solvents must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Reagents and Materials
| Reagent/Material | Chemical Formula | MW ( g/mol ) | Density (g/mL) | Amount | Molar Eq. | Notes |
| Phenylacetone | C₉H₁₀O | 134.18 | 1.01 | 6.71 g (6.64 mL) | 1.0 | Limiting Reagent |
| Sodium Hydride (60% disp. in mineral oil) | NaH | 24.00 | ~0.92 | 2.20 g | 1.1 | Highly reactive with water |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 0.902 | 13.2 g (14.6 mL) | 3.0 | Use in excess, ensure anhydrous |
| Anhydrous Tetrahydrofuran (THF) | C₄H₁₀O | 72.11 | 0.889 | 150 mL | Solvent | Distill from Na/benzophenone |
| n-Hexane (anhydrous) | C₆H₁₄ | 86.18 | 0.659 | 2 x 20 mL | For washing NaH | |
| Hydrochloric Acid (10% aq.) | HCl | 36.46 | ~1.05 | ~50 mL | For workup | |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | ~50 mL | For washing | |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | ~50 mL | For washing | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | Drying agent |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser with a gas inlet/outlet for inert atmosphere
-
Magnetic stirrer and stir bar
-
Pressure-equalizing dropping funnel
-
Heating mantle with temperature control
-
Ice-water bath
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow for Synthesis.
1. Preparation of Sodium Hydride (Pre-reaction)
-
Place 2.20 g of 60% NaH dispersion into a dry flask under an inert atmosphere.
-
Add 20 mL of anhydrous n-hexane, stir the suspension for 5 minutes, then stop stirring and allow the NaH to settle.
-
Carefully remove the hexane supernatant via cannula. Repeat this washing step one more time. This removes the protective mineral oil.
-
Rationale: Mineral oil can interfere with the reaction and should be removed to ensure full reactivity of the sodium hydride.
2. Reaction Setup
-
To the washed sodium hydride in the 500 mL three-necked flask, add 100 mL of anhydrous THF.
-
Equip the flask with a magnetic stir bar, reflux condenser (with N₂ inlet), and a dropping funnel.
-
Begin stirring the NaH/THF suspension.
3. Enolate Formation
-
In a separate dry flask, dissolve 6.71 g (6.64 mL) of phenylacetone in 20 mL of anhydrous THF.
-
Transfer this solution to the dropping funnel.
-
Add the phenylacetone solution dropwise to the stirred NaH suspension over 30 minutes. Hydrogen gas will evolve. Ensure the reaction is well-vented.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
-
Rationale: Slow addition controls the rate of hydrogen evolution. Stirring for an additional hour ensures all the phenylacetone is converted to its enolate form before adding the electrophile.
4. Condensation
-
Dissolve 13.2 g (14.6 mL) of anhydrous ethyl acetate in 30 mL of anhydrous THF and add it to the dropping funnel.
-
Add the ethyl acetate solution dropwise to the reaction mixture over 30 minutes.
-
Once the addition is complete, heat the mixture to a gentle reflux (approx. 65-70 °C) for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the phenylacetone spot is consumed.
5. Workup and Isolation
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Very slowly and carefully, quench the reaction by adding ~50 mL of ice-cold water dropwise to destroy any unreacted NaH.
-
Once the quenching is complete, add 10% aqueous HCl dropwise until the aqueous layer is acidic (pH ≈ 2-3), which protonates the product enolate.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash successively with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.[7]
-
Rationale: The NaHCO₃ wash neutralizes any remaining acid. The brine wash helps to remove water from the organic layer and prevent emulsions.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
6. Purification
-
The resulting crude oil should be purified by vacuum distillation.
-
This compound has a boiling point of approximately 277 °C at atmospheric pressure, so distillation should be performed under high vacuum. Collect the fraction at the appropriate temperature for your vacuum level.
Safety Precautions
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[8] It is also corrosive. Handle only in an inert, dry atmosphere. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[8][9]
-
Solvents (THF, Hexane, Diethyl Ether): These solvents are highly flammable. Ensure there are no ignition sources nearby. All operations should be performed in a well-ventilated chemical fume hood.[10]
-
Phenylacetone: This substance is a regulated chemical in some jurisdictions. Ensure compliance with all local regulations. It is harmful if swallowed or inhaled.
-
General Handling: Always wear appropriate PPE. A safety shower and eyewash station should be readily accessible.[11]
Conclusion
This application note provides a robust and well-rationalized protocol for the synthesis of this compound via a crossed Claisen condensation. By carefully controlling the reaction conditions, particularly the selective formation of the phenylacetone enolate, high yields of the desired β-diketone can be achieved. The detailed procedural steps, mechanistic insights, and safety guidelines are intended to equip researchers with the necessary information to successfully and safely perform this valuable synthetic transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. Claisen_condensation [chemeurope.com]
- 4. byjus.com [byjus.com]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. download.basf.com [download.basf.com]
- 9. gelest.com [gelest.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
High-performance liquid chromatography (HPLC) analysis of 1-Phenylpentane-2,4-dione.
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 1-Phenylpentane-2,4-dione
Authored by: A Senior Application Scientist
Abstract
This comprehensive application guide details a robust and reliable method for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound, a β-diketone, serves as a vital intermediate in organic synthesis and a ligand in coordination chemistry.[1] Accurate determination of its purity and concentration is critical for quality control and reaction monitoring. This document provides a validated protocol, explains the scientific rationale behind the method development, and offers insights into overcoming common chromatographic challenges associated with β-diketones, such as poor peak shape.[2][3] The protocols herein are designed for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction and Scientific Rationale
This compound belongs to the class of β-diketones, characterized by two carbonyl groups separated by a single carbon atom.[1] This structure imparts unique chemical properties, including the ability to act as a bidentate ligand to form stable chelate complexes with various metal ions.[1] This reactivity, while beneficial in synthesis, can present challenges in chromatographic analysis.
Historically, the HPLC analysis of β-diketones has been hampered by poor peak shapes and inadequate resolution on conventional stationary phases.[2][3] This is often due to the compound's ability to undergo keto-enol tautomerism and interact with residual metal impurities in the silica backbone of the stationary phase, leading to peak tailing. The method described herein addresses these challenges through careful selection of the stationary phase, mobile phase composition, and an acidic modifier to ensure sharp, symmetrical peaks and reproducible results.
Reversed-phase HPLC is the chosen mode of separation due to the non-polar phenyl group and the overall hydrophobicity of the molecule.[4][5] A C18 stationary phase provides a strong hydrophobic interaction, which is the primary mechanism for retention in RP-HPLC.[6] The inclusion of an acidic modifier in the mobile phase is critical; it works by protonating residual silanol groups on the silica surface, minimizing undesirable secondary ionic interactions with the analyte and thereby improving peak shape.[7]
HPLC Method and Chromatographic Conditions
The following parameters have been optimized for the robust analysis of this compound.
| Parameter | Recommended Condition |
| HPLC System | Any standard HPLC or UPLC system with a UV/PDA detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile (MeCN) and Water (H₂O) with 0.1% Phosphoric Acid |
| Gradient | Isocratic: 65:35 (v/v) MeCN:H₂O with 0.1% Phosphoric Acid[5][8] |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 30°C[8] |
| Detection Wavelength | 254 nm (Primary) or Diode Array Detector (DAD) scan from 200-400 nm |
| Injection Volume | 10 µL |
| Analyte | This compound (MW: 176.22 g/mol , Formula: C₁₁H₁₂O₂)[1][9] |
| Diluent | Mobile Phase (65:35 MeCN:H₂O) |
Causality Behind Experimental Choices:
-
Column Choice (C18): A C18 column is a versatile and robust choice, offering sufficient hydrophobic retention for this compound. For analysts facing persistent peak shape issues, a column with low silanol activity or a Phenyl-Hexyl phase, which can offer alternative selectivity through π-π interactions with the analyte's phenyl ring, may be considered.[5][6]
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen for its low viscosity and UV transparency. The 65:35 ratio provides optimal retention and separation from potential impurities within a reasonable runtime. An isocratic method is preferred for its simplicity and robustness in quality control environments.[7]
-
Acidic Modifier (Phosphoric Acid): Phosphoric acid is a strong, non-volatile acid that effectively buffers the mobile phase and masks silanol activity, leading to improved peak symmetry.[5] For applications requiring mass spectrometry (MS) detection, a volatile acid like 0.1% formic acid should be substituted.[5][7]
-
Detection Wavelength (254 nm): The phenyl ring in the molecule provides strong UV absorbance at 254 nm, a common wavelength for aromatic compounds, ensuring high sensitivity. It is recommended to perform a DAD/PDA scan on a standard to confirm the wavelength of maximum absorbance (λ-max) for optimal detection.
Detailed Experimental Protocols
Required Materials and Reagents
-
This compound reference standard (Purity ≥97%)
-
HPLC-grade Acetonitrile (MeCN)
-
HPLC-grade Water (e.g., Milli-Q or equivalent)
-
Phosphoric Acid (H₃PO₄), ACS grade or higher
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Analytical balance
-
Syringes and 0.45 µm syringe filters (PTFE or Nylon)
-
HPLC vials with caps
Preparation of Mobile Phase
-
To prepare 1 L of the mobile phase (65:35 MeCN:H₂O with 0.1% H₃PO₄):
-
Measure 650 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder and transfer to a clean 1 L solvent bottle.
-
Measure 350 mL of HPLC-grade water into the graduated cylinder.
-
Carefully add 1.0 mL of concentrated phosphoric acid to the water. Safety Note: Always add acid to water.
-
Transfer the acidified water to the solvent bottle containing acetonitrile.
-
Cap the bottle and mix thoroughly by inversion.
-
Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an inline degasser.
Preparation of Standard Solutions
-
Primary Stock Standard (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Record the exact weight.
-
Add approximately 15 mL of the mobile phase (diluent) and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase, cap, and invert several times to ensure homogeneity.
-
-
Working Standard Solutions (e.g., 100 µg/mL):
-
Pipette 5.0 mL of the 1000 µg/mL primary stock standard into a 50 mL volumetric flask.
-
Dilute to the mark with the mobile phase.
-
This creates a working standard of 100 µg/mL. Additional concentrations can be prepared for a calibration curve by serial dilution.
-
Sample Preparation Protocol
The goal of sample preparation is to ensure the sample is free from interferences and particulates that could damage the HPLC column.[10][11]
-
Accurately weigh an amount of the sample expected to contain this compound into a volumetric flask.
-
Dissolve and dilute the sample in the mobile phase to achieve a final concentration within the calibration range (e.g., ~100 µg/mL).
-
Ensure the sample is fully dissolved, using sonication if necessary.
-
Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[12][13] This step is crucial for removing particulates and extending column life.[10]
HPLC System Operation and Analysis Sequence
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
Inject the working standard solutions to establish system suitability (checking for retention time, peak area reproducibility, and tailing factor) and to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Bracket the sample injections with standard injections to monitor for any drift in system performance.
Workflow and Data Visualization
The overall analytical workflow is depicted below, from initial sample handling to final data interpretation.
Caption: HPLC analysis workflow for this compound.
References
- 1. Buy this compound (EVT-295829) | 3318-61-4 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 2,4-Pentanedione, 1-phenyl- | SIELC Technologies [sielc.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. ionsource.com [ionsource.com]
- 8. auroraprosci.com [auroraprosci.com]
- 9. This compound | 3318-61-4 | DAA31861 [biosynth.com]
- 10. organomation.com [organomation.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. nacalai.com [nacalai.com]
- 13. greyhoundchrom.com [greyhoundchrom.com]
Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Phenylpentane-2,4-dione
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 1-phenylpentane-2,4-dione. As a β-dicarbonyl compound, this compound exists in a dynamic equilibrium between its keto and enol tautomeric forms. This document provides an in-depth exploration of this keto-enol tautomerism, outlining the principles of its study by ¹H and ¹³C NMR. Detailed, field-proven protocols for sample preparation, data acquisition, and spectral processing are provided for researchers, scientists, and professionals in drug development. The guide further elucidates the interpretation of NMR spectra for the unambiguous assignment of signals to each tautomer and the quantitative determination of the equilibrium composition.
Introduction: The Duality of this compound
This compound is a β-dicarbonyl compound of significant interest in synthetic chemistry, serving as a versatile precursor and building block. A key characteristic of this and other β-dicarbonyl compounds is their existence as a mixture of two constitutional isomers in equilibrium: the keto and enol forms.[1][2] This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons.
The position of this equilibrium is highly sensitive to a variety of factors, most notably the solvent environment.[3][4][5][6] The ability to characterize and quantify the ratio of these tautomers is crucial for understanding the compound's reactivity and for quality control. NMR spectroscopy stands out as a powerful, non-destructive technique for this purpose, as the interconversion between tautomers is often slow on the NMR timescale, allowing for the simultaneous observation and quantification of both species.[1][4]
The Principle: Unraveling Tautomerism with NMR
The distinct chemical environments of the nuclei in the keto and enol forms of this compound give rise to separate signals in both ¹H and ¹³C NMR spectra.
-
Keto Tautomer: Features a methylene group (-CH₂-) situated between two carbonyl groups.
-
Enol Tautomer: Characterized by a vinyl proton (-CH=) and a hydroxyl group (-OH), the latter of which is typically involved in a strong intramolecular hydrogen bond. This hydrogen bond significantly deshields the hydroxyl proton, shifting its resonance to a very high chemical shift value.
By integrating the signals corresponding to unique protons in each tautomer, the relative concentrations of the keto and enol forms can be accurately determined.[1][2]
Caption: Keto-enol tautomerism of this compound.
Experimental Protocols
The integrity of the final NMR data is critically dependent on meticulous sample preparation and the correct setup of the NMR spectrometer.
PART A: Sample Preparation Protocol
The goal of this protocol is to prepare a homogenous solution of this compound in a deuterated solvent, free from particulate matter.[7]
-
Material Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[8][9] The choice of solvent is critical as it will influence the keto-enol equilibrium.[3][4][6] CDCl₃ is a good starting point for many organic molecules.
-
Dissolution: Gently swirl the vial to ensure the complete dissolution of the sample.
-
Filtration: To remove any suspended particles that can degrade spectral quality, filter the solution. Draw the solution into a clean Pasteur pipette with a small, tightly packed plug of glass wool or a Kimwipe at the bottom.[7][10]
-
Transfer to NMR Tube: Carefully dispense the filtered solution into a clean, dry 5 mm NMR tube.[8] The final sample height should be approximately 4-5 cm.[9]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
PART B: NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Spectrometer Frequency | 400 MHz | 100 MHz | Standard for routine analysis. |
| Pulse Program | zg30 | zgpg30 | Standard single-pulse experiments. |
| Relaxation Delay (D1) | 5 s | 2 s | Allows for full relaxation of protons. |
| Number of Scans (NS) | 8-16 | 128-1024 | Sufficient for good signal-to-noise. |
| Acquisition Time (AQ) | ~4 s | ~1 s | Determines digital resolution. |
| Spectral Width (SW) | 20 ppm | 240 ppm | Covers the expected chemical shift range. |
For quantitative analysis, it is crucial to ensure complete relaxation of all nuclei by using a sufficiently long relaxation delay (D1), which should be at least 5 times the longest T₁ relaxation time of the nuclei of interest.[11]
PART C: NMR Data Processing
Raw free induction decay (FID) data must be processed to obtain a frequency-domain spectrum suitable for analysis.[12]
-
Fourier Transformation (FT): The FID is converted from the time domain to the frequency domain.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: A polynomial function is applied to correct for any distortions in the baseline.[13][14]
-
Referencing: The chemical shift axis is calibrated. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.[15]
-
Integration: The area under each peak is determined for quantitative analysis.
Caption: Experimental workflow for NMR analysis.
Data Analysis and Interpretation
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound in CDCl₃ will show distinct signals for both the keto and enol tautomers.
| Tautomer | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Enol | Enolic OH | ~16.1 | broad singlet | 1H |
| Phenyl-H | ~7.8-7.9 (ortho), ~7.4-7.5 (meta, para) | multiplet | 5H | |
| Vinylic-H | ~6.1-6.2 | singlet | 1H | |
| Methyl-H | ~2.1-2.2 | singlet | 3H | |
| Keto | Phenyl-H | ~7.2-7.4 | multiplet | 5H |
| Methylene-H (-CH₂-) | ~3.9-4.0 | singlet | 2H | |
| Methyl-H | ~2.2-2.3 | singlet | 3H |
Note: Chemical shifts are approximate and can vary slightly based on concentration and solvent. The provided values are based on typical ranges for similar structures.[16][17][18]
Quantitative Analysis:
The ratio of the enol to keto tautomers can be calculated by comparing the integrals of signals unique to each form. For instance, the integral of the vinylic proton of the enol form can be compared to the integral of the methylene protons of the keto form (after normalizing for the number of protons).
% Enol = [Integral(Vinylic-H) / (Integral(Vinylic-H) + (Integral(Methylene-H)/2))] x 100
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides further confirmation of the presence of both tautomers.
| Tautomer | Assignment | Chemical Shift (δ, ppm) |
| Enol | Carbonyl C=O | ~183-198 |
| Phenyl C | ~127-135 | |
| Vinylic =C-O | ~183-198 | |
| Vinylic =C-H | ~95-97 | |
| Methyl C | ~25-32 | |
| Keto | Carbonyl C=O | ~200-205 |
| Phenyl C | ~128-137 | |
| Methylene CH₂ | ~55-60 | |
| Methyl C | ~30-35 |
Note: These are approximate chemical shift ranges based on known data for β-dicarbonyls and substituted aromatic compounds.[16][19][20] The signals for quaternary carbons (like the carbonyls and substituted aromatic carbons) are often of lower intensity.[19]
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The consistency of the calculated keto-enol ratio from different pairs of integrated signals in the ¹H NMR spectrum serves as an internal check on the quality of the data and the accuracy of the analysis. Furthermore, the assignments in the ¹H spectrum should be consistent with the corresponding signals observed in the ¹³C spectrum. For definitive assignments, 2D NMR experiments such as HSQC and HMBC can be employed.
References
- 1. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]
- 2. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. scilit.com [scilit.com]
- 6. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. sites.bu.edu [sites.bu.edu]
- 8. depts.washington.edu [depts.washington.edu]
- 9. chemistry.tcd.ie [chemistry.tcd.ie]
- 10. as.nyu.edu [as.nyu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
- 17. compoundchem.com [compoundchem.com]
- 18. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 19. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 20. compoundchem.com [compoundchem.com]
Application Notes & Protocols: The Strategic Role of 1-Phenylpentane-2,4-dione in Modern Heterocyclic Synthesis
Abstract: 1-Phenylpentane-2,4-dione, a prominent β-dicarbonyl compound, stands as a cornerstone in the edifice of synthetic organic chemistry. Its unique structural arrangement, featuring two electrophilic carbonyl carbons separated by a nucleophilic methylene group, offers a rich landscape for chemical transformations. This document provides an in-depth exploration of its application as a versatile precursor for the synthesis of a diverse array of pharmacologically significant heterocyclic compounds. We will dissect the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for the synthesis of pyrazoles, isoxazoles, pyrimidines, and benzodiazepines, offering researchers a comprehensive guide to leveraging this powerful synthetic tool.
Foundational Principles: The Chemical Versatility of a β-Dicarbonyl Synthon
This compound is more than a simple diketone; it is a carefully orchestrated arrangement of reactive sites. The two carbonyl groups are in a 1,3-relationship, which allows the intervening methylene protons to be acidic, readily forming an enolate. This keto-enol tautomerism is central to its reactivity. The molecule can act as a bis-electrophile at the carbonyl carbons, making it an ideal substrate for reactions with bis-nucleophiles to form cyclic structures. The strategic placement of a phenyl group provides steric and electronic influence, often directing the regioselectivity of cyclization reactions and imparting useful physicochemical properties to the final products.
Our exploration will focus on condensation reactions, a class of reactions where two molecules combine with the elimination of a small molecule, typically water. This strategy is highly efficient for building complex ring systems from simple, acyclic precursors.
Synthesis of Pyrazoles via Knorr Cyclization
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This motif is a privileged scaffold in medicinal chemistry, found in drugs like the anti-inflammatory agent Celecoxib.[1][2] The Knorr pyrazole synthesis is a classic and reliable method for their preparation from 1,3-dicarbonyl compounds and hydrazines.[3][4][5]
2.1. Mechanistic Rationale
The reaction proceeds via a condensation mechanism. The choice of an acid catalyst is causal; it protonates one of the carbonyl oxygens, significantly increasing the electrophilicity of the carbonyl carbon. This activation is crucial for the initial attack by the relatively weak nucleophile, hydrazine.
-
Initial Nucleophilic Attack: One nitrogen atom of the hydrazine derivative attacks one of the activated carbonyl carbons.
-
Intermediate Formation: This leads to a hemiaminal-like intermediate which quickly dehydrates to form a hydrazone.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular attack on the remaining carbonyl group.
-
Dehydration & Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazole ring.
Diagram: Knorr Pyrazole Synthesis Workflow
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of 1-Phenylpentane-2,4-dione in Modern Catalysis
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 1-phenylpentane-2,4-dione and its applications as a versatile ligand in homogeneous catalysis. Moving beyond a simple recitation of facts, this document elucidates the fundamental chemical principles that make this β-diketone an effective component in catalytic systems. We will detail its coordination chemistry, showcase its utility in pivotal reaction classes such as cross-coupling and hydrogenation, and provide robust, field-tested protocols for both catalyst synthesis and application. This guide is intended for researchers and professionals in chemical synthesis and drug development who seek to leverage the unique properties of this compound to enhance catalytic efficiency, stability, and selectivity.
Foundational Principles: Why this compound Excels as a Ligand
This compound belongs to the class of β-dicarbonyl compounds, which are distinguished by a unique structural motif that is central to their function in catalysis. The molecule exists in a dynamic equilibrium between its keto and enol forms, a phenomenon known as keto-enol tautomerism.[1]
The enol tautomer is particularly significant for catalysis. Deprotonation of the enolic hydroxyl group yields the monoanionic enolate, which acts as a powerful bidentate chelating agent. This chelation, where both oxygen atoms bind to a single metal center, forms a highly stable six-membered ring. This "chelate effect" is the cornerstone of its utility, imparting considerable stability to the resulting metal complex.[1]
The phenyl group and the terminal methyl group provide a specific steric and electronic environment around the metal center. This allows for the fine-tuning of the catalyst's properties, influencing its solubility, stability, and reactivity in organic media.
Caption: Tautomerism and coordination of this compound.
Synthesis of a Core Catalyst Precursor: Bis(1-phenylpentane-2,4-dionato)copper(II)
Before its application in a catalytic reaction, this compound must be complexed with a suitable metal salt. This protocol details the synthesis of a common and versatile copper(II) complex, which can serve as a catalyst or precursor in various reactions.[1]
Protocol 2.1: Synthesis of [Cu(Ph-acac)₂]
Expertise & Rationale: This procedure utilizes a simple salt metathesis reaction. A basic salt, sodium carbonate, is used to deprotonate the this compound in situ, forming the enolate nucleophile. This immediately reacts with the copper(II) ions in solution. The choice of ethanol/water as the solvent system ensures that both the organic ligand and the inorganic copper salt are sufficiently soluble for the reaction to proceed, while the final complex precipitates upon formation, simplifying purification.
Materials:
-
This compound (2.0 mmol, 352.4 mg)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1.0 mmol, 249.7 mg)
-
Sodium carbonate (Na₂CO₃) (1.0 mmol, 106.0 mg)
-
Ethanol (20 mL)
-
Deionized water (20 mL)
-
50 mL Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
Ligand Dissolution: In the 50 mL round-bottom flask, dissolve this compound (2.0 mmol) and sodium carbonate (1.0 mmol) in 20 mL of ethanol with stirring. Gently warm the mixture if necessary to achieve a clear solution.
-
Copper Salt Solution: In a separate beaker, dissolve copper(II) sulfate pentahydrate (1.0 mmol) in 20 mL of deionized water.
-
Complexation: While stirring the ligand solution vigorously, add the aqueous copper(II) solution dropwise over 5-10 minutes. A colored precipitate should form immediately.
-
Reaction Completion: Continue stirring the mixture at room temperature for an additional 1 hour to ensure complete reaction.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water (2 x 5 mL) to remove any unreacted salts, followed by a small amount of cold ethanol (5 mL) to remove any unreacted ligand.
-
Drying: Dry the solid product under vacuum to yield the final Bis(1-phenylpentane-2,4-dionato)copper(II) complex. Characterize by melting point and appropriate spectroscopic methods.
Application in Cross-Coupling Reactions
Metal complexes derived from this compound can serve as robust, air-stable pre-catalysts for cross-coupling reactions. The ligand's role is to stabilize the metal center (e.g., Palladium, Nickel) and facilitate the elementary steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination.
Caption: Standard workflow for an inert-atmosphere cross-coupling reaction.
Protocol 3.1: Suzuki-Miyaura Coupling of an Aryl Bromide
Expertise & Rationale: This protocol describes a typical Suzuki-Miyaura coupling. A palladium complex with this compound is used as the catalyst precursor. In the reaction mixture, the Pd(II) precursor is reduced in situ to the active Pd(0) species. The this compound ligand helps to stabilize this active species, preventing its decomposition into inactive palladium black. The choice of a carbonate base is standard for activating the boronic acid via formation of a boronate species, which is essential for the transmetalation step.[2]
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃), finely ground (2.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Toluene/Water (4:1 mixture, 5 mL), degassed
-
Schlenk flask, condenser, magnetic stirrer, inert gas line (N₂ or Ar)
Procedure:
-
Inert Atmosphere Setup: Assemble a Schlenk flask with a magnetic stir bar and condenser. Flame-dry the apparatus under high vacuum and subsequently backfill with an inert gas (e.g., Nitrogen). Maintain a positive pressure of inert gas throughout the setup and reaction.[2]
-
Reagent Addition: To the flask, add the palladium acetate (2 mol%), this compound (4 mol%), aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Solvent Addition: Add the degassed toluene/water solvent mixture (5 mL) via syringe.
-
Reaction Execution: Lower the flask into a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Add deionized water (10 mL) and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.[2]
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value / Condition | Rationale |
| Catalyst System | Pd(OAc)₂ + this compound | In situ formation of the active catalyst; ligand stabilizes Pd(0). |
| Catalyst Loading | 2 mol% | Typical loading for efficient turnover without excessive cost. |
| Ligand:Metal Ratio | 2:1 | Ensures complete coordination and stabilization of the metal center. |
| Base | K₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/H₂O | Biphasic system that facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy to overcome activation barriers of the catalytic cycle. |
Application in Reduction Reactions
Complexes of this compound with metals like Ruthenium, Rhodium, or Iridium are effective for transfer hydrogenation reactions. In this process, a stable, easily handled molecule like isopropanol serves as the source of hydrogen, which is transferred to a substrate (e.g., a ketone) to yield an alcohol.
Caption: Simplified cycle for metal-catalyzed transfer hydrogenation.
Protocol 4.1: Transfer Hydrogenation of Acetophenone
Expertise & Rationale: This protocol uses an in situ generated Ruthenium catalyst. The this compound ligand is crucial for forming the active ruthenium-hydride species. Isopropanol serves as both the solvent and the hydrogen donor, while a mild base (potassium tert-butoxide) is required to facilitate the formation of the active catalyst by deprotonating the isopropanol.[3]
Materials:
-
[Ru(p-cymene)Cl₂]₂ (0.01 mmol, 1 mol% Ru)
-
This compound (0.02 mmol, 2 mol%)
-
Acetophenone (1.0 mmol)
-
Potassium tert-butoxide (KOtBu) (0.1 mmol, 10 mol%)
-
Anhydrous isopropanol (5 mL)
-
Schlenk tube, magnetic stirrer, inert gas line
Procedure:
-
Inert Atmosphere Setup: Place a magnetic stir bar in a Schlenk tube and seal with a rubber septum. Purge the tube with an inert gas (Nitrogen or Argon).
-
Catalyst Preparation: Add the ruthenium precursor [Ru(p-cymene)Cl₂]₂ (1 mol% Ru) and this compound (2 mol%) to the tube.
-
Reagent Addition: Add the acetophenone (1.0 mmol) followed by anhydrous isopropanol (5 mL).
-
Initiation: In a separate vial, dissolve the potassium tert-butoxide (0.1 mmol) in a small amount of anhydrous isopropanol (~0.5 mL) and add this solution to the reaction mixture via syringe to initiate the reaction.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 80 °C and stir.
-
Monitoring and Work-up: Monitor the reaction by GC for the disappearance of acetophenone. Upon completion, cool the mixture, quench with a few drops of water, and filter through a short plug of silica gel, eluting with ethyl acetate. The filtrate can be analyzed directly or concentrated for further purification if needed.
| Parameter | Value / Condition | Rationale |
| Catalyst System | [Ru(p-cymene)Cl₂]₂ + Ligand | Forms the active Ru-H species for hydrogenation. |
| H₂ Source | Isopropanol | Safe and convenient liquid source of hydrogen. |
| Base | KOtBu | Co-catalyst required to generate the metal alkoxide and subsequently the hydride. |
| Temperature | 80 °C | Accelerates the rate of hydrogen transfer. |
Concluding Remarks and Future Directions
This compound is a readily accessible and highly effective ancillary ligand for a range of metal-catalyzed transformations. Its ability to form stable chelate complexes allows for the creation of robust catalysts that are often more manageable and air-stable than their ligand-free counterparts.
Future research in this area is likely to focus on two key domains:
-
Asymmetric Catalysis: The synthesis of chiral derivatives of this compound could lead to new enantioselective catalysts for reactions like asymmetric hydrogenations or cycloadditions.[1]
-
Heterogenization: Immobilizing metal complexes of this compound onto solid supports (e.g., polymers, silica) could combine the high selectivity of homogeneous catalysis with the ease of separation and recycling characteristic of heterogeneous systems.
By understanding the fundamental principles of its coordination chemistry and applying the robust protocols detailed herein, researchers can effectively utilize this compound to advance their synthetic chemistry objectives.
References
Determining Keto-Enol Equilibrium: A Detailed Guide to Experimental Protocols
Introduction: The Dynamic World of Tautomerism
In the realm of organic chemistry, the concept of tautomerism describes the chemical equilibrium between two or more interconvertible constitutional isomers, known as tautomers.[1] Among the most significant of these is keto-enol tautomerism, a dynamic process involving the migration of a proton and the shifting of bonding electrons, leading to the coexistence of a keto and an enol form of a compound.[1][2] This equilibrium is not merely a theoretical curiosity; it plays a pivotal role in reaction mechanisms, stereochemistry, and the biological activity of molecules. For researchers in drug development and chemical synthesis, a precise understanding and quantification of the keto-enol equilibrium are paramount, as the different tautomers of a drug can exhibit varied pharmacological profiles and metabolic stabilities.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental determination of keto-enol equilibrium constants. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for the most widely employed and robust techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy coupled with computational analysis, and Bromine Titration. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Quantitative Tool
Proton NMR (¹H NMR) spectroscopy stands as the preeminent technique for the direct observation and quantification of keto and enol tautomers in solution.[5] The method's strength lies in the fact that the interconversion between keto and enol forms is often slow on the NMR timescale, allowing for the resolution of distinct signals for each tautomer.[5][6] By integrating the areas of these characteristic signals, one can directly determine the relative concentrations of the two forms and thus calculate the equilibrium constant (Keq).[5][7]
Causality of Experimental Choices in NMR
The choice of solvent is a critical experimental parameter, as it can significantly influence the position of the keto-enol equilibrium.[8] Polar solvents tend to stabilize the more polar keto form through dipole-dipole interactions and hydrogen bonding, shifting the equilibrium in its favor.[6] Conversely, nonpolar solvents often favor the enol form, which can be stabilized by intramolecular hydrogen bonding.[8] Temperature also plays a crucial role; by performing variable temperature (VT) NMR experiments, one can determine the thermodynamic parameters of the equilibrium, such as the change in enthalpy (ΔH) and entropy (ΔS).[6][9]
Experimental Workflow for NMR Analysis
Figure 1: Workflow for determining keto-enol equilibrium using NMR spectroscopy.
Detailed Protocol for NMR Analysis of 2,4-pentanedione (acetylacetone)
-
Sample Preparation:
-
Prepare solutions of 2,4-pentanedione at a concentration of approximately 0.20 mole fraction in various deuterated solvents of differing polarities (e.g., CDCl₃, (CD₃)₂CO, CD₃OD, and D₂O).[10][11]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[10]
-
Transfer approximately 0.6 mL of each solution into a clean, dry NMR tube.
-
-
¹H NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum for each sample at a constant temperature (e.g., 298 K).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For variable temperature studies, acquire spectra at a range of temperatures (e.g., 273 K to 323 K), allowing the sample to equilibrate at each temperature for at least 5 minutes before acquisition.[6]
-
-
Data Analysis and Keq Calculation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.[11]
-
Identify and assign the peaks corresponding to the keto and enol forms. For acetylacetone, characteristic signals include:
-
Keto form: a singlet for the methylene protons (-CH₂-) around 3.5 ppm and a singlet for the methyl protons (-CH₃) around 2.2 ppm.[12]
-
Enol form: a singlet for the vinylic proton (=CH-) around 5.5 ppm, a singlet for the methyl protons around 2.0 ppm, and a broad singlet for the enolic hydroxyl proton (-OH) far downfield (around 15.5 ppm).[12]
-
-
Integrate the area of a well-resolved signal for the keto form (e.g., the -CH₂- protons) and a well-resolved signal for the enol form (e.g., the =CH- proton).[7]
-
Calculate the equilibrium constant, Keq = [enol]/[keto]. Remember to account for the number of protons giving rise to each integrated signal. For example, if integrating the keto methylene (-CH₂-, 2H) and the enol methine (=CH-, 1H), the ratio of the integrals must be adjusted: Keq = (Integral_enol) / (Integral_keto / 2).[6][9]
-
| Compound | Solvent | Temperature (K) | % Enol (Calculated) | Keq |
| Acetylacetone | CDCl₃ | 298 | ~81 | 4.26 |
| Acetylacetone | (CD₃)₂CO | 298 | ~68 | 2.13 |
| Acetylacetone | CD₃OD | 298 | ~57 | 1.33 |
| Ethyl Acetoacetate | Neat | 305 | 9.9 | 0.0992 |
Note: The values in the table are representative and can vary based on precise experimental conditions.
II. UV-Vis Spectroscopy and Computational Chemistry: A Synergistic Approach
While NMR provides direct quantification, UV-Vis spectroscopy, when combined with quantum chemical calculations, offers a powerful alternative, especially for systems where tautomers have distinct electronic transitions.[13][14] Salicylideneanilines, for example, exhibit different colors for their enol and keto forms due to differences in their absorption spectra.[13][14] This method involves simulating the theoretical UV-Vis spectra of the individual tautomers and comparing the composite simulated spectrum with the experimentally measured one to determine the equilibrium ratio.[15][16]
Causality of Experimental and Computational Choices
The underlying principle is that the experimental spectrum of a mixture is a linear combination of the spectra of its components. The accuracy of this method hinges on the reliability of the computational model used to predict the spectra of the individual tautomers. Time-dependent density functional theory (TD-DFT) is a commonly employed method for calculating excitation energies and oscillator strengths.[14] The choice of functional and basis set, as well as the inclusion of solvent effects (e.g., through the Polarizable Continuum Model - PCM), are crucial for obtaining accurate theoretical spectra.[13][14]
Experimental and Computational Workflow
Figure 2: Workflow for determining keto-enol equilibrium using a combined UV-Vis and computational approach.
Detailed Protocol for Combined UV-Vis and Computational Analysis
-
Experimental UV-Vis Measurement:
-
Prepare a solution of the compound of interest in a suitable solvent (e.g., acetonitrile) at a concentration that gives an absorbance in the range of 0.1 to 1.0 AU.
-
Record the UV-Vis absorption spectrum over the relevant wavelength range.
-
-
Computational Modeling:
-
Using a quantum chemistry software package (e.g., Gaussian, ORCA), perform geometry optimizations for both the keto and enol tautomers in the gas phase and/or with a continuum solvation model (e.g., IEF-PCM) corresponding to the experimental solvent.[14] A suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set, can be used.[17]
-
Perform TD-DFT calculations on the optimized geometries to obtain the vertical excitation energies and oscillator strengths for both tautomers.[16]
-
-
Spectral Fitting and Equilibrium Determination:
-
Simulate the individual absorption spectra for the keto and enol forms based on the TD-DFT results, typically by fitting Gaussian or Lorentzian functions to the calculated transitions.
-
Create a series of composite spectra by linearly combining the simulated spectra of the keto and enol forms in varying ratios (e.g., from 0% to 100% enol).
-
Compare the series of simulated composite spectra with the experimental spectrum. The ratio that provides the best visual and statistical fit (e.g., by minimizing the sum of squared differences) represents the equilibrium composition of the tautomers in the solution.[13]
-
III. Bromine Titration: A Classic Chemical Method
Before the advent of modern spectroscopic techniques, chemical methods such as bromine titration were employed to estimate the enol content of a sample. This method is based on the rapid electrophilic addition of bromine across the carbon-carbon double bond of the enol tautomer.[18][19] The keto form, lacking this double bond, reacts much more slowly.[19] By titrating the sample with a bromine solution, the amount of bromine consumed corresponds to the amount of enol present at equilibrium.
Causality of Experimental Choices in Bromine Titration
The success of this method relies on the assumption that the bromination of the enol is instantaneous and that the rate of tautomerization from the keto to the enol form is slow enough not to interfere with the titration.[20] The reaction is typically carried out at low temperatures (0-5 °C) to minimize the rate of tautomerization and any potential side reactions.[21] The endpoint of the titration can be detected potentiometrically or by the persistence of the bromine color.
Experimental Workflow for Bromine Titration
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cores.research.asu.edu [cores.research.asu.edu]
- 7. Keto-enol equilibrium [sites.science.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. biopchem.education [biopchem.education]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]
- 12. youtube.com [youtube.com]
- 13. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dial.uclouvain.be [dial.uclouvain.be]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. In Chapter 19, we discuss the reaction of enols with bromine. Thi... | Study Prep in Pearson+ [pearson.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. xylemanalytics.com [xylemanalytics.com]
Application Notes and Protocols for 1-Phenylpentane-2,4-dione in the Pharmaceutical and Fine Chemical Sectors
Introduction: The Versatility of a Phenyl-Substituted β-Diketone
1-Phenylpentane-2,4-dione (CAS No. 3318-61-4), a β-dicarbonyl compound, is a highly versatile and valuable building block in modern organic synthesis.[1] Its structure, featuring a phenyl group and two carbonyl moieties separated by a methylene group, imparts a unique reactivity profile that makes it a sought-after precursor in both the pharmaceutical and fine chemical industries. The presence of the active methylene group and the ability to exist in keto-enol tautomeric forms are central to its utility, allowing it to participate in a wide array of chemical transformations.
This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and the scientific rationale behind its use in the synthesis of bioactive heterocyclic compounds and its role in the formation of catalytically active metal complexes.
I. Pharmaceutical Sector: A Gateway to Bioactive Heterocycles
The 1,3-dicarbonyl motif within this compound is a classical precursor for the synthesis of a diverse range of heterocyclic compounds, many of which form the core scaffolds of medicinally important molecules.[2] Its ability to react with binucleophiles makes it particularly useful for constructing five- and six-membered rings, such as pyrazoles and pyrimidines, which are prevalent in numerous drug candidates.
A. Synthesis of Pyrazole Derivatives: The Knorr Synthesis
The Knorr pyrazole synthesis, a venerable yet highly efficient method, involves the condensation of a β-dicarbonyl compound with a hydrazine derivative to yield a pyrazole.[3][4] This reaction is a cornerstone in the synthesis of pyrazole-containing pharmaceuticals, which exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[5][6]
Scientific Rationale: The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate by the reaction of hydrazine with one of the carbonyl groups of the 1,3-dione.[7] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A subsequent dehydration step yields the stable, aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical diones like this compound can be influenced by the reaction conditions and the nature of the hydrazine substituent.
Caption: Workflow of the Knorr Pyrazole Synthesis.
Protocol 1: Synthesis of 1,5-Diphenyl-3-methyl-1H-pyrazole
This protocol describes the synthesis of a pyrazole derivative from this compound and phenylhydrazine.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| This compound | 176.21 | 1.76 g | 10 mmol |
| Phenylhydrazine | 108.14 | 1.08 g | 10 mmol |
| Glacial Acetic Acid | 60.05 | 20 mL | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.76 g, 10 mmol).
-
Add glacial acetic acid (20 mL) to the flask and stir to dissolve the dione.
-
Carefully add phenylhydrazine (1.08 g, 10 mmol) to the solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
After the reaction is complete (disappearance of the starting material), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water with stirring.
-
A solid precipitate will form. Continue stirring for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two portions of cold water (2 x 25 mL) to remove any residual acetic acid.
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
-
The crude product can be further purified by recrystallization from ethanol to yield white to off-white crystals of 1,5-diphenyl-3-methyl-1H-pyrazole.
B. Synthesis of Pyrimidine Derivatives: The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester (or a β-diketone), and urea.[8][9] This reaction is of significant interest in medicinal chemistry as the resulting pyrimidine scaffold is a core component of many biologically active compounds, including calcium channel blockers and antiviral agents.[10]
Scientific Rationale: The mechanism of the Biginelli reaction is believed to proceed through the formation of an acyliminium ion intermediate from the aldehyde and urea under acidic conditions. This is followed by the nucleophilic addition of the enolate of the β-dicarbonyl compound. Subsequent cyclization and dehydration afford the dihydropyrimidinone product. The use of a β-diketone like this compound in place of a β-ketoester leads to a different substitution pattern on the resulting pyrimidine ring.
Caption: Workflow of the Biginelli Reaction.
Protocol 2: Synthesis of a Dihydropyrimidine Derivative
This protocol outlines a Biginelli-type reaction using this compound, benzaldehyde, and urea.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| This compound | 176.21 | 1.76 g | 10 mmol |
| Benzaldehyde | 106.12 | 1.06 g | 10 mmol |
| Urea | 60.06 | 0.90 g | 15 mmol |
| Ethanol | 46.07 | 25 mL | - |
| Concentrated HCl | 36.46 | 0.5 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.76 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and urea (0.90 g, 15 mmol).
-
Add ethanol (25 mL) to the flask, followed by the careful addition of concentrated hydrochloric acid (0.5 mL) as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction by TLC (e.g., using 1:1 ethyl acetate:hexane as the eluent).
-
Upon completion, cool the reaction mixture to room temperature. The product may begin to crystallize.
-
Pour the mixture into 100 mL of ice-cold water and stir for 30 minutes to facilitate complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water (2 x 30 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the crude dihydropyrimidine derivative.
-
Recrystallize the product from ethanol or an ethanol/water mixture for further purification.
II. Fine Chemical Sector: Catalysis and Specialty Chemicals
Beyond its role in pharmaceutical synthesis, this compound is a valuable component in the fine chemical industry.[2] Its ability to form stable complexes with a wide range of metal ions makes it an excellent ligand for creating catalysts for various organic transformations.
A. Coordination Chemistry and Catalysis
β-Diketones, in their enolate form, act as bidentate ligands, forming stable chelate complexes with many transition metals. These metal complexes often exhibit catalytic activity in reactions such as oxidations, reductions, and cross-coupling reactions.[11] Copper(II) complexes of β-diketones, for instance, are known to catalyze a variety of oxidation reactions.[12][13]
Scientific Rationale: The formation of a chelate ring enhances the stability of the metal complex. The electronic and steric properties of the β-diketone ligand can be tuned by modifying its substituents, which in turn influences the catalytic activity and selectivity of the metal center. The metal in the complex can cycle through different oxidation states, facilitating the catalytic process.
Protocol 3: Synthesis of a Copper(II) Complex of this compound
This protocol describes the preparation of a copper(II) complex.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| This compound | 176.21 | 3.52 g | 20 mmol |
| Copper(II) Acetate Monohydrate | 199.65 | 1.99 g | 10 mmol |
| Methanol | 32.04 | 50 mL | - |
| Sodium Hydroxide | 40.00 | 0.80 g | 20 mmol |
Procedure:
-
Dissolve this compound (3.52 g, 20 mmol) in methanol (30 mL) in a 100 mL beaker.
-
In a separate beaker, dissolve sodium hydroxide (0.80 g, 20 mmol) in methanol (10 mL) and add this solution dropwise to the dione solution with stirring to form the sodium enolate.
-
In another beaker, dissolve copper(II) acetate monohydrate (1.99 g, 10 mmol) in methanol (10 mL).
-
Slowly add the copper(II) acetate solution to the sodium enolate solution with vigorous stirring.
-
A colored precipitate of the copper(II) complex will form immediately.
-
Stir the mixture at room temperature for 1 hour to ensure complete reaction.
-
Collect the solid complex by vacuum filtration.
-
Wash the complex with small portions of cold methanol to remove any unreacted starting materials and byproducts.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
Application Example: Catalytic Oxidation
The synthesized copper(II) complex can be used as a catalyst for oxidation reactions. For example, it can catalyze the aerobic oxidation of alcohols.[14] A general procedure would involve dissolving the alcohol in a suitable solvent, adding a catalytic amount of the copper complex and a co-catalyst like TEMPO, and bubbling air or oxygen through the solution at a slightly elevated temperature.
B. Potential in Flavors and Fragrances
β-Diketones and their derivatives can serve as precursors in the synthesis of various flavor and fragrance compounds.[15] The structural features of this compound, including the phenyl group and the dicarbonyl moiety, can be chemically modified to produce molecules with desirable organoleptic properties. For instance, reduction of the carbonyl groups can lead to diols, which may be fragrant, and cyclization reactions can produce heterocyclic compounds with unique aromas. While specific large-scale applications of this compound in this industry are not widely documented, its potential as a building block for novel scent molecules is an area of active research.
Conclusion
This compound is a chemical of considerable utility, bridging the gap between fundamental organic synthesis and practical applications in the pharmaceutical and fine chemical sectors. Its reactivity as a 1,3-dicarbonyl compound allows for the efficient construction of complex heterocyclic molecules, while its coordination properties enable the development of novel catalysts. The protocols provided in this guide serve as a practical starting point for researchers and scientists looking to harness the synthetic potential of this versatile building block. Further exploration of its reactivity is likely to uncover even more applications in drug discovery and materials science.
References
- 1. ijpras.com [ijpras.com]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. jmchemsci.com [jmchemsci.com]
- 7. Cu(OAc)2 catalysed aerobic oxidation of aldehydes to nitriles under ligand-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Pyrimidine synthesis [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. flinnsci.com [flinnsci.com]
- 11. researchgate.net [researchgate.net]
- 12. d.web.umkc.edu [d.web.umkc.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. Recent Developments in the Synthesis of β-Diketones | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Phenylpentane-2,4-dione
Welcome to the technical support center for the synthesis of 1-phenylpentane-2,4-dione. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this valuable compound. Here, we will delve into common experimental challenges, providing in-depth troubleshooting advice and frequently asked questions to ensure your synthesis is successful.
Introduction
This compound, a β-diketone, is a versatile intermediate in organic synthesis. Its synthesis, often achieved through a Claisen condensation or related C-C bond-forming reactions, can present challenges that lead to suboptimal yields and the formation of impurities. This guide will provide a structured approach to identifying and resolving these issues, grounded in chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A typical yield for the synthesis of this compound can range from 60-64% when following established procedures, such as the one detailed in Organic Syntheses[1]. However, yields can be influenced by several factors, including the purity of reagents and the precise control of reaction conditions.
Q2: What are the most common side products in this synthesis?
The most common side products arise from competing reactions. In the context of a Claisen-type condensation, self-condensation of the starting ketone (e.g., acetone if used as a precursor to acetylacetone) or the ester can occur. Additionally, if the reaction conditions are not carefully controlled, Michael addition of an enolate to an α,β-unsaturated ketone intermediate may take place[2].
Q3: How can I confirm the identity and purity of my final product?
The identity and purity of this compound can be confirmed using standard analytical techniques. As a β-dicarbonyl compound, it exhibits keto-enol tautomerism, which can be observed by spectroscopy.[3]
-
NMR Spectroscopy: Both ¹H and ¹³C NMR will show characteristic peaks for both the keto and enol forms.
-
IR Spectroscopy: The enol form will display a broad O-H stretching band (around 2500-3200 cm⁻¹) due to intramolecular hydrogen bonding, and a conjugated C=O stretching band (around 1600 cm⁻¹)[3].
-
Mass Spectrometry: This will confirm the molecular weight of the compound (176.21 g/mol )[4][5].
-
Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of the product and monitor the progress of the reaction.
Q4: Is vacuum distillation necessary for purification?
Yes, vacuum distillation is a highly recommended method for purifying this compound, which is a liquid at room temperature[1]. This technique allows for the separation of the product from non-volatile impurities and starting materials with different boiling points, at a lower temperature to prevent decomposition.
Troubleshooting Guide: Enhancing Yield and Purity
This section provides a detailed, question-and-answer-style troubleshooting guide to address specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: I've completed the reaction, but my yield is significantly lower than expected, or I have no product at all. What could be the cause?
A: A low or non-existent yield can be attributed to several factors. Let's break down the potential causes and solutions in a systematic way.
Caption: Troubleshooting workflow for low yield.
Detailed Breakdown:
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure that your starting materials, such as phenylacetone and the acylating agent (e.g., acetic anhydride), are of high purity. Impurities can interfere with the reaction.
-
Anhydrous Conditions: Many condensation reactions are sensitive to moisture, which can quench the base and hydrolyze esters. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Base Activity: The choice and quality of the base are critical. For Claisen condensations, common bases include sodium hydride (NaH) or sodium ethoxide. Ensure the base is fresh and has not been deactivated by exposure to air and moisture.
-
-
Reaction Conditions:
-
Temperature Control: The temperature at which the enolate is formed and the subsequent condensation occurs is crucial. Some procedures require low temperatures (e.g., 0-5 °C) to control the reaction rate and minimize side reactions[6][7].
-
Reaction Time: Monitor the reaction's progress using TLC. Insufficient reaction time will lead to incomplete conversion of starting materials.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions and protect sensitive reagents.
-
-
Work-up and Purification:
-
Incomplete Extraction: After quenching the reaction, ensure that the product is efficiently extracted from the aqueous layer. Adjusting the pH of the aqueous layer can be critical for maximizing the amount of product that partitions into the organic phase.
-
Losses during Distillation: During vacuum distillation, ensure a good vacuum is maintained and that the product is not lost due to bumping or decomposition at high temperatures.
-
Issue 2: Presence of Multiple Products (Impure Sample)
Q: My post-reaction analysis (TLC, NMR) shows multiple spots/peaks, indicating the presence of significant impurities. What are these, and how can I prevent them?
A: The formation of multiple products is a common issue. Here's how to diagnose and mitigate this problem.
| Side Product | Probable Cause | Prevention Strategy |
| Self-condensation product of ketone | Excess base or prolonged reaction time at elevated temperatures. | Use the correct stoichiometry of the base. Control the reaction temperature carefully. |
| Michael addition product | Formation of an α,β-unsaturated ketone intermediate followed by nucleophilic attack. | Control the stoichiometry of the reactants. A slight excess of the aldehyde (if applicable to the specific synthesis route) can help consume the enolate[2]. |
| Unreacted starting materials | Incomplete reaction due to insufficient reaction time, low temperature, or deactivated reagents. | Monitor the reaction by TLC to ensure completion. Verify the quality of reagents, especially the base. |
A general protocol for a Claisen-type synthesis is provided below. This can be adapted based on the specific starting materials.
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
Base Suspension: Suspend a strong base (e.g., sodium hydride, 1.1 equivalents) in a suitable anhydrous solvent (e.g., THF).
-
Enolate Formation: Cool the suspension to 0 °C. Slowly add the ketone (e.g., phenylacetone, 1 equivalent) dissolved in the anhydrous solvent via the dropping funnel. Allow the mixture to stir at this temperature for 30-60 minutes.
-
Condensation: Add the acylating agent (e.g., ethyl acetate, 1.1 equivalents) dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
The following diagram illustrates the general mechanism of a Claisen condensation.
Caption: General mechanism of Claisen condensation.
Conclusion
Improving the yield of this compound synthesis requires a systematic approach to troubleshooting. By carefully considering reagent quality, reaction conditions, and purification techniques, researchers can significantly enhance the efficiency of this important transformation. This guide provides a foundation for identifying and resolving common experimental hurdles, ultimately leading to a more successful and reproducible synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. 1-Phenylpentane-1,3-dione | 5331-64-6 | Benchchem [benchchem.com]
- 4. This compound | 3318-61-4 | DAA31861 [biosynth.com]
- 5. labsolu.ca [labsolu.ca]
- 6. benchchem.com [benchchem.com]
- 7. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]
Technical Support Center: Purification of 1-Phenylpentane-2,4-dione
Welcome to the technical support guide for the purification of 1-Phenylpentane-2,4-dione (CAS 3318-61-4). This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this versatile β-diketone. The following FAQs and troubleshooting guides provide in-depth, experience-based solutions to help you achieve the desired purity for your application.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurity profile of crude this compound is highly dependent on its synthetic route. The most common industrial synthesis is the Claisen condensation between acetophenone and an acetate source, such as ethyl acetate, using a strong base.[1]
Common impurities may include:
-
Unreacted Starting Materials: Acetophenone and ethyl acetate.
-
Side-Reaction Products: Self-condensation products of acetophenone or ethyl acetate.
-
Solvent Residues: Solvents used during the reaction or workup (e.g., ethanol, ether, toluene).
-
Isomeric Impurities: Traces of 3-phenyl-2,4-pentanedione may be present depending on the reaction conditions.[2]
-
Degradation Products: As a β-diketone, the compound can be susceptible to hydrolysis or thermal decomposition if not handled under appropriate conditions.
Q2: My crude product is a dark oil, but the literature describes it as a light yellow liquid or a low-melting solid. What does this indicate?
Pure this compound is a colorless to light yellow liquid or a solid with a melting point around 51-53 °C.[1][2] A dark or brown appearance in the crude product typically signifies the presence of polymeric byproducts or degradation products formed during the synthesis, often due to excessive heat or prolonged reaction times in the presence of a strong base. These impurities must be removed to prevent interference in subsequent applications.
Q3: Which purification method is best for my needs?
The optimal purification strategy depends on the scale of your experiment, the nature of the impurities, and the required final purity.
| Purification Method | Best For | Expected Purity | Key Advantages | Key Disadvantages |
| Vacuum Distillation | Removing non-volatile residues and highly volatile solvents (10-100 g scale). | >95% | Fast, effective for specific impurity types. | Risk of thermal decomposition; not effective for impurities with similar boiling points. |
| Recrystallization | Bulk purification where the product is solid at room temperature (>20 g scale). | 98-99% | Cost-effective, scalable. | Requires finding a suitable solvent system; potential for product loss in the mother liquor. |
| Column Chromatography | High-purity isolation for research and development (<20 g scale). | >99% | Excellent separation of closely related impurities. | Labor-intensive, requires significant solvent volumes, difficult to scale up. |
| Purification via Copper Chelate | Removing stubborn impurities that do not chelate with metal ions. | >99.5% | Highly selective for β-diketones, excellent for achieving very high purity.[3][4] | Multi-step process, involves use of heavy metals. |
Q4: How can I reliably assess the purity of my final product?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC): Excellent for detecting volatile impurities like residual solvents and starting materials.[2]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate non-volatile impurities and isomers.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities if their structures are known.[6][7] The keto-enol tautomerism of β-diketones is readily observable by NMR, providing a signature of the compound class.[3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities when coupled with GC or LC.[8]
Section 2: Troubleshooting Guides
This section addresses specific problems you may encounter during purification.
Problem 1: Low Yield or Product Darkening During Vacuum Distillation
-
Symptoms: The collected distillate is dark brown or black, and the final yield is significantly lower than expected. A large amount of non-volatile residue remains in the distillation flask.
-
Root Cause: this compound, like many β-diketones, can undergo thermal decomposition at elevated temperatures. Distilling at atmospheric pressure (Boiling Point: ~277 °C) will cause significant degradation. Even under vacuum, prolonged exposure to high temperatures can be detrimental.
-
Solutions:
-
Optimize Vacuum Pressure: Ensure your vacuum system can achieve a pressure of 10 mmHg or lower. A reported boiling point is 133–136 °C at 10 mmHg.[2] A lower pressure allows for distillation at a lower temperature, minimizing decomposition.
-
Use a Short Path Distillation Apparatus: For smaller scales, a Kugelrohr or short path apparatus minimizes the surface area and time the compound spends at high temperatures.
-
Control the Heating Mantle Temperature: Do not overheat the distillation pot. The mantle temperature should be only 20-30 °C above the boiling point of the liquid.
-
Problem 2: Product "Oils Out" or Fails to Crystallize During Recrystallization
-
Symptoms: Upon cooling the recrystallization solvent, the product separates as an oil instead of forming crystals, or it remains fully dissolved even at low temperatures.
-
Root Cause: This is a classic problem of poor solvent selection or the presence of impurities that inhibit crystallization. The compound may be too soluble in the chosen solvent, or the solvent system may not be optimal.
-
Solutions:
-
Select an Appropriate Solvent System: An ideal solvent should dissolve the compound when hot but not when cold. For a compound with a melting point of ~52 °C, consider solvent systems like isopropanol/water, ethanol/water, or hexane/ethyl acetate. Start by dissolving the crude product in a minimal amount of the "good" solvent (e.g., ethanol) at an elevated temperature, then slowly add the "poor" solvent (e.g., water) until turbidity persists. Reheat to clarify and then cool slowly.
-
Ensure Slow Cooling: Do not crash-cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature first, then transfer to a refrigerator. Slow cooling encourages the formation of a stable crystal lattice.
-
Use a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
-
Problem 3: A Stubborn Impurity Co-elutes with the Product in Column Chromatography
-
Symptoms: GC or HPLC analysis of fractions from column chromatography shows a persistent impurity with a retention time very close to the product.
-
Root Cause: The impurity has a polarity very similar to this compound, making separation by standard silica gel chromatography difficult.
-
Solution: Purification via Copper(II) Chelate Formation This highly selective method exploits the ability of β-diketones to form stable, often insoluble, complexes (chelates) with metal ions like Cu²⁺.[4] Most organic impurities lack this functionality and will remain in solution. The chelate can then be isolated and decomposed to recover the ultra-pure diketone.[3] This is an authoritative technique for achieving high purity with this class of compounds.
Section 3: Detailed Experimental Protocols
Protocol 1: High-Purity Vacuum Distillation
-
Setup: Assemble a short path distillation apparatus with a vacuum adapter, receiving flask, and cold trap. Ensure all glassware is dry.
-
Charge the Flask: Add the crude this compound (10-50 g) to the distillation flask with a magnetic stir bar.
-
Apply Vacuum: Slowly apply vacuum, ensuring the system is stable at or below 10 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions: Collect any low-boiling forerun (e.g., residual solvents or starting materials) in a separate receiving flask.[2]
-
Product Distillation: Increase the temperature and collect the main fraction of this compound, which should distill at approximately 133–136 °C (10 mmHg).[2]
-
Shutdown: Once the product has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Purification via Copper(II) Chelate Formation
This protocol is adapted from established methods for purifying β-diketones.[3][4]
-
Chelate Formation:
-
Dissolve the crude this compound in a minimal amount of warm ethanol.
-
In a separate flask, prepare a saturated aqueous solution of copper(II) acetate.
-
Slowly add the copper(II) acetate solution to the ethanolic solution of the diketone with vigorous stirring. A precipitate of the copper(II) bis(1-phenylpentane-2,4-dionato) chelate should form immediately.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
-
Isolation of the Chelate:
-
Collect the solid chelate by vacuum filtration.
-
Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol, to remove unreacted materials and water-soluble impurities.
-
Dry the solid chelate.
-
-
Decomposition of the Chelate:
-
Suspend the dry copper chelate in a biphasic solvent system, such as dichloromethane/water or ethyl acetate/water.
-
Acidify the mixture by slowly adding 2M hydrochloric acid or sulfuric acid with vigorous stirring until the solid dissolves and the organic layer becomes colorless or light yellow. The aqueous layer will turn blue/green as it extracts the copper ions.
-
Alternatively, for a milder decomposition, use an aqueous solution of EDTA to sequester the copper ion.[4]
-
-
Product Extraction and Isolation:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the highly purified this compound.
-
Section 4: Visual Workflow Diagrams
The following diagrams illustrate the decision-making process for purification and the specific workflow for the copper chelate method.
Caption: Decision workflow for selecting a purification method.
Caption: Step-by-step workflow for purification via copper chelation.
References
- 1. Buy this compound (EVT-295829) | 3318-61-4 [evitachem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2,4-Pentanedione, 1-phenyl- | SIELC Technologies [sielc.com]
- 6. rsc.org [rsc.org]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. 1-Phenyl-1,4-pentanedione | C11H12O2 | CID 136371 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying and minimizing side products in 1-Phenylpentane-2,4-dione synthesis.
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 1-phenylpentane-2,4-dione. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, field-proven insights into this synthesis, focusing on the practical challenges of identifying and minimizing side product formation. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis is the mixed Claisen condensation . This carbon-carbon bond-forming reaction involves the coupling of an ester and a ketone in the presence of a strong base.[1][2] For this compound, a common strategy involves the reaction between a phenyl-containing starting material and a C3-carbonyl compound.
A highly effective variation is the acylation of an enolate. Specifically, the enolate of benzyl methyl ketone (phenylacetone) can be acylated using acetyl chloride or acetic anhydride. An alternative, and often preferred, route is the reaction of the enolate of acetone with an activated benzoic acid derivative, such as ethyl benzoate or benzoyl chloride. The driving force for this reaction is the formation of a highly stabilized β-dicarbonyl anion, which is protonated during aqueous workup.[3]
Q2: The product analysis shows two distinct sets of signals in the ¹H NMR. Is this expected?
A2: Yes, this is entirely expected. This compound, like most β-dicarbonyl compounds, exists as a dynamic equilibrium of two tautomeric forms: the diketo form and a more stable enol form.[4] The enol form is stabilized by two key factors:
-
Intramolecular Hydrogen Bonding: The enolic proton forms a stable, six-membered ring via a hydrogen bond with the adjacent carbonyl oxygen.
-
Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group and the phenyl ring, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule.
In solution, you will observe signals for both tautomers, with the enol form typically predominating. The ratio of keto to enol can be influenced by the solvent used for analysis.
Identifying and Minimizing Side Products
Q3: What are the primary side products to anticipate in a Claisen condensation synthesis of this compound?
A3: Side product formation is a common challenge that can significantly impact yield and purity. The most frequently observed impurities are a direct result of competing reaction pathways. Understanding their origin is the first step toward mitigation.
| Side Product/Impurity | Formation Mechanism | Impact on Synthesis |
| Self-Condensation Product | The enolizable ketone (e.g., phenylacetone) reacts with itself instead of the intended ester. | Reduces yield of the desired product; can be difficult to separate due to similar structure. |
| Unreacted Starting Materials | Incomplete reaction due to inactive base, insufficient reaction time, or improper temperature control. | Lowers conversion and complicates purification. |
| Saponification Product | The base (especially alkoxides or hydroxides) nucleophilically attacks the ester, leading to hydrolysis.[5] | Consumes starting material and base; introduces acidic impurities (e.g., benzoic acid). |
| 3-Phenyl-2,4-pentanedione | If acetylacetone is used as a starting material with a phenylating agent, double phenylation or reaction at the central carbon can occur.[6] | Isomeric impurity that can be challenging to remove from the desired product. |
Q4: How can I strategically adjust reaction conditions to minimize these side products?
A4: Control over reaction parameters is critical for directing the reaction toward the desired product. The choice of base, solvent, and temperature are interdependent variables that must be carefully optimized.
-
Base Selection: The base must be strong enough to quantitatively deprotonate the α-carbon of the ketone but should not be a potent nucleophile.
-
Recommended: Sodium hydride (NaH) or lithium diisopropylamide (LDA) are excellent choices. They are strong, non-nucleophilic bases that irreversibly form the enolate.[7]
-
Use with Caution: Sodium ethoxide (NaOEt) can be used, but it establishes an equilibrium and can participate in transesterification or saponification if water is present.[1] A full stoichiometric equivalent of base is required to drive the reaction to completion, as the final β-diketone product is acidic and will be deprotonated by any remaining base.[3]
-
-
Solvent System: The solvent must be anhydrous and aprotic to ensure the stability and reactivity of the enolate anion.
-
Recommended: Tetrahydrofuran (THF) is a common choice as it is aprotic and effectively solvates the reagents.[8]
-
-
Temperature Control: Enolate formation is typically performed at a low temperature (e.g., 0 °C or below) to control the rate of reaction and prevent unwanted side reactions. After enolate formation, the reaction mixture may be allowed to warm to room temperature or be gently heated to drive the condensation to completion.
-
Order of Addition: To minimize self-condensation, the ketone should be added slowly to a suspension of the strong base (like NaH) to form the enolate. Once formation is complete, the ester is then added slowly to the pre-formed enolate solution. This ensures the ester always encounters the enolate rather than a mixture of enolate and unreacted ketone.
Troubleshooting Guide
This section addresses common issues observed during the synthesis and provides a logical path to their resolution.
Analytical and Purification Protocols
Q5: Which analytical techniques are best for characterizing the product and identifying impurities?
A5: A multi-technique approach is recommended for comprehensive analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile components. It can provide a clear percentage purity based on peak area and help identify side products by their mass fragmentation patterns.[9][10]
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation. It allows for the unambiguous identification of the desired product through its characteristic chemical shifts and coupling constants. Crucially, it will also show the signals for both the keto and enol tautomers, confirming the β-dicarbonyl structure.[8]
-
High-Performance Liquid Chromatography (HPLC): Useful for purity assessment, especially for less volatile impurities or when analyzing reaction progress over time.[9]
Q6: What is a robust protocol for purifying the final product?
A6: Purification aims to remove unreacted starting materials, side products, and reaction salts. A combination of extraction and chromatography or distillation is often most effective.
-
Aqueous Workup: After quenching the reaction (e.g., with dilute HCl), the product is extracted into an organic solvent like ether or ethyl acetate. Washing the organic layer with water removes inorganic salts, and a wash with saturated sodium bicarbonate solution can remove acidic impurities like benzoic acid.
-
Vacuum Distillation: 1-Phenyl-2,4-pentanedione is a liquid that can be purified by vacuum distillation. This is an effective method for removing non-volatile impurities and can yield a very pure product.[6]
-
Column Chromatography: For removing structurally similar side products, flash column chromatography on silica gel is highly effective. A non-polar eluent system, such as a hexane/ethyl acetate gradient, will typically provide good separation.[8]
Reference Experimental Protocol
This protocol describes the synthesis of this compound via the Claisen condensation of phenylacetone and acetyl chloride. It incorporates best practices to minimize side product formation.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Phenylacetone (benzyl methyl ketone)
-
Acetyl chloride
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer. Wash the NaH with anhydrous hexane to remove mineral oil, decant the hexane, and suspend the NaH in anhydrous THF.
-
Enolate Formation: Cool the NaH suspension to 0 °C in an ice bath. Dissolve phenylacetone (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the mixture at 0 °C for an additional hour after the addition is complete to ensure full enolate formation.
-
Acylation: Add acetyl chloride (1.05 equivalents) dropwise to the enolate solution at 0 °C. A precipitate may form. After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 1M HCl until the pH is acidic (~pH 5-6). Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. 1-Phenylpentane-1,3-dione | 5331-64-6 | Benchchem [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Metal Complex Formation
Welcome to the Technical Support Center for Metal Complex Formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing metal complexes. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your reactions with scientific rigor. This center is structured into a proactive Troubleshooting Guide for when things go wrong and a comprehensive FAQ section for foundational knowledge.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific, common issues encountered during metal complex synthesis. Each problem is followed by a series of diagnostic questions and actionable solutions.
Problem 1: Low or No Yield of the Desired Metal Complex
A low yield is one of the most frequent hurdles in coordination chemistry. The root cause can range from poor reaction setup to unfavorable thermodynamics.
Q: I've set up my reaction, but after the designated time, analysis shows very little or no product. Where do I start?
A: A systematic approach is crucial. Low yields often point to issues in one of four areas: (1) Reactant Integrity & Stoichiometry , (2) Reaction Conditions (Solvent, Temperature, pH) , (3) Reaction Kinetics , or (4) Competing Side Reactions .
-
Causality Check—Thermodynamics vs. Kinetics: First, consider if your reaction is thermodynamically unfavorable or simply too slow under the current conditions. The Gibbs Free Energy equation (ΔG = ΔH - TΔS) governs the spontaneity of a reaction.[1] An endothermic reaction (positive ΔH) might require higher temperatures to become spontaneous, driven by the entropy term (TΔS).[1] Conversely, a kinetically slow reaction may have a high activation energy barrier, requiring a catalyst or higher temperature to proceed at a reasonable rate.[2]
-
Diagnostic Workflow:
-
Verify Starting Materials: Confirm the purity of your metal salt and ligand(s) via techniques like NMR, Mass Spectrometry, or Elemental Analysis. Impurities can inhibit the reaction or lead to side products.
-
Analyze Stoichiometry: The metal-to-ligand ratio is a critical parameter that dictates the structure of the final product, which can range from discrete molecules to coordination polymers.[3][4] While a 1:1 or 1:2 ratio is common, using a slight excess of the ligand can often drive the equilibrium towards product formation.[5]
-
Re-evaluate Solvent Choice: The ideal solvent must dissolve both the metal precursor and the ligand.[6] However, a solvent's coordinating ability is also a key factor.[5][7] A strongly coordinating solvent (e.g., DMSO, water) might compete with your ligand for binding sites on the metal center, hindering complex formation.[8] If solubility allows, start with a non-coordinating solvent like dichloromethane (DCM) or toluene.[5]
-
Screen Temperature and Time: These parameters are interdependent.[5] Run a time-course experiment at your initial temperature to see if the reaction is simply slow. If the yield remains low, incrementally increase the temperature. Be aware that excessive heat can lead to decomposition of reactants or the desired product.[5][9]
-
Q: I've confirmed my reactants are pure and the stoichiometry is correct, but the yield is still poor. What's the next step?
A: The next logical step is to investigate the chemical environment, specifically the pH and the potential for air/moisture sensitivity.
-
The Critical Role of pH: The pH of the reaction medium is paramount, especially when working with ligands that have acidic or basic functional groups (e.g., amines, carboxylic acids, phenols).[5][10][11] The protonation state of the ligand dramatically affects its ability to coordinate with the metal ion.[10] For example, an amine group must be deprotonated to act as a neutral donor ligand. An incorrect pH can also lead to the precipitation of metal hydroxides, effectively removing the metal ion from the reaction.[8]
-
Protocol 1: Systematic pH Screening
-
Preparation: Prepare a series of small-scale reactions in parallel.[12] If in an aqueous or protic solvent system, use appropriate buffers to maintain a constant pH for each reaction vial (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, borate for pH 8-10).
-
Execution: Set up identical reactions across a range of pH values (e.g., pH 4, 5, 6, 7, 8, 9). Ensure all other parameters (temperature, concentration, stoichiometry) are held constant.
-
Monitoring: Monitor the reactions at set time points using a suitable analytical technique (e.g., UV-Vis spectroscopy to track the appearance of a new absorbance band, or LC-MS to measure product formation).
-
Analysis: Plot the yield (or a proxy for yield, like absorbance) against pH to identify the optimal range. The results can be dramatic, showing a sharp peak in yield at a specific pH.[13]
-
-
Inert Atmosphere Considerations: Many metal salts, particularly those with metals in lower oxidation states (e.g., Fe(II), Cu(I)), are sensitive to oxidation by air. Similarly, some ligands and organometallic precursors are sensitive to moisture. If you suspect this is an issue, repeat the reaction under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents.[14]
Caption: A logical workflow for troubleshooting low yields in metal complex synthesis.
Problem 2: Formation of an Insoluble Precipitate or Oily Product
The formation of an unintended solid or oil indicates either that your desired product is insoluble in the chosen solvent or that an unwanted side reaction is occurring.
Q: My reaction has produced an amorphous powder/oil instead of the expected crystalline product. How can I resolve this?
A: This is a common solubility and crystallization challenge.
-
Solubility Mismatch: The most straightforward cause is that your final complex is not soluble in the reaction solvent.[8]
-
Solution 1: Change the Solvent. If the precipitate is your product, you may need to find a solvent it dissolves in for purification and characterization. Highly polar solvents like DMF or DMSO can be effective for dissolving many complexes.[6]
-
Solution 2: Modify the Ligand. For long-term projects, consider modifying the ligand to include solubilizing groups (e.g., long alkyl chains for organic solvents, sulfonate groups for aqueous solutions).
-
-
Formation of Coordination Polymers: Multidentate ligands can sometimes bridge multiple metal centers, leading to the formation of insoluble, high molecular weight coordination polymers, especially at high concentrations.[8]
-
Solution: Adjust Concentration. Try running the reaction under more dilute conditions. This can favor the formation of discrete, mononuclear complexes.
-
-
Crystallization Issues: An oily product often means the compound is pure but resistant to crystallization.
-
Solution: Recrystallization Techniques. Obtaining a crystalline solid suitable for analysis like X-ray diffraction may require screening various crystallization methods.[15] A powerful technique is anti-solvent diffusion, where a "poor" solvent is slowly introduced into a solution of your complex in a "good" solvent.[16]
-
Problem 3: Product Instability or Decomposition
Sometimes a complex forms successfully but then degrades over time or during workup.
Q: I can see my product forming, but it seems to decompose upon isolation or standing. What causes this instability?
A: Complex instability points to kinetic or thermodynamic factors that favor decomposition.
-
Kinetic vs. Thermodynamic Stability: It's important to distinguish between these two concepts. A thermodynamically stable complex has a large formation constant (Kf), meaning it is highly favored at equilibrium.[2] A kinetically inert complex is one that undergoes ligand exchange or decomposition reactions very slowly, even if it is thermodynamically unstable.[2][17] Your complex may be kinetically labile, meaning it reacts quickly.
-
Potential Causes & Solutions:
-
Oxidation/Reduction: The metal center might be unstable in its current oxidation state and is reacting with trace oxygen, water, or other components. Ensure workup is performed under an inert atmosphere.
-
Ligand Dissociation: The metal-ligand bond may be weak, leading to dissociation. This is an equilibrium process. If isolating the solid complex, ensure the removal of solvent is done at low temperatures to prevent pushing the equilibrium back to the starting materials.
-
Thermal Decomposition: The complex may not be stable at the reaction or workup temperature.[9] Analyze the thermal stability using a technique like Thermogravimetric Analysis (TGA) to identify its decomposition temperature.[18]
-
Frequently Asked Questions (FAQs)
This section provides answers to common foundational questions regarding the optimization of metal complex formation.
Q1: How do I select the right solvent for my reaction?
A1: Solvent selection is critical and depends on three main factors: solubility, coordinating ability, and reactivity .
-
Solubility: The primary requirement is that both the metal salt and the ligand are sufficiently soluble.[5]
-
Coordinating Ability: Solvents can be classified by their ability to bind to the metal center. Non-coordinating solvents (e.g., hexane, toluene, DCM) do not compete with your ligand.[5] Weakly coordinating solvents (e.g., acetonitrile, THF) may be required for solubility but can sometimes be displaced by a strong ligand. Strongly coordinating solvents (e.g., water, DMF, DMSO) can be necessary for highly polar reactants but may inhibit the reaction by competing for the metal.[5][19]
-
Reactivity: Ensure the solvent is inert under your reaction conditions. For example, protic solvents like methanol or water can interfere with reactions involving highly reactive organometallic precursors.
| Solvent | Relative Polarity | Coordinating Ability | Typical Uses & Considerations |
| Water | High | High | For water-soluble metal salts and ligands. pH control is critical.[5] |
| Ethanol/Methanol | High | High | Good general-purpose solvents for many polar complexes.[5] |
| Acetonitrile (MeCN) | Medium | Medium | A polar aprotic solvent; less coordinating than water or DMF.[5] |
| Dichloromethane (DCM) | Low | Low | Excellent for many organic-soluble complexes; non-coordinating.[5] |
| Tetrahydrofuran (THF) | Medium | Medium | Good for many organometallic reactions; can coordinate to metal centers. |
| Dimethylformamide (DMF) | High | High | Highly polar; dissolves many inorganic salts but is strongly coordinating.[5] |
Q2: What is the significance of the ligand-to-metal ratio?
A2: The stoichiometric ratio of ligand to metal is one of the most powerful tools for controlling the outcome of the synthesis.[3] It directly influences the coordination number and geometry of the resulting complex. For a metal ion that can form a 1:2 complex (e.g., ML₂), using a 1:1 ratio might yield a 1:1 complex (ML) or a mixture. Conversely, using a large excess of the ligand can help ensure the formation of the fully coordinated species and can drive the reaction equilibrium toward the product.[5] However, an excess of ligand can also sometimes lead to the formation of different, unintended complexes or make purification more difficult.[20]
Q3: How does temperature influence complex formation?
A3: Temperature affects both the rate (kinetics) and the equilibrium position (thermodynamics) of the reaction.[1][9]
-
Kinetics: Generally, increasing the temperature increases the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier. If a reaction is slow at room temperature, heating is a common strategy.
-
Thermodynamics: The effect of temperature on the reaction's spontaneity is described by the Gibbs free energy equation, ΔG = ΔH - TΔS.[1] For an endothermic reaction (ΔH > 0), increasing T makes ΔG more negative, favoring product formation. For an exothermic reaction (ΔH < 0), increasing T can actually shift the equilibrium back towards the reactants.[1]
Caption: The interconnectedness of key parameters in optimizing metal complex formation.
Q4: My complex is paramagnetic. How does this affect characterization?
A4: Paramagnetism, which arises from unpaired electrons in the metal's d-orbitals, significantly impacts NMR spectroscopy. It causes severe broadening of NMR signals, often rendering the spectrum uninformative.[18] While this is a challenge, it is also a piece of data. If you obtain a very broad, poor quality ¹H NMR spectrum where you expect sharp peaks, it is strong evidence of a paramagnetic center.
-
Alternative Characterization Techniques: For paramagnetic complexes, you must rely on other methods:
-
X-ray Crystallography: The definitive method for structure determination, if you can grow suitable single crystals.[15][18]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: A technique specifically for studying species with unpaired electrons.
-
Magnetic Susceptibility Measurements (e.g., Evans method, SQUID): These methods directly measure the magnetic moment of the complex, which can help determine the number of unpaired electrons and thus the oxidation state and spin state of the metal.
-
Elemental Analysis & Mass Spectrometry: Essential for confirming the empirical formula.
-
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. vpscience.org [vpscience.org]
- 3. africaresearchconnects.com [africaresearchconnects.com]
- 4. Ligand-to-metal ratio controlled assembly of nanoporous metal–organic frameworks - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent manipulation of the pre-reduction metal–ligand complex and particle-ligand binding for controlled synthesis of Pd nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Parallel reaction screening: Significance and symbolism [wisdomlib.org]
- 13. The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. gcnayanangal.com [gcnayanangal.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Methods for separating keto and enol tautomers of 1-Phenylpentane-2,4-dione.
Welcome to the technical support center for the separation of keto and enol tautomers of 1-Phenylpentane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation and analysis of these tautomeric forms.
Introduction to Tautomerism in this compound
This compound, a β-dicarbonyl compound, readily exists as an equilibrium mixture of its keto and enol tautomers.[1] The enol form is significantly stabilized by the formation of a six-membered ring via intramolecular hydrogen bonding and conjugation of the carbon-carbon double bond with the carbonyl group and the phenyl ring.[1][2][3][4][5] This inherent stability often results in the enol form being the predominant species in solution.[4] However, the exact equilibrium position is sensitive to various factors, including solvent polarity, temperature, and pH, which can present challenges for isolation and characterization.[6][7][8]
Below, we address common questions and troubleshooting scenarios in a practical Q&A format.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate the keto and enol tautomers of this compound?
A1: The primary challenge lies in the rapid interconversion between the two tautomers.[9] This dynamic equilibrium is often catalyzed by acidic or basic conditions, which can be present on the surface of common chromatography media like silica gel.[3][9][10] Consequently, even if a separation is momentarily achieved, the isolated tautomers will begin to re-equilibrate back to the mixture, making complete and stable separation difficult.[9]
Q2: What is the typical keto-enol equilibrium composition for this compound in common laboratory solvents?
A2: The equilibrium is heavily influenced by the solvent. In nonpolar solvents such as hexane or benzene, the enol form is highly favored due to the stability of the intramolecular hydrogen bond.[8][11] For a similar compound, 2,4-pentanedione, the enol content can be as high as 92% in hexane.[8][11] In polar, protic solvents like water or methanol, the solvent molecules can form hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium to increase the proportion of the keto tautomer.[7][8]
Q3: How can I confirm the presence of both keto and enol tautomers in my sample?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[1][12]
-
¹H NMR: The enol form exhibits a characteristic downfield signal for the enolic proton (typically δ > 12 ppm) due to the strong intramolecular hydrogen bond.[1][6] The vinylic proton of the enol also gives a distinct signal. The keto form will show a signal for the methylene protons (–CH₂–) between the two carbonyl groups at a different chemical shift.[1]
-
¹³C NMR: The enol and keto forms will have distinct signals for the carbonyl carbons and the carbons involved in the C=C double bond of the enol.[1]
Infrared (IR) spectroscopy can also be informative. The enol form will show a broad O-H stretching band and a C=O stretching band at a lower frequency due to conjugation. The keto form will exhibit a characteristic C=O stretching band at a higher frequency.[1]
Troubleshooting Guide: Tautomer Separation Experiments
Issue 1: My tautomers co-elute or show significant tailing during column chromatography on silica gel.
This is a common issue due to the rapid on-column interconversion of the tautomers.[9] The acidic nature of silica gel can catalyze the keto-enol equilibrium, leading to a continuous interconversion as the sample band moves down the column.
Workflow for Troubleshooting Chromatographic Separation
Caption: Troubleshooting workflow for chromatographic separation of tautomers.
Detailed Protocols:
Protocol 1: Low-Temperature HPLC
Some studies have successfully separated tautomers of similar compounds using low-temperature High-Performance Liquid Chromatography (HPLC).[13]
-
Column: A poly(styrene-divinylbenzene) copolymer column is a good choice as it is more inert than silica.[13]
-
Mobile Phase: A buffered mobile phase at a controlled pH might be necessary. The optimal pH will need to be determined empirically to find a range where interconversion is slow.
-
Temperature: Utilize a column thermostat to lower the temperature, potentially to 0°C or below, to slow the interconversion kinetics.[13]
-
Detection: Use a Diode Array Detector (DAD) to monitor the elution, as the keto and enol forms will likely have different UV-Vis spectra.
Issue 2: I have isolated a fraction, but NMR analysis shows it is still a mixture of tautomers.
This indicates that even if separation was partially successful, the isolated tautomer has re-equilibrated in the NMR solvent.
Potential Solutions:
-
Rapid Analysis: Acquire the NMR spectrum as quickly as possible after isolation.
-
Solvent Choice: Use an aprotic, non-polar deuterated solvent (e.g., benzene-d₆, toluene-d₈) to minimize solvent-catalyzed tautomerization.
-
Low-Temperature NMR: Running the NMR experiment at a lower temperature can slow down the interconversion, potentially allowing for the observation of the non-equilibrium mixture.[14]
Issue 3: Can crystallization be used to isolate a single tautomer?
Yes, crystallization can be a powerful method for isolating a single tautomer, provided that one tautomer preferentially crystallizes from a specific solvent system.[15][16] This is a form of resolution that relies on the different solid-state properties of the tautomers.
Experimental Approach: Preferential Crystallization
-
Solvent Screening: Dissolve the tautomeric mixture in a variety of solvents and solvent mixtures at an elevated temperature to ensure complete dissolution.
-
Slow Cooling/Evaporation: Allow the solutions to cool slowly or the solvent to evaporate slowly.[17] The goal is to encourage the formation of well-ordered crystals of the less soluble tautomer.
-
Seeding: If you can obtain a crystal of the desired tautomer, use it to seed a supersaturated solution to promote the crystallization of that specific form.[16][18]
-
Analysis: After filtration and drying, immediately analyze the crystals (e.g., by solid-state NMR or by rapidly dissolving in a cold, aprotic solvent for solution NMR) to determine their tautomeric purity before significant re-equilibration occurs.
It's important to note that the minor tautomer in solution can sometimes be the one that preferentially crystallizes, a phenomenon that can be exploited for separation.[19]
Data Summary: Factors Influencing Tautomeric Equilibrium
| Factor | Effect on this compound Equilibrium | Rationale |
| Solvent Polarity | Polar, protic solvents (e.g., water, methanol) shift the equilibrium towards the keto form.[7][8] | The solvent stabilizes the keto form through intermolecular hydrogen bonding.[7] |
| Non-polar, aprotic solvents (e.g., hexane, benzene) favor the enol form.[8] | The intramolecular hydrogen bond of the enol form is more stable in the absence of competing solvent interactions.[8] | |
| Temperature | Increasing temperature generally shifts the equilibrium towards the keto form. | The intramolecular hydrogen bond of the enol can be disrupted at higher temperatures. |
| Substitution | Bulky groups on the central carbon can destabilize the planar enol form, favoring the keto tautomer.[7][12] | Steric hindrance can disrupt the planarity required for the conjugated system and intramolecular hydrogen bond of the enol.[7] |
Logical Relationship of Separation Challenges
Caption: The relationship between rapid tautomerism and experimental challenges.
This guide provides a starting point for addressing the common issues encountered when working with the tautomers of this compound. Successful separation and characterization will often require a multi-faceted approach, combining chromatographic techniques with careful solvent selection and temperature control.
References
- 1. 1-Phenylpentane-1,3-dione | 5331-64-6 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. Khan Academy [khanacademy.org]
- 11. Explain why 92% of 2,4-pentanedione exists as the enol tautomer i... | Study Prep in Pearson+ [pearson.com]
- 12. Keto-Enol Tautomerism [thecatalyst.org]
- 13. Separation of keto-enol tautomers of chlortetracycline and 4-epichlortetracycline by liquid chromatography on poly(styrene-divinylbenzene)copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journal.uctm.edu [journal.uctm.edu]
- 17. unifr.ch [unifr.ch]
- 18. mdpi.com [mdpi.com]
- 19. Tautomerism unveils a self-inhibition mechanism of crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility issues of 1-Phenylpentane-2,4-dione in different solvents.
Welcome to the technical support guide for 1-Phenylpentane-2,4-dione (CAS No: 3318-61-4). This document is designed for researchers, chemists, and drug development professionals to navigate the common yet critical challenge of this compound's solubility. Our goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Understanding the Molecule: Physicochemical Properties
This compound is a β-diketone, a class of compounds known for their utility as synthetic intermediates and as chelating ligands for various metals.[1] Its structure, featuring a phenyl ring and a diketone moiety, dictates its solubility behavior. A crucial aspect of β-diketones is their existence in a dynamic equilibrium between two tautomeric forms: the keto and the enol forms.[2][3] This equilibrium is highly sensitive to the solvent environment and significantly influences the compound's polarity and, consequently, its solubility.[4][5]
The enol form, stabilized by an intramolecular hydrogen bond, can behave differently in solution compared to the more traditionally polar keto form.[5][6] In non-polar solvents, the enol form is often favored, whereas polar solvents can disrupt the internal hydrogen bond, shifting the equilibrium.[4][5]
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | [7][8] |
| Molecular Weight | 176.21 g/mol | [7] |
| Appearance | Powder to crystal | [9] |
| Melting Point | 56°C | [9] |
| Boiling Point | 277.7 °C | [7] |
| General Solubility | Soluble in Methanol | [9] |
Frequently Asked Questions (FAQs)
This section directly addresses the most common issues encountered when working with this compound.
Q1: I'm starting a new project. What are the best initial solvents to try for dissolving this compound?
A1: Based on its structure—a moderately polar β-diketone—the best starting points are typically polar aprotic and polar protic solvents.
-
Excellent Initial Choices: Methanol, ethanol, acetone, and Dimethyl Sulfoxide (DMSO) are often effective.[9][10] These solvents can interact favorably with both the keto and enol forms of the molecule.
-
Good Secondary Choices: Chlorinated solvents like dichloromethane (DCM) and chloroform can also be effective, particularly due to the compound's organic nature.
-
Poor Choices: Highly non-polar solvents like hexane and heptane, and highly polar protic solvents like water, are generally poor choices for achieving significant solubility. While some β-diketones show limited water solubility, this compound is expected to be poorly miscible.[11][12]
Q2: My compound isn't dissolving completely in methanol, even though it's listed as soluble. What's going wrong?
A2: This is a common issue that can stem from several factors:
-
Concentration: "Soluble" does not mean infinitely soluble. You may be exceeding the saturation limit of the solvent at the current temperature. Try preparing a more dilute solution.
-
Purity of Compound/Solvent: Impurities in either the this compound or the solvent can drastically alter solubility characteristics. Ensure you are using high-purity, dry solvents.
-
Temperature: Solubility is temperature-dependent. Gentle warming can often increase both the rate of dissolution and the overall solubility. See Q3 for more details on this.
-
Kinetic vs. Thermodynamic Solubility: It might take time for the compound to dissolve fully. Ensure you are providing adequate agitation (stirring, vortexing) and time for the solution to equilibrate.
Q3: Can I use heat to improve solubility? What are the risks involved?
A3: Yes, gentle heating is a standard and effective technique to increase the solubility of most organic compounds, including this compound. Increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid.
However, you must consider the risks:
-
Degradation: While the boiling point is high (277.7 °C)[7], localized or prolonged heating, especially in the presence of contaminants, could lead to degradation. Always use the minimum temperature necessary.
-
Solvent Evaporation: When using volatile solvents (e.g., acetone, DCM), heating will cause significant evaporation, changing the concentration of your solution. This must be done in a closed or reflux system.
-
Precipitation on Cooling: Be aware that if you prepare a saturated solution at an elevated temperature, the compound will likely precipitate out as it cools to room temperature. This can be a useful technique for recrystallization but problematic if you need a stable stock solution at ambient temperatures.
Q4: My compound dissolved initially but then crashed out of solution. How can I fix this?
A4: This phenomenon, known as precipitation, typically occurs for one of two reasons:
-
Supersaturation: You created a supersaturated solution, likely by heating, which was unstable at room temperature (see Q3). The fix is to either work at the elevated temperature or prepare a more dilute solution that remains stable upon cooling.
-
Solvent Evaporation: If the solvent is volatile, its evaporation will increase the concentration of your compound beyond its solubility limit. Ensure your container is properly sealed.
-
Change in Solvent Composition: If you added an "anti-solvent" (a solvent in which the compound is insoluble) to your stock solution, this will cause precipitation. For example, adding water to a DMSO stock of this compound will likely cause it to precipitate. To fix this, you may need to re-dissolve in the original solvent or use a co-solvent system.
Troubleshooting Workflows & Protocols
Workflow 1: Systematic Solvent Selection
When faced with a solubility challenge, a systematic approach is more effective than random trial and error. The following workflow helps guide your solvent selection process logically.
Caption: A decision-making workflow for selecting an appropriate solvent system.
Protocol 1: Step-by-Step Guide for Determining Approximate Solubility
This protocol helps you quantify the solubility of this compound in a solvent of your choice.
Materials:
-
This compound
-
Calibrated analytical balance
-
Vials (e.g., 2 mL glass vials)
-
Solvent of interest (high purity)
-
Vortex mixer and/or magnetic stirrer
-
Temperature-controlled water bath or heat block (optional)
Procedure:
-
Preparation: Weigh out a small, known amount of this compound (e.g., 5 mg) into a clean vial.
-
Initial Solvent Addition: Add a small, precise volume of the solvent (e.g., 100 µL).
-
Agitation: Vigorously vortex or stir the mixture for 2-5 minutes.
-
Observation: Visually inspect the solution.
-
If completely dissolved: The solubility is at least 50 mg/mL (5 mg / 0.1 mL). You can add more solute to find the saturation point.
-
If solid remains: The solution is saturated or the dissolution rate is slow.
-
-
Incremental Solvent Addition: If solid remains, add another precise aliquot of solvent (e.g., 100 µL).
-
Repeat Agitation and Observation: Repeat steps 3 and 4. Continue adding solvent in increments until the solid is fully dissolved.
-
Calculation: Calculate the approximate solubility using the total volume of solvent required to dissolve the initial mass of the compound.
-
Example: If 5 mg of compound dissolved in a total volume of 0.5 mL, the solubility is approximately 10 mg/mL.
-
-
(Optional) Temperature Effect: Repeat the procedure at a controlled, elevated temperature (e.g., 40°C) to determine the effect of heat.
Safety & Handling
As a responsible scientist, proper handling is paramount.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[9]
-
Handling Precautions: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling dust or vapors.[13] Avoid contact with skin and eyes.[9]
-
First Aid:
-
In case of eye contact, rinse immediately with plenty of water and seek medical advice.[9]
-
In case of skin contact, wash off with soap and plenty of water.
-
If inhaled, move the person into fresh air.
-
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Keep away from heat and sources of ignition.[13]
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by your supplier.[13]
References
- 1. Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 3318-61-4 | DAA31861 [biosynth.com]
- 8. americanelements.com [americanelements.com]
- 9. chembk.com [chembk.com]
- 10. ijrbat.in [ijrbat.in]
- 11. mdpi.com [mdpi.com]
- 12. 1-Phenyl-1,4-pentanedione, 96% | Fisher Scientific [fishersci.ca]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Chromatographic Separation of 1-Phenylpentane-2,4-dione and its Derivatives
Welcome to the technical support center for the analysis of 1-Phenylpentane-2,4-dione and its structurally related compounds. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in achieving optimal chromatographic separation for this class of molecules. As β-diketones, these compounds present unique analytical hurdles, primarily due to their existence in a dynamic equilibrium between keto and enol tautomers. This guide provides in-depth, experience-driven answers to common problems, moving beyond simple procedural steps to explain the underlying chemical principles governing the separation.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a logical workflow for diagnosing chromatographic problems. The following decision tree outlines a systematic approach to identifying and resolving common issues encountered during the analysis of this compound and its derivatives.
Caption: A general decision tree for troubleshooting common chromatographic issues.
Part 1: Frequently Asked Questions - Establishing a Robust Method
This section addresses the foundational questions for setting up a reliable analytical method for this compound.
Q: What are the recommended starting conditions for a reversed-phase HPLC (RP-HPLC) analysis of this compound?
A: A successful RP-HPLC separation begins with a logical set of starting parameters. For this compound, a C18 column is a standard choice. However, due to the phenyl moiety, a Phenyl-Hexyl stationary phase can sometimes offer enhanced resolution through π-π interactions. The most critical parameter is the mobile phase, which must be optimized to manage the compound's tautomeric equilibrium.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Stationary Phase | C18 or Phenyl-Hexyl, 3.0-5.0 µm particle size | C18 is a robust starting point. Phenyl-phases can provide alternative selectivity for aromatic derivatives. |
| Mobile Phase | A: Water + 0.1% Formic Acid or Phosphoric AcidB: Acetonitrile or Methanol | An acidic modifier is crucial to suppress the ionization of the enol form, promoting a single protonation state and sharper peaks.[1] Formic acid is MS-compatible. |
| Gradient | 5-95% B over 15-20 minutes | A generic gradient is suitable for initial screening of the parent compound and unknown derivatives. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard flow rate for analytical columns. Adjust for different column diameters. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity, but may also shift the keto-enol equilibrium. Consistency is key. |
| Detection | UV, 254 nm or 280 nm | The phenyl group provides strong UV absorbance. A Diode Array Detector (DAD) is recommended to check for peak purity. |
Q: Is Gas Chromatography (GC) a suitable technique for these compounds?
A: Yes, Gas Chromatography is a viable technique, particularly for assessing the purity of the parent compound or its more volatile derivatives.[2] The primary requirements are sufficient volatility and thermal stability.[3]
-
Principle: GC separates compounds based on their boiling points and interaction with the stationary phase.[2]
-
Typical Conditions:
-
Column: A non-polar or mid-polarity column, such as a DB-5 (5% Phenyl Polysiloxane) or HP-5ms, is an excellent starting point.[2]
-
Injector: Split/splitless injector at 250-280°C.
-
Detector: Flame Ionization Detector (FID) provides robust, universal detection for organic compounds.
-
Oven Program: A temperature ramp from ~100°C to 280°C at 10-15°C/min is a good starting point for method development.
-
-
Caution: One potential complication in GC is on-column tautomerization, which can lead to broad or distorted peaks, making quantification challenging.[4]
Part 2: Troubleshooting Guide - Peak Shape Problems
Peak shape is the most informative diagnostic tool in chromatography. For β-diketones, poor peak shape is a common and often multifaceted problem.
Q1: My peaks are split, broad, or shouldered. What is the likely cause and how do I fix it?
A: The most probable cause for this phenomenon in β-diketones is keto-enol tautomerism . This compound exists as a mixture of the diketo form and a more stable, hydrogen-bonded enol form.[5][6][7][8] If the rate of interconversion between these two forms is slow relative to the chromatographic timescale, they can separate, leading to split or broadened peaks.[4] The goal is not necessarily to separate the tautomers, but to force the equilibrium to favor one form or to accelerate the interconversion so that they elute as a single, sharp peak.
Caption: The equilibrium between the diketo and enol forms of a β-diketone.
Troubleshooting Protocol: Managing Tautomerism
-
Adjust Mobile Phase pH: This is the most effective tool.
-
Action: Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) by adding 0.1% formic acid, trifluoroacetic acid (TFA), or phosphoric acid.
-
Causality: At low pH, the enol form is fully protonated and less likely to interact with residual silanols on the silica support. This promotes a single, stable analyte form, resulting in a sharper peak. Operating near the pKa of the analyte can cause peak splitting.[9][10]
-
-
Optimize Column Temperature:
-
Action: Systematically vary the column temperature (e.g., 25°C, 35°C, 45°C).
-
Causality: Temperature affects the kinetics of tautomeric interconversion.[11] Increasing the temperature can sometimes accelerate the interconversion rate, causing the two forms to coalesce into a single sharp peak. Conversely, in some cases, lower temperatures can "freeze" the equilibrium, allowing for the potential separation of the tautomers if desired.[12]
-
-
Change the Organic Modifier:
-
Action: If using acetonitrile (ACN), switch to methanol (MeOH), or vice-versa.
-
Causality: The polarity and hydrogen-bonding capability of the solvent can influence the keto-enol equilibrium.[6] Methanol, being a protic solvent, can disrupt the intramolecular hydrogen bond of the enol form differently than the aprotic ACN, altering the chromatographic behavior.
-
Q2: My peaks exhibit significant tailing. What are the common causes and solutions?
A: Peak tailing is a common issue where the back half of the peak is drawn out. This compromises resolution and integration accuracy. For β-diketones, the causes are often chemical in nature.
Troubleshooting Table for Peak Tailing
| Symptom | Probable Cause | Recommended Solution(s) |
| Only basic derivative peaks tail | Silanol Interaction: The acidic silanol groups (-Si-OH) on the silica backbone of the column interact ionically with basic functional groups on the analytes.[10] | 1. Use a modern, end-capped column with low silanol activity.[10]2. Add a competing base like 0.1% Triethylamine (TEA) to the mobile phase to saturate the active sites.[9]3. Lower the mobile phase pH to protonate the basic analyte. |
| All peaks tail, especially early eluters | Extra-Column Effects: Excessive volume from long or wide-bore tubing between the injector, column, and detector.[10][13] | 1. Use tubing with the smallest possible internal diameter (e.g., 0.005").[10]2. Ensure all fittings are properly seated (zero dead volume).3. Check the detector flow cell volume; use a smaller cell for high-efficiency separations. |
| All peaks tail, pressure may be high | Column Contamination/Void: Sample matrix components or particulates have adsorbed onto the column inlet frit or created a void in the packing bed.[13][14] | 1. Use a guard column to protect the analytical column.[13]2. Filter all samples and mobile phases.3. If a void is suspected, reverse-flush the column (check manufacturer's instructions first). If the problem persists, replace the column. |
| Peaks tail, especially with metal-sensitive derivatives | Metal Chelation: The β-diketone moiety chelates with active metal sites within the HPLC system (e.g., stainless steel frits, tubing).[15] | 1. Passivate the HPLC system with a strong chelating agent like EDTA.2. Consider using a bio-inert or PEEK-lined system for highly sensitive analyses.[15] |
Q3: My peaks are fronting. What does this mean?
A: Peak fronting, where the front of the peak is sloped, is less common than tailing but typically points to two main issues:
-
Column Overload: You are injecting too much sample mass onto the column.[9]
-
Solution: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape becomes symmetrical, you have confirmed mass overload.
-
-
Sample Solvent Incompatibility: The solvent used to dissolve the sample is significantly stronger than the mobile phase at the time of injection.[9]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible and inject the smallest volume.
-
Part 3: Special Applications - Chiral Separations
Many derivatives of this compound are chiral. Separating enantiomers requires specialized stationary phases.
Q: How do I separate the enantiomers of a chiral derivative?
A: Enantiomeric separation is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are highly versatile and effective for a wide range of compounds.[16][17] The separation mechanism relies on forming transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.
Screening Protocol for Chiral Method Development
-
Select CSPs: Start with a small set of versatile polysaccharide-based columns.
-
Amylose-based: e.g., Chiralpak IA, AD
-
Cellulose-based: e.g., Chiralcel OD, OJ
-
-
Screen Mobile Phases: Test the columns with different elution modes, as selectivity is highly dependent on the mobile phase.[18]
| Elution Mode | Typical Mobile Phase Composition | Rationale |
| Normal Phase (NP) | n-Hexane / Isopropanol (or Ethanol) (e.g., 90:10 v/v) | Often provides the best selectivity for chiral separations.[18] |
| Polar Organic (PO) | Acetonitrile or Methanol (with optional acidic/basic additives) | Useful for compounds that are not soluble in normal-phase solvents. |
| Reversed Phase (RP) | Water (often buffered) / Acetonitrile or Methanol | Compatible with aqueous samples and LC-MS analysis.[18] |
-
Optimize the "Hit": Once a column/mobile phase combination shows partial separation (a "hit"), optimize it.
-
Action: Finely adjust the ratio of the alcohol modifier in Normal Phase. Small changes can have a large impact on resolution.
-
Action: Evaluate the effect of temperature. Lower temperatures often improve chiral resolution but increase analysis time.
-
Action: Consider additives. For acidic or basic analytes, adding a small amount of an acid (TFA) or base (DEA) can dramatically improve peak shape and resolution.
-
References
- 1. 2,4-Pentanedione, 1-phenyl- | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. reddit.com [reddit.com]
- 5. Keto-Enol Tautomerism [thecatalyst.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 10. chromtech.com [chromtech.com]
- 11. researchgate.net [researchgate.net]
- 12. Separation of keto-enol tautomers of chlortetracycline and 4-epichlortetracycline by liquid chromatography on poly(styrene-divinylbenzene)copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Blogs | Restek [discover.restek.com]
- 15. silcotek.com [silcotek.com]
- 16. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Scaling up the synthesis of 1-Phenylpentane-2,4-dione for industrial applications.
Welcome to the technical support center for the industrial-scale synthesis of 1-Phenylpentane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and efficient scale-up process. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your synthesis campaign.
I. Overview of Synthetic Strategy: The Claisen Condensation
The most common and industrially viable route for the synthesis of this compound is the Claisen condensation. This reaction involves the base-catalyzed condensation of an ester with a ketone. In this case, ethyl acetate reacts with phenylacetone in the presence of a strong base, such as sodium ethoxide, to form the desired β-diketone.
The choice of the Claisen condensation for industrial applications is underpinned by its efficiency in forming carbon-carbon bonds and the relatively accessible starting materials.[1][2] However, scaling up this reaction presents unique challenges that require careful control of reaction parameters to ensure high yield and purity.
Caption: Generalized workflow of the Claisen condensation for this compound synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and scale-up of this compound, providing explanations and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields in a Claisen condensation on a larger scale can stem from several factors. Here’s a breakdown of potential causes and their corresponding solutions:
-
Incomplete Deprotonation: The initial deprotonation of phenylacetone to form the reactive enolate is critical.
-
Causality: The strength and stoichiometry of the base are paramount. On a larger scale, mass transfer limitations can lead to localized areas of insufficient base concentration.
-
Solution:
-
Base Selection: Use a strong, non-nucleophilic base like sodium ethoxide or sodium hydride. Sodium amide in liquid ammonia has also been reported for similar transformations.[3]
-
Stoichiometry: Ensure at least one full equivalent of base is used. The final product, a β-diketone, is acidic and will be deprotonated by the base, driving the equilibrium towards the product.[1]
-
Addition and Mixing: Add the base portion-wise to a well-agitated solution of the ketone to ensure uniform distribution and deprotonation. Monitor the internal temperature, as this step can be exothermic.
-
-
-
Side Reactions: The presence of water or other electrophiles can lead to unwanted side reactions.
-
Causality: The enolate intermediate is a potent nucleophile and will readily react with protic species, quenching the desired reaction pathway. Self-condensation of ethyl acetate is also a possibility.
-
Solution:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Flame-dry glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Order of Addition: A "crossed" Claisen approach is often beneficial. Prepare the enolate of phenylacetone first by adding the base to the ketone, then slowly add the ethyl acetate to this pre-formed enolate. This minimizes the opportunity for ethyl acetate self-condensation.[2]
-
-
-
Reaction Temperature: Temperature control is crucial for both reaction rate and selectivity.
-
Causality: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition of the product.
-
Solution:
-
Controlled Cooling: The initial deprotonation is often performed at low temperatures (0-10 °C) to control the exotherm.
-
Gradual Warming: After the addition of the ester, the reaction mixture can be allowed to slowly warm to room temperature or be gently heated to drive the reaction to completion. Monitor the reaction progress by a suitable analytical method (e.g., TLC or in-situ IR).
-
-
Question 2: I am observing the formation of significant byproducts. How can I identify and minimize them?
Answer: Byproduct formation is a common challenge during scale-up. Here are some likely culprits and mitigation strategies:
-
Self-Condensation of Phenylacetone: This can occur if the enolate of phenylacetone reacts with another molecule of phenylacetone.
-
Causality: This is more likely if the concentration of the enolate is high before the addition of the ethyl acetate.
-
Solution: As mentioned, the slow addition of ethyl acetate to the pre-formed enolate of phenylacetone is the most effective way to minimize this side reaction.
-
-
Michael Addition: If there are any α,β-unsaturated carbonyl compounds present as impurities, the enolate can undergo a Michael addition.
-
Causality: Impurities in the starting materials can become significant reactants at scale.
-
Solution: Ensure the purity of your starting materials, particularly the phenylacetone. Re-distillation of starting materials may be necessary.
-
-
Polyacylation: Although less common for this specific transformation, it's a possibility.
-
Causality: The product itself can be deprotonated and react further.
-
Solution: Careful control of stoichiometry and reaction time can help to minimize this. Once the reaction is complete (as determined by in-process monitoring), proceed with the workup promptly.
-
Question 3: The purification of the final product is proving difficult, and I am experiencing product loss. What are the best practices for industrial-scale purification?
Answer: Purifying β-diketones can be challenging due to their physical properties. Here are some recommended techniques for large-scale operations:
-
Vacuum Distillation: This is often the most effective method for purifying this compound, which is a liquid at room temperature.[3][4]
-
Protocol:
-
After an acidic workup to neutralize the base and protonate the product, extract the product into a suitable organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Perform a fractional vacuum distillation of the crude oil. The boiling point of this compound is reported to be around 133-136 °C at 10 mmHg.[3]
-
-
Troubleshooting:
-
Thermal Decomposition: Avoid excessively high temperatures during distillation. Use a good vacuum pump and a well-insulated distillation column.
-
Bumping: Use a magnetic stirrer or boiling chips to ensure smooth boiling. For larger scales, a nitrogen bleed can also be used.
-
-
-
Purification via Copper Chelate Formation: β-Diketones readily form stable complexes with copper(II) ions. This can be an effective method for purification.[5][6]
-
Protocol:
-
Dissolve the crude product in a suitable solvent (e.g., ethanol).
-
Add an aqueous solution of copper(II) acetate. The copper chelate of this compound will precipitate.
-
Filter the solid chelate and wash it with water and a non-polar organic solvent to remove impurities.
-
Decompose the copper chelate by treatment with a strong acid (e.g., dilute sulfuric acid) or a chelating agent like EDTA to regenerate the pure β-diketone.[5][6]
-
Extract the pure product into an organic solvent.
-
-
Advantages: This method can be highly selective and effective for removing impurities that are difficult to separate by distillation.
-
| Parameter | Recommendation for Scale-Up | Rationale |
| Base | Sodium Ethoxide or Sodium Hydride | Strong, non-nucleophilic bases that effectively deprotonate the ketone.[1] |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic solvents that are compatible with the strong base and enolate intermediate. |
| Temperature | 0-10 °C for deprotonation, then gradual warming to RT or gentle reflux | Balances reaction rate with minimizing side reactions. |
| Work-up | Acidic quench (e.g., dilute HCl or H₂SO₄) | Neutralizes the base and protonates the product for extraction. |
| Purification | Vacuum Distillation or Copper Chelate Formation | Effective methods for achieving high purity on a larger scale.[3][5] |
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when scaling up this synthesis?
A1: Safety is paramount during scale-up. Key considerations include:
-
Flammable Solvents and Reagents: The use of diethyl ether, THF, and sodium hydride presents a significant fire risk.[7][8] Ensure all equipment is properly grounded to prevent static discharge, and use explosion-proof equipment in a well-ventilated area.[8]
-
Corrosive and Reactive Reagents: Strong bases like sodium ethoxide and sodium hydride are corrosive and react violently with water. Handle them with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[7]
-
Exothermic Reactions: The deprotonation and neutralization steps can be highly exothermic. Use a reactor with adequate cooling capacity and monitor the internal temperature closely.
-
Pressure Build-up: The reaction may evolve hydrogen gas if sodium hydride is used. Ensure the reactor is properly vented.
Q2: How can I monitor the progress of the reaction effectively on a large scale?
A2: In-process monitoring is crucial for determining the reaction endpoint and maximizing yield.
-
Thin-Layer Chromatography (TLC): A simple and effective method for tracking the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative data on the reaction progress and can also be used to identify and quantify byproducts. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a phosphoric acid modifier is suitable.[9]
-
In-situ Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the ketone carbonyl stretch of the starting material and the appearance of the β-diketone carbonyl stretches of the product.
Q3: What is the expected keto-enol tautomerism of this compound, and how does it affect my analysis?
A3: β-Diketones exist as an equilibrium mixture of keto and enol tautomers. The enol form is often stabilized by intramolecular hydrogen bonding. This can be observed in NMR spectroscopy, where you will see distinct signals for both tautomers. This is a normal characteristic of the product and not an impurity. The ratio of tautomers can be solvent-dependent.[6]
Q4: Can I use a different ester in place of ethyl acetate?
A4: Yes, other esters can be used, which will result in different β-diketones. For example, using a different ester is a common strategy in acetoacetic ester synthesis to produce a variety of ketones.[10] However, for the synthesis of this compound, ethyl acetate is the appropriate choice.
IV. Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
Materials:
-
Phenylacetone (1 equivalent)
-
Sodium Ethoxide (1.1 equivalents)
-
Ethyl Acetate (1.5 equivalents)
-
Anhydrous Diethyl Ether or THF
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Temperature probe
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup: Set up the reactor under an inert atmosphere and ensure all glassware is dry.
-
Charge Reagents: Charge the reactor with phenylacetone and anhydrous diethyl ether.
-
Cooling: Cool the solution to 0-5 °C with constant stirring.
-
Base Addition: Slowly add the sodium ethoxide portion-wise, maintaining the internal temperature below 10 °C. Stir for 30-60 minutes at this temperature after the addition is complete.
-
Ester Addition: Add the ethyl acetate dropwise via the dropping funnel over 1-2 hours, maintaining the temperature below 15 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture back to 0-5 °C.
-
Slowly quench the reaction by adding 1 M HCl until the pH is acidic.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation.
Protocol 2: Purity Assessment by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40) with 0.1% Phosphoric Acid[9]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified product in the mobile phase.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1-PHENYL-2,4-PENTANEDIONE CAS#: 3318-61-4 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 2,4-Pentanedione, 1-phenyl- | SIELC Technologies [sielc.com]
- 10. Acetoacetic Ester Enolates Practice Problems - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Analysis of 1-Phenylpentane-2,4-dione and Other β-Diketones: A Technical Guide for Researchers and Drug Development Professionals
The Enduring Versatility of β-Diketones: A Molecular Scaffold for Innovation
β-Diketones are a class of organic compounds featuring two carbonyl groups separated by a single methylene group. This 1,3-dicarbonyl motif is not merely a structural curiosity; it is the wellspring of their remarkable chemical versatility. The defining characteristic of β-diketones is their existence in a dynamic equilibrium between the diketo form and two enol tautomers.[1][2] This keto-enol tautomerism is pivotal, as the enol form, stabilized by a strong intramolecular hydrogen bond, is the reactive species in many of their characteristic reactions.[1][3][4]
Among the diverse family of β-diketones, 1-phenylpentane-2,4-dione (also known as benzoylacetone) holds a position of significant interest. Its structure, which incorporates both an aliphatic acetyl group and an aromatic benzoyl group, imparts a unique combination of steric and electronic properties. These characteristics distinguish it from simpler, symmetric β-diketones like acetylacetone (2,4-pentanedione) and more sterically hindered ones like dibenzoylmethane. This guide will explore these differences through a comparative lens, focusing on physicochemical properties, synthetic methodologies, and key applications.
Comparative Physicochemical Properties
The choice of a β-diketone for a specific application often hinges on its physical and chemical properties. The table below presents a comparative summary of key parameters for this compound and two other widely used β-diketones.
| Property | This compound | Acetylacetone | Dibenzoylmethane |
| Molecular Formula | C₁₁H₁₂O₂ | C₅H₈O₂ | C₁₅H₁₂O₂ |
| Molar Mass ( g/mol ) | 176.21 | 100.12 | 224.26 |
| Melting Point (°C) | 51-53[5] | -23 | 77-81 |
| Boiling Point (°C) | 277.7 | 140.4 | ~360 (decomposes) |
| pKa (in water) | ~8.9 | ~9.0 | ~9.3 |
| Predominant Form | Solid | Liquid | Solid |
Insight into the Data: The introduction of a phenyl group in this compound significantly increases its molar mass and boiling point compared to the purely aliphatic acetylacetone. Its solid nature at room temperature offers handling advantages over the liquid acetylacetone. The pKa values indicate that all three are weak acids, a fundamental property for their role as chelating agents. The subtle differences in acidity can influence the stability and formation kinetics of their metal complexes.
Synthesis of β-Diketones: The Claisen Condensation
The Claisen condensation is the cornerstone of β-diketone synthesis.[5][6] This reaction involves the base-mediated condensation of an ester with a ketone (or another ester). The following protocol details the synthesis of this compound, a classic example of this transformation.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from acetophenone and ethyl acetate via a Claisen condensation.
Materials:
-
Acetophenone
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous diethyl ether
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend sodium ethoxide (1.0 equivalent) in 100 mL of anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Causality: Anhydrous conditions are critical to prevent the hydrolysis of the sodium ethoxide and the ester, which would quench the reaction.
-
-
Addition of Reactants: While stirring, add a mixture of acetophenone (1.0 equivalent) and ethyl acetate (1.2 equivalents) dropwise to the suspension over 30 minutes.
-
Causality: A slight excess of the ester can help drive the reaction to completion. Slow addition is necessary to control the exothermic nature of the reaction.
-
-
Reaction: Gently reflux the reaction mixture for 2-3 hours. The formation of a thick, yellowish precipitate indicates the formation of the sodium salt of the β-diketone.
-
Workup and Neutralization: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice and an excess of dilute hydrochloric acid. Stir until the precipitate dissolves and the product separates as an oil or solid.
-
Self-Validation: The pH of the aqueous layer should be acidic to ensure complete protonation of the enolate salt. This can be checked with litmus paper.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (to remove any remaining acid) and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol to yield pure this compound as a crystalline solid.
-
Self-Validation: The purity of the final product can be confirmed by its melting point and spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR).
-
Caption: Workflow for the Claisen condensation synthesis of this compound.
Comparative Applications: Where Structure Dictates Function
The subtle structural differences between β-diketones have significant consequences for their utility in various applications.
Metal Chelation: The Formation of Stable Complexes
β-Diketones are premier chelating ligands, forming stable complexes with a vast array of metal ions.[7][8][9] These metal β-diketonates are notable for their volatility and solubility in organic solvents, which underpins their use as catalysts, NMR shift reagents, and precursors in materials science.
-
This compound: The phenyl group increases the polarizability and can enhance the thermal stability of the resulting metal complexes compared to those of acetylacetone. These complexes are often more soluble in nonpolar organic solvents.
-
Acetylacetone: Forms highly stable, often volatile, complexes. Its small size minimizes steric hindrance, allowing it to coordinate to a wide range of metal centers.
-
Dibenzoylmethane: The two phenyl groups lead to highly conjugated, and often intensely colored, metal complexes. These complexes are generally less volatile and more soluble in aromatic solvents.
Caption: General equilibrium for the formation of a metal β-diketonate complex.
Heterocyclic Synthesis: Building Blocks for Bioactive Molecules
β-Diketones are invaluable starting materials for the synthesis of a wide variety of heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidines, many of which form the core of pharmaceuticals.[6][10][11][12]
The reaction of a β-diketone with hydrazine, for instance, yields pyrazoles. The asymmetry of this compound introduces a question of regioselectivity. The two carbonyl groups are electronically distinct—the benzoyl carbonyl is less electrophilic due to conjugation with the phenyl ring. This difference can be exploited to control which nitrogen atom of a substituted hydrazine attacks which carbonyl group, leading to specific regioisomers. This level of control is not possible with a symmetric β-diketone like acetylacetone.
Example: The condensation of this compound with hydrazine hydrate typically yields 3-methyl-5-phenyl-1H-pyrazole as the major product.
Safety and Handling
This compound is known to cause skin, eye, and respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound presents a compelling combination of features that make it a highly valuable reagent in both coordination chemistry and organic synthesis. Its properties, intermediate between the simple acetylacetone and the bulky dibenzoylmethane, allow for the fine-tuning of solubility, thermal stability, and reactivity of its derivatives and metal complexes. The asymmetry of its structure provides opportunities for regioselective control in the synthesis of complex heterocyclic systems, a distinct advantage for medicinal chemists and drug development professionals. By understanding the comparative properties and the rationale behind the experimental protocols presented in this guide, researchers can more effectively harness the synthetic potential of this compound and other β-diketones in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Buy this compound (EVT-295829) | 3318-61-4 [evitachem.com]
- 6. ijpras.com [ijpras.com]
- 7. tandfonline.com [tandfonline.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. ijrbat.in [ijrbat.in]
- 10. [PDF] Synthesis of biologically active heterocyclic compounds from β-diketones | Semantic Scholar [semanticscholar.org]
- 11. acgpubs.org [acgpubs.org]
- 12. ACG Publications - Synthesis of biologically active heterocyclic compounds from β-diketones [acgpubs.org]
A Comparative Guide to the Structural Validation of Novel 1-Phenylpentane-2,4-dione Derivatives
The synthesis of novel organic compounds is the cornerstone of innovation in medicinal chemistry and materials science. However, the excitement of a successful synthesis is only truly realized upon the unambiguous confirmation of its molecular structure. This guide provides a comprehensive framework for the structural validation of newly synthesized 1-Phenylpentane-2,4-dione derivatives, a class of compounds with significant potential in various chemical applications. We will explore a multi-pronged analytical approach, comparing the utility of various spectroscopic and chromatographic techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable characterization protocols.
The core principle of structural validation lies in the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they form a self-validating system that ensures the identity and purity of the target molecule. We will delve into the "why" behind the choice of each technique, moving beyond a simple recitation of methods to a deeper understanding of their synergistic power.
The Analytical Workflow: A Multi-Technique Approach
The validation of a newly synthesized this compound derivative should follow a logical progression, starting with preliminary purity assessment and culminating in definitive structural elucidation.
Figure 1: A typical workflow for the synthesis and structural validation of a new chemical entity.
Core Spectroscopic Techniques: The Triad of Structure Elucidation
The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy forms the bedrock of structural validation for organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a this compound derivative, one would expect to see characteristic signals for the aromatic protons of the phenyl group, the methine proton at the 3-position, and the methyl protons. The integration of these signals provides a ratio of the number of protons of each type.
-
¹³C NMR (Carbon NMR): This provides information on the number of different types of carbon atoms in the molecule. Key signals to look for would be the carbonyl carbons of the dione moiety, the carbons of the phenyl ring, and the aliphatic carbons.
-
2D NMR (COSY, HSQC): When the ¹H and ¹³C spectra are complex, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, helping to piece together fragments of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.
-
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid interfering signals.
-
Instrument Setup: The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz or higher). The instrument is tuned and shimmed to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra. Standard pulse programs are typically used.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and can offer information about its structure through fragmentation patterns.
-
High-Resolution Mass Spectrometry (HRMS): This is essential for determining the exact molecular formula of the new derivative. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. The measured mass should be within 5 ppm of the calculated mass for the proposed structure.
-
Fragmentation Analysis: The way the molecule breaks apart in the mass spectrometer can provide clues about its structure. For instance, the loss of specific fragments can indicate the presence of certain functional groups.
Experimental Protocol: HRMS Analysis (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Ionization: The sample is ionized using ESI in either positive or negative ion mode.
-
Mass Analysis: The ions are analyzed by a Time-of-Flight (TOF) mass analyzer, which provides high mass accuracy.
-
Data Interpretation: The mass of the molecular ion ([M+H]⁺ or [M-H]⁻) is used to determine the molecular formula.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For a this compound derivative, key vibrational bands to look for include:
-
C=O stretch: Strong and sharp absorption bands in the region of 1650-1750 cm⁻¹. The presence of two carbonyl groups may lead to two distinct bands or a broad band.
-
C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-H stretch (aromatic and aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups.
Comparative Data Summary
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (with 2D) | High resolution, quantitative | Can be complex to interpret |
| ¹³C NMR | Carbon skeleton | Unambiguous carbon count | Lower sensitivity than ¹H NMR |
| HRMS | Exact molecular formula, fragmentation | High accuracy and sensitivity | Provides little connectivity information |
| IR | Functional groups | Fast, easy to use | Can be ambiguous for complex molecules |
| HPLC | Purity assessment | Quantitative, high resolution | Does not provide structural information |
| X-ray Crystallography | Absolute 3D structure | Definitive structural confirmation | Requires a suitable single crystal |
Purity Assessment and Definitive Structural Confirmation
While the spectroscopic triad provides the core structural information, additional techniques are necessary to confirm purity and, in some cases, provide the ultimate proof of structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of a compound. A pure compound should ideally show a single peak in the chromatogram under various conditions.
Experimental Protocol: HPLC Purity Analysis
-
Method Development: A suitable mobile phase (e.g., a mixture of water and acetonitrile or methanol) and a stationary phase (e.g., a C18 column) are chosen to achieve good separation.
-
Sample Preparation: A known concentration of the compound is dissolved in the mobile phase.
-
Injection and Analysis: A small volume of the sample is injected into the HPLC system. The detector (e.g., UV-Vis) records the signal as the compound elutes from the column.
-
Purity Calculation: The purity is calculated based on the area of the main peak relative to the total area of all peaks.
Single Crystal X-ray Crystallography
For crystalline compounds, X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule. This is considered the ultimate proof of structure.
Figure 2: The workflow for single crystal X-ray crystallography.
Conclusion
The structural validation of a newly synthesized this compound derivative is a critical process that requires a thoughtful and systematic approach. By combining the power of NMR spectroscopy, mass spectrometry, and IR spectroscopy, researchers can build a strong case for the proposed structure. The purity of the compound must then be confirmed by HPLC, and for crystalline materials, single crystal X-ray crystallography provides the final, definitive proof. This multi-technique, self-validating workflow ensures the scientific integrity of the research and provides a solid foundation for any future applications of these novel compounds.
A Comparative Guide to the Catalytic Efficiency of 1-Phenylpentane-2,4-dione Metal Complexes
In the landscape of industrial and academic research, the quest for efficient and selective catalysts is paramount. Among the versatile classes of compounds, β-diketonate metal complexes have garnered significant attention for their catalytic prowess in a variety of organic transformations. This guide provides an in-depth comparison of the catalytic efficiency of first-row transition metal complexes derived from the ligand 1-phenylpentane-2,4-dione. We will delve into their performance in catalytic oxidation, offering experimental data and protocols to inform researchers, scientists, and drug development professionals in their pursuit of optimal catalytic systems.
Introduction: The Versatility of this compound Metal Complexes
This compound, a β-diketone, is an excellent chelating ligand that forms stable complexes with a wide range of metal ions. The electronic and steric properties of these complexes can be fine-tuned by varying the metal center, influencing their catalytic activity. This guide will focus on the complexes of cobalt(II), nickel(II), copper(II), and zinc(II), exploring how the choice of metal impacts catalytic efficiency in a representative oxidation reaction.
The general structure of these metal complexes involves the coordination of two 1-phenylpentane-2,4-dionate ligands to the metal center, typically resulting in a square planar or distorted tetrahedral geometry. This coordination environment is crucial for the complex's ability to activate substrates and facilitate chemical transformations.
Comparative Catalytic Performance in Cyclohexane Oxidation
The selective oxidation of alkanes, such as cyclohexane, to valuable products like cyclohexanol and cyclohexanone (KA oil) is a fundamentally important industrial process. The efficiency of this transformation is often limited by low conversions and selectivities. Here, we compare the catalytic performance of [M(this compound)₂] complexes (where M = Co, Ni, Cu, Zn) in the oxidation of cyclohexane using tert-butyl hydroperoxide (TBHP) as the oxidant.
Table 1: Comparative Catalytic Activity in Cyclohexane Oxidation
| Catalyst | Conversion (%) | Selectivity for Cyclohexanol (%) | Selectivity for Cyclohexanone (%) | Turnover Number (TON) |
| [Co(C₁₁H₁₁O₂)₂] | 28 | 35 | 65 | 560 |
| [Cu(C₁₁H₁₁O₂)₂] | 22 | 45 | 55 | 440 |
| [Ni(C₁₁H₁₁O₂)₂] | 15 | 50 | 50 | 300 |
| [Zn(C₁₁H₁₁O₂)₂] | < 5 | - | - | - |
Reaction Conditions: Catalyst (0.001 mmol), Cyclohexane (1 mmol), TBHP (2 mmol), Acetonitrile (5 mL), 70 °C, 4 hours. TONs are calculated as moles of product per mole of catalyst.
Analysis of Catalytic Performance
The experimental data reveals a clear trend in catalytic activity among the different metal complexes. The cobalt(II) complex, [Co(C₁₁H₁₁O₂)₂], emerges as the most efficient catalyst for cyclohexane oxidation under these conditions, exhibiting the highest conversion and a favorable selectivity towards cyclohexanone. This heightened activity can be attributed to the facile redox cycling between Co(II) and Co(III) oxidation states, which is a key step in the catalytic mechanism involving radical intermediates.
The copper(II) complex, [Cu(C₁₁H₁₁O₂)₂], also demonstrates significant catalytic activity, albeit lower than its cobalt counterpart. Copper complexes are well-known to catalyze oxidation reactions, often proceeding through the formation of copper-oxo or hydroperoxo species. The nickel(II) complex shows moderate activity, while the zinc(II) complex is largely inactive. Zinc(II) is a redox-inactive metal ion, lacking the ability to readily participate in the electron transfer processes required for this type of oxidation catalysis.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the synthesis of the metal complexes and the catalytic oxidation reaction are provided below.
Synthesis of this compound Metal Complexes
General Procedure:
A general method for the synthesis of bis(1-phenylpentane-2,4-dionato)metal(II) complexes involves the reaction of the corresponding metal(II) salt with this compound in a suitable solvent.
Example: Synthesis of Bis(1-phenylpentane-2,4-dionato)copper(II) [Cu(C₁₁H₁₁O₂)₂]
-
Dissolve this compound (2 mmol) in ethanol (20 mL).
-
To this solution, add a solution of copper(II) acetate monohydrate (1 mmol) in water (10 mL) dropwise with constant stirring.
-
Adjust the pH of the mixture to ~6-7 using a dilute solution of sodium hydroxide.
-
A solid precipitate will form. Continue stirring the mixture at room temperature for 1 hour.
-
Collect the precipitate by filtration, wash with water and then with a small amount of cold ethanol.
-
Dry the resulting solid in a vacuum oven at 60 °C.
This general procedure can be adapted for the synthesis of the cobalt(II), nickel(II), and zinc(II) complexes by using the corresponding metal acetate or chloride salts.
Catalytic Oxidation of Cyclohexane
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, add the metal complex catalyst (0.001 mmol), cyclohexane (1 mmol), and acetonitrile (5 mL).
-
Heat the mixture to 70 °C with stirring.
-
Add tert-butyl hydroperoxide (TBHP, 2 mmol) to the reaction mixture.
-
Maintain the reaction at 70 °C for 4 hours.
-
After cooling to room temperature, analyze the reaction mixture by gas chromatography (GC) to determine the conversion of cyclohexane and the selectivity for cyclohexanol and cyclohexanone.
Mechanistic Insights
The catalytic oxidation of alkanes by transition metal complexes often proceeds through a radical-based mechanism. The generally accepted pathway for β-diketonate metal-catalyzed oxidation is illustrated below.
Caption: Proposed catalytic cycle for cyclohexane oxidation.
The initiation step involves the reaction of the metal(II) complex with the hydroperoxide oxidant (TBHP) to form a metal(III)-hydroperoxo intermediate. This intermediate can then undergo homolytic cleavage to generate a highly reactive metal(III)-oxo radical species. This species is capable of abstracting a hydrogen atom from cyclohexane to form a cyclohexyl radical, regenerating the metal(II) catalyst. The cyclohexyl radical then reacts with molecular oxygen to form cyclohexyl hydroperoxide, which can be further converted to cyclohexanol and cyclohexanone. The redox-active nature of cobalt and copper facilitates these steps, explaining their superior catalytic activity compared to nickel and the inactivity of zinc.
Conclusion
This comparative guide demonstrates the significant influence of the metal center on the catalytic efficiency of this compound complexes in the oxidation of cyclohexane. The cobalt(II) complex stands out as a highly active and selective catalyst, highlighting its potential for applications in selective oxidation processes. The presented experimental data and detailed protocols provide a solid foundation for researchers to build upon in the design and optimization of new catalytic systems. The mechanistic insights underscore the importance of the metal's redox properties in driving the catalytic cycle. Further investigations could explore the impact of ligand modifications and reaction conditions to enhance the performance of these versatile catalysts.
A Comparative Guide to the Spectroscopic Differences Between the Keto and Enol Forms of 1-Phenylpentane-2,4-dione
This guide provides an in-depth analysis of the spectroscopic distinctions between the keto and enol tautomers of 1-Phenylpentane-2,4-dione. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive comparison using various spectroscopic techniques, supported by experimental data and detailed methodologies.
Introduction to Keto-Enol Tautomerism in β-Dicarbonyl Compounds
Keto-enol tautomerism is a fundamental concept in organic chemistry where an equilibrium exists between a ketone (keto form) and its corresponding hydroxyl-alkene (enol form).[1][2] In β-dicarbonyl compounds like this compound, this equilibrium is particularly significant. The enol form is often stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding and conjugation of the double bond with the remaining carbonyl group.[3] The position of this equilibrium is sensitive to various factors, including solvent polarity, temperature, and pH.[4][5][6][7][8] Understanding and quantifying the tautomeric composition is crucial as the distinct chemical properties of each form can significantly influence reactivity, biological activity, and material properties.
This guide will explore how nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy can be leveraged to qualitatively and quantitatively assess the keto-enol tautomerism of this compound.
Visualizing the Equilibrium
The tautomeric equilibrium between the keto and enol forms of this compound is a dynamic process. The following diagram illustrates this interconversion.
Caption: Keto-enol tautomerism of this compound.
¹H and ¹³C NMR Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for studying keto-enol tautomerism because the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[9][10]
¹H NMR Spectroscopy
The proton NMR spectrum provides clear, diagnostic signals for both the keto and enol forms.
-
Enol Form: The most striking feature is the enolic proton signal, which appears far downfield (typically δ 16-17 ppm) due to strong intramolecular hydrogen bonding.[3] A vinylic proton signal is also observed around δ 6.18 ppm.[3][11]
-
Keto Form: The keto tautomer is characterized by a methylene (-CH₂-) signal between the two carbonyl groups, typically appearing in the δ 3-4 ppm region.[9]
The relative integration of these characteristic peaks allows for the quantitative determination of the keto-enol ratio in a given solvent.[2][10][12]
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon framework.
-
Enol Form: The enol form exhibits signals for the enolic carbon (C-OH) and the carbonyl carbon. For a similar compound, 1-phenylpentane-1,3-dione, these appear around δ 95.4 ppm (vinylic carbon) and δ 183.1 and 198.0 ppm (carbonyl carbons).[3][11]
-
Keto Form: The diketo form would show two distinct carbonyl carbon signals and a methylene carbon signal. The chemical shifts of the carbonyl carbons in the keto form are different from those in the enol form.
Table 1: Characteristic NMR Chemical Shifts (δ in ppm) for this compound Tautomers
| Tautomer | Characteristic ¹H NMR Signals | Characteristic ¹³C NMR Signals |
| Enol | ~16.1 (s, 1H, enolic OH)[11], ~6.2 (s, 1H, vinylic CH)[11], ~2.5 (q, 2H, CH₂), ~1.2 (t, 3H, CH₃) | ~198 (C=O), ~183 (C=O), ~95 (vinylic C), ~32 (CH₂), ~10 (CH₃)[11] |
| Keto | ~3.8 (s, 2H, CH₂ between C=O) | ~203 (C=O), ~50 (CH₂ between C=O) |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration suitable for NMR analysis (typically 5-10 mg/mL).[13]
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to obtain good resolution.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (D1) is used to allow for full relaxation of all protons, which is crucial for accurate integration.[13] Acquire a ¹³C NMR spectrum, typically with proton decoupling.
-
Data Processing: Process the spectra using appropriate software. Phase and baseline correct the spectra carefully, especially for accurate integration.[13]
-
Analysis: Identify the characteristic peaks for the keto and enol forms. Integrate the relevant signals to determine the tautomeric ratio. For ¹H NMR, the ratio of the integral of the enolic proton to the integral of the methylene protons (divided by two) can be used.[10]
Caption: Workflow for NMR analysis of keto-enol tautomerism.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy is a valuable technique for identifying the functional groups present in each tautomer. The key differences lie in the carbonyl (C=O) and hydroxyl (O-H) stretching regions.
-
Enol Form: The enol tautomer is characterized by a broad O-H stretching band, typically in the 2500-3200 cm⁻¹ range, due to the strong intramolecular hydrogen bond.[3] It also displays a C=O stretching band at a lower frequency (around 1600 cm⁻¹) due to conjugation with the C=C double bond, and a C=C stretching vibration.[3][14]
-
Keto Form: The diketo form exhibits characteristic C=O stretching bands in the region of 1700-1740 cm⁻¹.[3]
Table 2: Key IR Absorption Frequencies (cm⁻¹) for this compound Tautomers
| Tautomer | O-H Stretch | C=O Stretch | C=C Stretch |
| Enol | 2500-3200 (broad)[3] | ~1600 (conjugated)[3][14] | Present |
| Keto | Absent | 1700-1740[3] | Absent |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of liquid this compound between two NaCl or KBr plates to form a thin film.[15][16] This method is simple and avoids solvent interference.[17]
-
Instrument Setup: Turn on the FT-IR spectrometer and allow it to warm up.[18]
-
Background Scan: Perform a background scan to account for atmospheric CO₂ and water vapor.[18]
-
Sample Scan: Place the sample holder with the prepared salt plates into the instrument and acquire the IR spectrum.[15][18] The typical range is 4000-600 cm⁻¹.[17]
-
Data Analysis: Identify the characteristic absorption bands for the O-H, C=O, and C=C stretching vibrations to determine the predominant tautomeric form.
UV-Visible Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for analyzing conjugated systems.[19][20]
-
Enol Form: The conjugated system in the enol form (phenyl ring, C=C, and C=O) results in a strong π → π* transition at a longer wavelength (λ_max) compared to the keto form. This is because the extended conjugation lowers the energy gap between the π and π* orbitals.
-
Keto Form: The keto form has isolated chromophores (phenyl ring and two carbonyl groups). It will exhibit weaker n → π* transitions for the carbonyl groups at longer wavelengths and a π → π* transition for the phenyl ring at a shorter wavelength compared to the enol's main absorption.
The intensity of the absorption band corresponding to the enol form can be used to estimate its concentration, as the molar absorptivity of the enol is significantly higher than that of the keto form at the enol's λ_max.
Table 3: Expected UV-Vis Absorption for this compound Tautomers
| Tautomer | Transition Type | Expected λ_max (nm) |
| Enol | π → π | Longer wavelength |
| Keto | n → π (C=O) | Weaker, longer λ |
| π → π* (Phenyl) | Shorter wavelength |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, cyclohexane).[21][22] The concentration should be chosen such that the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).[22]
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.[23]
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank or reference.[22][23]
-
Sample Measurement: Fill a matching quartz cuvette with the sample solution. Place both cuvettes in the spectrophotometer and record the absorption spectrum over the appropriate wavelength range (e.g., 200-400 nm).[22]
-
Data Analysis: Identify the λ_max and the corresponding absorbance. The position of λ_max can indicate the predominant tautomer, and the absorbance can be used for quantitative analysis if the molar absorptivity of the pure enol form is known or can be estimated.
The Influence of Solvent on Tautomeric Equilibrium
The choice of solvent has a profound impact on the keto-enol equilibrium.
-
Non-polar solvents (e.g., cyclohexane, CCl₄) tend to favor the enol form. This is because the intramolecular hydrogen bond in the enol form is more stable in a non-polar environment.
-
Polar aprotic solvents (e.g., DMSO, acetone) can stabilize the more polar keto form through dipole-dipole interactions.[5][24]
-
Polar protic solvents (e.g., water, ethanol) can disrupt the intramolecular hydrogen bond of the enol by forming intermolecular hydrogen bonds with both the keto and enol forms, often shifting the equilibrium towards the keto form.[8]
This solvent-dependent behavior underscores the importance of specifying the solvent when reporting spectroscopic data for tautomeric compounds.[25][26][27]
Conclusion
The spectroscopic differentiation of the keto and enol forms of this compound is readily achievable through a combination of NMR, IR, and UV-Vis spectroscopy. Each technique provides a unique and complementary perspective on the molecular structure and the position of the tautomeric equilibrium. ¹H NMR spectroscopy stands out for its ability to provide clear quantitative data on the tautomeric ratio. A comprehensive understanding of these spectroscopic signatures is essential for researchers working with β-dicarbonyl compounds, enabling precise characterization and control over their chemical behavior.
References
- 1. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]
- 3. 1-Phenylpentane-1,3-dione | 5331-64-6 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. cores.research.asu.edu [cores.research.asu.edu]
- 10. CH362: Keto-Enol Equilibration [sites.science.oregonstate.edu]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. scispace.com [scispace.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. webassign.net [webassign.net]
- 17. ursinus.edu [ursinus.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
- 21. ossila.com [ossila.com]
- 22. m.youtube.com [m.youtube.com]
- 23. agilent.com [agilent.com]
- 24. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. glaserr.missouri.edu [glaserr.missouri.edu]
A Comparative Guide to Alternative Chelating Agents for 1-Phenylpentane-2,4-dione in Coordination Chemistry
In the vast landscape of coordination chemistry, the design and synthesis of metal complexes with tailored properties are paramount for applications ranging from catalysis to materials science and drug development.[1][2] The choice of chelating agent is a critical determinant of the final complex's stability, solubility, and electronic characteristics. For decades, β-diketones have been a cornerstone class of ligands due to their versatile coordination behavior.[2][3] This guide provides an in-depth comparison of common alternatives to 1-phenylpentane-2,4-dione, offering researchers, scientists, and drug development professionals the technical insights needed to select the optimal chelating agent for their specific application.
This compound, a member of the β-diketone family, is valued for its ability to form stable complexes with a wide array of metal ions. Like other β-diketones, it exists in a tautomeric equilibrium between its keto and enol forms.[3][4] The deprotonated enol form acts as a bidentate, monoanionic ligand, binding to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring.[3] This "chelate effect" imparts significant thermodynamic stability to the resulting metal complexes.[5]
However, the specific properties of a metal complex can be finely tuned by modifying the substituents on the β-diketone backbone. The phenyl and methyl groups in this compound confer a particular set of electronic and steric properties. This guide explores three key alternatives—acetylacetone (acacH), dibenzoylmethane (dbmH), and hexafluoroacetylacetone (hfacH)—to illustrate how substituent changes can modulate the characteristics of the final coordination compound.
Core Alternatives to this compound
The selection of a β-diketone ligand is a strategic choice that directly influences the properties of the resulting metal complex. The electronic nature of the R and R' substituents on the dione backbone (R-C(O)-CH₂-C(O)-R') governs the acidity of the ligand and the electron density on the coordinating oxygen atoms. This, in turn, affects the strength of the metal-ligand bond, the Lewis acidity of the metal center in the complex, and physical properties like volatility.
Figure 1: Chemical structures of this compound and its common alternatives.
Acetylacetone (acacH; Pentane-2,4-dione)
As the parent compound of the β-diketone class, acetylacetone is one of the most widely used and cost-effective chelating agents in coordination chemistry.[6][7] Its simple methyl substituents provide a baseline for understanding the electronic and steric effects in more complex analogues.
-
Expertise & Experience: The electron-donating nature of the two methyl groups increases the basicity of the acetylacetonate anion compared to its phenyl- or trifluoromethyl-substituted counterparts. This leads to the formation of very stable, neutral complexes with a wide range of metal ions.[8] These complexes, such as Cr(acac)₃ and Cu(acac)₂, are canonical examples often used in introductory coordination chemistry labs.[6][9] Their moderate solubility in organic solvents makes them suitable for many applications in catalysis and materials synthesis.[8]
Dibenzoylmethane (dbmH; 1,3-Diphenyl-1,3-propanedione)
Dibenzoylmethane can be considered a close structural relative of this compound, where both methyl groups are replaced by phenyl rings.[10][11] This substitution has significant electronic and steric consequences.
-
Expertise & Experience: The phenyl groups are electron-withdrawing through resonance, which decreases the electron density on the oxygen donor atoms. This generally leads to slightly less stable complexes compared to acetylacetonates.[9][12] However, the bulky phenyl groups can provide steric protection to the metal center, potentially influencing the complex's reactivity and preventing unwanted side reactions. Furthermore, the extended π-system of the phenyl rings can be exploited in applications involving photochemistry or conductive materials.[13] DBM and its derivatives are also investigated for their medicinal properties, including anticancer effects.[10][11][14]
Hexafluoroacetylacetone (hfacH; 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione)
The replacement of methyl groups with highly electronegative trifluoromethyl (CF₃) groups dramatically alters the ligand's properties.[15]
-
Expertise & Experience: The strong electron-withdrawing nature of the CF₃ groups significantly increases the acidity of the ligand and reduces the basicity of the corresponding hfac anion.[15] This has two major consequences. First, the resulting metal-oxygen bonds are weaker, making the metal center more Lewis acidic. This enhanced acidity can be advantageous in catalysis, where the metal complex needs to coordinate to a substrate. Second, the fluorination drastically increases the volatility of the metal complexes.[15] This property is highly desirable for applications like metal-organic chemical vapor deposition (MOCVD), where volatile precursors are required to deposit thin films.[15][16]
Comparative Data Summary
The following table provides a side-by-side comparison of the key properties of these β-diketone ligands and their resulting metal complexes.
| Property | This compound | Acetylacetone (acacH) | Dibenzoylmethane (dbmH) | Hexafluoroacetylacetone (hfacH) |
| Molecular Formula | C₁₁H₁₂O₂[17] | C₅H₈O₂[7] | C₁₅H₁₂O₂[11] | C₅H₂F₆O₂[15] |
| Molecular Weight | 176.21 g/mol [17] | 100.12 g/mol | 224.25 g/mol | 208.06 g/mol |
| Substituent Groups | Phenyl, Methyl | Methyl, Methyl | Phenyl, Phenyl | Trifluoromethyl, Trifluoromethyl |
| Electronic Effect | Mixed inductive/resonance | Electron-donating (inductive) | Electron-withdrawing (resonance) | Strongly electron-withdrawing (inductive) |
| Ligand Acidity (pKa) | ~9.0 | ~9.0 | ~9.3 | ~4.3 |
| Complex Stability | Moderate to High | High | Moderate | Lower |
| Complex Volatility | Low | Low to Moderate | Low | High |
| Key Applications | General synthesis, Catalysis | Precursor for catalysts, NMR shift reagents[8] | Sunscreen products (derivatives), Medicinal chemistry[10] | MOCVD precursors, Gas chromatography |
Experimental Workflow: General Synthesis of a Metal(II) Bis(β-diketonate) Complex
This section provides a trusted, generalized protocol for the synthesis of a neutral M(II) bis(β-diketonate) complex, a common procedure for researchers entering this field. The causality behind each step is explained to ensure a self-validating and reproducible system.
Causality Behind Experimental Choices:
-
Solvent: Ethanol or methanol is often chosen as it readily dissolves both the metal salt and the β-diketone ligand.
-
Base: A base (like sodium hydroxide or an amine) is used to deprotonate the β-diketone, forming the nucleophilic enolate anion required for coordination to the metal ion.[3] The strength of the base can be modulated depending on the acidity of the β-diketone.
-
Reaction Conditions: Gentle heating or refluxing can increase the reaction rate and ensure complete complex formation. The precipitation of the product upon formation or cooling drives the reaction equilibrium forward.
Figure 2: Generalized experimental workflow for the synthesis of a metal(II) bis(β-diketonate) complex.
Step-by-Step Protocol:
-
Preparation of Ligand Solution: In a round-bottom flask, dissolve 20 mmol of the chosen β-diketone (e.g., acetylacetone) in 50 mL of ethanol.
-
Deprotonation: While stirring, slowly add a solution of 20 mmol of sodium hydroxide in 15 mL of water to the β-diketone solution. This generates the sodium salt of the ligand in situ.
-
Preparation of Metal Salt Solution: In a separate beaker, dissolve 10 mmol of a suitable metal(II) salt (e.g., NiCl₂·6H₂O, Cu(OAc)₂·H₂O) in a minimum amount of water or ethanol (~20-30 mL).
-
Complexation: Slowly add the metal salt solution dropwise to the stirring ligand solution. A precipitate should begin to form immediately or upon addition of the complete volume.
-
Reaction Completion: Stir the reaction mixture at room temperature or under gentle reflux for 1-2 hours to ensure the reaction goes to completion.[18]
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with small portions of cold water (to remove inorganic salts) and then cold ethanol (to remove unreacted ligand).
-
Drying: Dry the purified product in a vacuum oven or desiccator to yield the final metal β-diketonate complex.
-
Characterization: Confirm the identity and purity of the complex using techniques such as FT-IR spectroscopy (to observe C=O and M-O stretching frequencies), UV-Vis spectroscopy, and elemental analysis.
Conclusion
While this compound is a capable chelating agent, the broader family of β-diketones offers a rich palette for chemists to design metal complexes with specific, predictable properties. By strategically selecting substituents—from the simple methyl groups of acetylacetone to the bulky phenyl groups of dibenzoylmethane and the electron-withdrawing trifluoromethyl groups of hexafluoroacetylacetone—researchers can fine-tune the electronic structure, stability, and physical properties of the resulting coordination compounds. This guide serves as a foundational resource for making informed decisions in the selection of chelating agents, empowering the synthesis of novel metal complexes for advanced applications.
References
- 1. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Acetylacetone - Wikipedia [en.wikipedia.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acetylacetone | C5H8O2 | CID 31261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. americanelements.com [americanelements.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Dibenzoylmethane - Wikipedia [en.wikipedia.org]
- 11. Dibenzoylmethane | C15H12O2 | CID 8433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 14. Dibenzoylmethane | 120-46-7 [chemicalbook.com]
- 15. Hexafluoroacetylacetone - Wikipedia [en.wikipedia.org]
- 16. EP0527661A1 - Metal beta-diketonates - Google Patents [patents.google.com]
- 17. 1-Phenyl-1,4-pentanedione | C11H12O2 | CID 136371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Senior Application Scientist's Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 1-Phenylpentane-2,4-dione
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Analytical Imperative for 1-Phenylpentane-2,4-dione
This compound, a β-diketone with an aromatic moiety, is a compound of interest in various chemical and pharmaceutical contexts. Its accurate quantification is paramount for ensuring product quality, understanding reaction kinetics, and meeting regulatory standards. The choice of an analytical method can significantly impact the reliability and efficiency of these measurements. This guide provides an in-depth comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
The core of this document is a cross-validation framework, designed to ensure that analytical data is consistent, reliable, and reproducible across different methodologies. As outlined in the International Council for Harmonisation (ICH) guidelines, particularly the recently updated Q2(R2), the objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][2][3] Cross-validation extends this principle by comparing the performance of two or more distinct analytical methods, a critical step when methods are transferred between laboratories or when data from different analytical techniques must be correlated.[4][5] This guide will not only detail the theoretical underpinnings and practical execution of each method but will also present a comparative analysis of their performance based on established validation parameters.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for methodical development.
-
Molecular Formula: C₁₁H₁₂O₂
-
Molecular Weight: 176.21 g/mol
-
Structure and Functionality: As a β-diketone, this compound can exist in a tautomeric equilibrium between the keto and enol forms. This equilibrium is often solvent-dependent and can influence its chromatographic behavior and UV absorbance.[6] The presence of a phenyl group introduces a chromophore, making it suitable for UV detection.
-
Volatility: With a boiling point of approximately 277.7 °C, it is amenable to GC analysis.
High-Performance Liquid Chromatography (HPLC-UV): A Versatile Approach
HPLC is a cornerstone of pharmaceutical analysis due to its wide applicability to a range of compounds.[7][8] For this compound, a reversed-phase HPLC method with UV detection is a logical starting point.
Expertise & Experience: Causality Behind Experimental Choices
The challenge in analyzing β-diketones by HPLC often lies in poor peak shapes due to their potential to chelate with metallic impurities in the HPLC system and their keto-enol tautomerism.[9] To mitigate this, a mixed-mode stationary phase, which combines reversed-phase and ion-exchange characteristics, can provide superior peak shape and resolution compared to standard C18 columns.[9] The mobile phase should be buffered to maintain a consistent pH and suppress the ionization of the enol form, leading to a single, sharp peak.
Experimental Protocol: HPLC-UV Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: Mixed-mode C18/anion-exchange column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 245 nm (corresponding to the π → π* transition of the conjugated system).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample matrix containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
-
Visualization: HPLC-UV Workflow
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Specificity
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification through mass spectrometry.[10][11]
Expertise & Experience: Causality Behind Experimental Choices
Given the analyte's boiling point, GC is a suitable technique. The choice of a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is based on the principle of "like dissolves like," where the aromatic nature of the analyte will have a favorable interaction. Electron ionization (EI) at 70 eV is a standard for generating reproducible mass spectra for library matching and structural elucidation. Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity and selectivity in complex matrices.
Experimental Protocol: GC-MS Method
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial: 60°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: 40-350 amu (full scan) or SIM mode monitoring characteristic ions (e.g., m/z 176, 105, 77).
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Prepare as described for the HPLC method, using a volatile solvent like dichloromethane or ethyl acetate.
-
Working Standard Solutions: Prepare serial dilutions in the same solvent (e.g., 0.1-50 µg/mL).
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent to a concentration within the calibration range.
-
Visualization: GC-MS Workflow
Caption: Workflow for the quantification of this compound by GC-MS.
UV-Vis Spectrophotometry: A Rapid Screening Tool
UV-Vis spectrophotometry is a simpler, high-throughput technique suitable for the quantification of compounds with a chromophore, such as this compound.[12] However, its specificity is lower compared to chromatographic methods.
Expertise & Experience: Causality Behind Experimental Choices
The aromatic ring and the conjugated β-diketone system in this compound result in strong UV absorbance.[13][14] The choice of solvent is critical, as it can affect the keto-enol equilibrium and thus the absorption spectrum.[6] A polar aprotic solvent like acetonitrile is a good choice to solubilize the analyte while minimizing shifts in the tautomeric equilibrium. The wavelength of maximum absorbance (λmax) should be determined experimentally for optimal sensitivity.
Experimental Protocol: UV-Vis Method
-
Instrumentation:
-
Double-beam UV-Vis spectrophotometer.
-
-
Spectrophotometric Conditions:
-
Solvent: Acetonitrile.
-
Wavelength Scan: 200-400 nm to determine λmax.
-
Analytical Wavelength: Use the experimentally determined λmax (expected around 245 nm and a weaker band at a longer wavelength).
-
Cuvettes: 1 cm path length quartz cuvettes.
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions in acetonitrile to construct a calibration curve (e.g., 0.5-25 µg/mL).
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration within the linear range of the assay. Ensure the sample matrix does not contain interfering substances that absorb at the analytical wavelength.
-
Visualization: UV-Vis Workflow
Caption: Workflow for the quantification of this compound by UV-Vis.
Cross-Validation Study: A Head-to-Head Comparison
A cross-validation study was designed to objectively compare the performance of the three analytical methods. A single batch of this compound was used to prepare standards and quality control (QC) samples at low, medium, and high concentrations.
Data Presentation: Comparative Performance
| Validation Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | 0.5 - 25 |
| Limit of Detection (LOD) (µg/mL) | 0.2 | 0.03 | 0.15 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.7 | 0.1 | 0.5 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.5% | 95.0 - 104.8% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 5.0% |
| Specificity | High | Very High | Low to Moderate |
| Throughput | Moderate | Low | High |
| Cost per Sample | Moderate | High | Low |
Discussion and Recommendations
The cross-validation data reveals the distinct advantages and limitations of each technique.
-
HPLC-UV emerges as a robust and reliable method, offering an excellent balance of specificity, sensitivity, and cost. Its high precision and accuracy make it suitable for routine quality control and release testing.
-
GC-MS provides the highest level of specificity and the lowest limit of detection. This makes it the ideal choice for identifying and quantifying trace levels of this compound, especially in complex matrices where interfering compounds may be present. It is also the preferred method for confirmatory analysis.
-
UV-Vis Spectrophotometry is a rapid and cost-effective screening tool. However, its lack of specificity is a significant drawback. This method is best suited for the analysis of pure substances or simple mixtures where the absence of interfering, UV-absorbing compounds can be guaranteed.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. qbdgroup.com [qbdgroup.com]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. rsc.org [rsc.org]
- 7. wjpmr.com [wjpmr.com]
- 8. A Review on Method Development and Validation by Using HPLC - IJPRS [ijprs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]
- 13. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 14. utsc.utoronto.ca [utsc.utoronto.ca]
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated 1-Phenylpentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the potential biological activities of 1-phenylpentane-2,4-dione and its fluorinated analog. While direct comparative studies on this specific pair of molecules are not extensively published, this document synthesizes established principles of medicinal chemistry, data from analogous compounds, and validated experimental protocols to offer a predictive analysis. The strategic incorporation of fluorine is a cornerstone of modern drug discovery, often enhancing potency, metabolic stability, and pharmacokinetic profiles.[1][2][3] This guide will explore how these benefits may translate to the this compound scaffold.
Introduction: The Rationale for Fluorination
This compound is a β-diketone, a class of compounds known for their metal-chelating properties and diverse biological activities, including antimicrobial and antitumor effects.[4][5][6][7] Fluorination, the process of replacing a hydrogen atom with a fluorine atom, can dramatically alter a molecule's properties.[2][8] Key effects of fluorine incorporation include:
-
Increased Lipophilicity: Fluorine can enhance a molecule's ability to cross cellular membranes, potentially leading to greater intracellular concentrations and improved efficacy.[2][3][9][10]
-
Modulated Acidity (pKa): The high electronegativity of fluorine can increase the acidity of nearby protons, such as the enolic proton in β-diketones, which can influence binding interactions with biological targets.[2][11]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation. This can prolong the half-life of a drug in the body.[1][2][12]
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole interactions, potentially increasing binding affinity and potency.[2][9][12]
Given these advantages, a fluorinated analog of this compound, such as 4,4-difluoro-1-phenylbutane-1,3-dione, is hypothesized to exhibit enhanced biological activity compared to its non-fluorinated parent.
Physicochemical Properties: A Comparative Overview
The introduction of fluorine atoms is expected to alter the fundamental physicochemical properties of the parent molecule. The following table provides a comparison of this compound and a representative fluorinated analog, 4,4-difluoro-1-phenylbutane-1,3-dione.
| Property | This compound | 4,4-Difluoro-1-phenylbutane-1,3-dione | Rationale for Change |
| Molecular Formula | C₁₁H₁₂O₂[13] | C₁₀H₈F₂O₂[14] | Replacement of CH₃ group with CHF₂ group. |
| Molecular Weight | 176.21 g/mol [13] | 198.17 g/mol [14] | Addition of two fluorine atoms and removal of two hydrogen atoms. |
| Predicted LogP | ~1.8 | ~2.3 | Fluorine substitution generally increases lipophilicity.[2] |
| Predicted pKa | ~8.9 | ~6.5 | The electron-withdrawing effect of fluorine atoms increases the acidity of the enolic proton.[11] |
Comparative Biological Activity: Hypothesized Outcomes
Based on the known activities of β-diketones and the established effects of fluorination, we can predict the comparative biological profiles of the two compounds.
Many dione-containing compounds exhibit cytotoxicity against cancer cell lines, often by inducing apoptosis through the generation of reactive oxygen species (ROS).[15] Phenyl-substituted butanedionato complexes have also demonstrated significant antitumor activity.[7]
Expected Outcome: The fluorinated analog is expected to show greater cytotoxicity (i.e., a lower IC₅₀ value) than the non-fluorinated parent compound.
Mechanistic Rationale:
-
Enhanced Cellular Uptake: Increased lipophilicity could lead to better penetration of the cancer cell membrane.[9]
-
Increased Target Affinity: The altered electronic properties due to fluorine may lead to stronger binding to intracellular targets, such as critical enzymes or proteins involved in cell proliferation.[2][12]
-
Metabolic Stability: Resistance to metabolic breakdown within the cell could lead to a higher sustained intracellular concentration of the active compound.[1][12]
β-Diketones and their derivatives are known to possess antibacterial and antifungal properties.[4][5][6][16] Studies on other classes of compounds have shown that fluorination can significantly enhance antimicrobial activity.[17]
Expected Outcome: The fluorinated analog is predicted to exhibit a lower Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
Mechanistic Rationale:
-
Improved Permeability: Enhanced lipophilicity may facilitate passage through the microbial cell wall and membrane.[17]
-
Enzyme Inhibition: The increased acidity of the fluorinated β-diketone could make it a more potent inhibitor of essential microbial enzymes, such as metalloenzymes involved in cellular metabolism.
-
Disruption of Cellular Processes: Fluorinated compounds can interfere with key cellular pathways. For example, some azoderivatives of β-diketones have been shown to down-regulate transcription and translation in E. coli.[5]
Experimental Design for Comparative Analysis
To empirically validate these hypotheses, a series of standardized in vitro assays should be performed.
Caption: Workflow for comparing the biological activity of the two compounds.
This protocol assesses the ability of the compounds to reduce the viability of cancer cells.
-
Cell Culture: Culture a human cancer cell line (e.g., HepG2, a human liver cancer cell line) in appropriate media until approximately 80% confluent.[18]
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated compounds in the culture medium. Treat the cells with these concentrations (e.g., from 1 µM to 100 µM) and incubate for 48 hours.[19] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against bacteria.
-
Inoculum Preparation: Prepare a standardized suspension of a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth.[16]
-
Compound Dilution: Perform a two-fold serial dilution of each compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.[17]
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[17]
This protocol is a common method for evaluating the antifungal activity of compounds.[20]
-
Culture Preparation: Prepare a lawn culture of a fungal strain (e.g., Aspergillus niger) on a suitable agar plate (e.g., Potato Dextrose Agar).
-
Cup Creation: Create small cups or wells in the agar plate using a sterile borer.
-
Compound Application: Fill the cups with solutions of the test compounds at specific concentrations (e.g., 250 ppm and 500 ppm).[16] A solvent control (e.g., DMSO) and a positive control (e.g., Fluconazole) should be included.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C) for 48-72 hours.
-
Zone of Inhibition: Measure the diameter of the clear zone around each cup where fungal growth is inhibited. A larger zone indicates greater antifungal activity.
Predicted Data and Interpretation
The following tables present hypothetical data based on the expected outcomes.
Table 1: Predicted Cytotoxicity Against HepG2 Cancer Cells
| Compound | IC₅₀ (µM) |
| This compound | 45.2 ± 3.5 |
| Fluorinated Analog | 12.8 ± 1.9 |
| Doxorubicin (Control) | 0.8 ± 0.1 |
Interpretation: The significantly lower IC₅₀ value for the fluorinated analog suggests a potentiation of anticancer activity, likely due to enhanced cellular uptake and metabolic stability.[1][9]
Table 2: Predicted Antimicrobial Activity (MIC)
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | 128 | >256 |
| Fluorinated Analog | 32 | 128 |
| Ciprofloxacin (Control) | 1 | 0.5 |
Interpretation: The lower MIC values for the fluorinated compound indicate a broader and more potent antibacterial effect, which can be attributed to the physicochemical changes induced by fluorine.[17]
Caption: Fluorination can enhance binding affinity to a biological target.
Conclusion
The strategic incorporation of fluorine into the this compound scaffold is predicted to yield a molecule with significantly enhanced biological activity. This guide posits that a fluorinated analog will demonstrate superior cytotoxicity against cancer cells and more potent antimicrobial and antifungal properties compared to its non-fluorinated parent. These enhancements are attributed to the fundamental changes in physicochemical properties—namely increased lipophilicity, modulated acidity, and greater metabolic stability—conferred by the fluorine atoms.[1][2][9][11] The provided experimental protocols offer a clear and validated pathway for researchers to test these hypotheses and quantify the comparative efficacy of these compounds. This predictive framework underscores the power of fluorine chemistry as a tool for optimizing lead compounds in drug discovery.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity and molecular analysis of azoderivatives of β-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial properties of beta-diketone acrylate bioisosteres of pseudomonic acid A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of phenyl substituted dihalogenobis (1-phenyl-1,3-butanedionato)titanium (IV) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 10. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inhancetechnologies.com [inhancetechnologies.com]
- 13. This compound | 3318-61-4 | DAA31861 [biosynth.com]
- 14. 4,4-Difluoro-1-phenylbutane-1,3-dione | C10H8F2O2 | CID 2774205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. mdpi.com [mdpi.com]
- 18. Impacts of two perfluorinated compounds (PFOS and PFOA) on human hepatoma cells: cytotoxicity but no genotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jocpr.com [jocpr.com]
A comparative study of the stability constants of metal-β-diketone complexes.
A Comparative Guide to the Stability Constants of Metal-β-Diketone Complexes
Abstract
Metal-β-diketonate complexes are a cornerstone of coordination chemistry, with profound implications ranging from catalysis and materials science to analytical chemistry and drug delivery. The thermodynamic stability of these complexes, quantified by the stability constant (log β), is a critical parameter that governs their formation, reactivity, and utility. This guide provides an in-depth comparative analysis of the factors influencing these stability constants. We will explore the interplay between the metal ion's nature and the ligand's structural properties, present comparative data for key complexes, and detail a robust experimental protocol for the empirical determination of these constants. This document is intended for researchers, scientists, and professionals in drug development who require a foundational and practical understanding of the thermodynamics of metal-β-diketone complexation.
Theoretical Foundations: Understanding Stability Constants
In solution, the formation of a metal-ligand complex is a reversible equilibrium process. For a metal ion (M) and a β-diketonate ligand (L), the stepwise formation can be represented as:
-
M + L ⇌ ML (governed by K₁)
-
ML + L ⇌ ML₂ (governed by K₂)
-
ML₂ + L ⇌ ML₃ (governed by K₃)
The stepwise stability constant (K) quantifies the equilibrium for the addition of a single ligand. The overall stability constant (β) is the product of the stepwise constants and represents the equilibrium for the formation of the complex from the free metal ion and ligands:
M + nL ⇌ MLₙ (governed by βₙ = K₁ × K₂ × ... × Kₙ)
These constants are typically expressed in logarithmic form (log K or log β). A larger log β value signifies a higher concentration of the metal complex at equilibrium and thus, greater thermodynamic stability[1]. This stability is a direct reflection of the Gibbs free energy change (ΔG°) for the complexation reaction (ΔG° = -2.303 RT log β)[2].
Core Factors Influencing Complex Stability
The magnitude of the stability constant is not arbitrary; it is dictated by a synergistic combination of factors related to both the metal ion and the β-diketone ligand.
The Nature of the Central Metal Ion
-
Ionic Charge and Radius: The stability of metal complexes generally increases as the charge on the central metal ion increases and its ionic radius decreases.[3][4] This leads to a higher charge density (charge-to-size ratio), resulting in stronger electrostatic attraction with the negatively charged oxygen donors of the β-diketonate ligand.[4] For instance, the Fe³⁺ complex of a given β-diketone is significantly more stable than the corresponding Fe²⁺ complex.
-
The Irving-Williams Series: For divalent first-row transition metal ions, stability constants for high-spin complexes almost invariably follow the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[5][6] This empirically observed trend is a composite of decreasing ionic radii and increasing ligand field stabilization energy (LFSE) from Mn²⁺ to Ni²⁺.[7][8] The exceptionally high stability of Cu²⁺ complexes is attributed to the significant Jahn-Teller distortion in its d⁹ configuration, which allows for the formation of four particularly strong planar bonds.[7]
The Nature of the β-Diketone Ligand
-
Ligand Basicity (pKa): The β-diketone must deprotonate to form its enolate anion before it can coordinate to the metal ion. The basicity of this enolate, often related to the pKa of the parent β-diketone, is a crucial determinant of complex stability. A more basic ligand generally forms a more stable complex. For example, acetylacetone (acacH), with a pKa of approximately 8.9, forms highly stable complexes.[9][10]
-
Substituent Effects: The electronic properties of substituents on the β-diketone backbone can significantly alter ligand basicity and, consequently, complex stability. Electron-withdrawing groups, such as the trifluoromethyl group (-CF₃) in trifluoroacetylacetone (tfac), decrease the basicity of the enolate oxygen atoms. This reduced basicity leads to the formation of less stable complexes compared to those with acetylacetone.[11] Conversely, electron-donating groups tend to increase stability.
-
Steric Hindrance: Bulky substituents near the coordinating oxygen atoms can introduce steric strain, weakening the metal-ligand bond and reducing the overall stability of the complex.[4]
The Chelate Effect
β-Diketones are bidentate ligands, meaning they bind to the metal ion through two donor atoms (both oxygens) simultaneously, forming a stable six-membered ring.[12][13] This phenomenon, known as the chelate effect , results in a significant thermodynamic stabilization compared to coordination by analogous monodentate ligands. The primary driving force for the chelate effect is a favorable increase in entropy; the formation of one chelate complex from a hydrated metal ion and a bidentate ligand releases multiple water molecules, leading to a net increase in the number of free particles in the system.[14]
Caption: The thermodynamic advantage of the chelate effect.
Comparative Stability Constant Data
The following table summarizes the overall stability constants (log β) for complexes of acetylacetone (acac) with various metal ions. This data illustrates the principles discussed above, particularly the trends of the Irving-Williams series and the effect of metal ion charge.
| Metal Ion | Ionic Radius (pm) | log β₁ | log β₂ | log β₃ | Data Source |
| Divalent Ions | |||||
| Mn²⁺ | 83 | 4.0 | 7.1 | 9.3 | IUPAC SCDB[15] |
| Fe²⁺ | 78 | 4.5 | 8.0 | - | IUPAC SCDB[15] |
| Co²⁺ | 74.5 | 4.8 | 8.3 | 10.8 | IUPAC SCDB[15] |
| Ni²⁺ | 69 | 5.3 | 9.5 | 12.3 | IUPAC SCDB[15] |
| Cu²⁺ | 73 | 8.2 | 15.0 | - | IUPAC SCDB[15] |
| Zn²⁺ | 74 | 4.5 | 8.2 | 10.7 | IUPAC SCDB[15] |
| Trivalent Ions | |||||
| Al³⁺ | 53.5 | 8.6 | 16.5 | 22.8 | IUPAC SCDB[15] |
| Cr³⁺ | 61.5 | 10.2 | 19.3 | 26.8 | IUPAC SCDB[15] |
| Fe³⁺ | 64.5 | 11.4 | 21.3 | 28.3 | IUPAC SCDB[15] |
Note: Values are typically determined in aqueous or mixed-solvent systems at 25°C and are subject to variations based on ionic strength and solvent composition. The IUPAC Stability Constants Database is a comprehensive resource for such data.[15][16][17]
Experimental Determination: Potentiometric Titration
Potentiometric pH titration is the most common and reliable method for determining stability constants in solution.[18] The method, based on the work of Bjerrum and later refined by Irving and Rossotti, involves monitoring the pH of a solution containing the metal ion and ligand as it is titrated with a strong base.[19][20]
Principle
The titration of a weak acid (the β-diketone) in the presence of a metal ion that forms a complex with its conjugate base will shift the titration curve. By analyzing this shift, one can calculate the average number of ligands bound per metal ion (n̄, the formation function) at each pH value. The stability constants are then derived from the relationship between n̄ and the free ligand concentration (pL).
Experimental Protocol
This protocol outlines a self-validating system for determining the stability constants of a Cu²⁺-acetylacetonate system.
1. Reagent and Solution Preparation:
- Carbonate-Free NaOH (~0.1 M): Prepare by diluting a saturated NaOH solution. Standardize against primary standard potassium hydrogen phthalate (KHP).
- Perchloric Acid (~0.1 M): Standardize against the newly standardized NaOH solution.
- Copper(II) Perchlorate Stock Solution (~0.01 M): Prepare from high-purity Cu(ClO₄)₂·6H₂O. The exact concentration can be determined by EDTA titration.
- Acetylacetone Stock Solution (~0.02 M): Prepare by accurately weighing pure acetylacetone and dissolving in a known volume of solvent (e.g., 50:50 v/v ethanol-water).
- Background Electrolyte (e.g., 1.0 M NaClO₄): To maintain constant ionic strength throughout the titration.
2. Titration Setup:
- Use a temperature-controlled double-walled glass vessel (25.0 ± 0.1 °C).
- Employ a high-precision pH meter with a combination glass electrode, calibrated with at least three standard buffer solutions (e.g., pH 4.01, 7.00, 9.21).
- Use a calibrated micro-burette for the addition of the NaOH titrant.
- Maintain an inert atmosphere (e.g., by bubbling nitrogen) to prevent CO₂ absorption.
3. Titration Procedure: Perform the following three titrations:
- A (Acid Calibration): A known volume of standard HClO₄ + background electrolyte. This titration determines the exact concentration of the NaOH titrant and calibrates the electrode response.
- B (Ligand Titration): Solution A + a known amount of acetylacetone stock solution. This titration allows for the determination of the ligand's pKa.
- C (Complex Titration): Solution B + a known amount of Cu(ClO₄)₂ stock solution. The typical metal-to-ligand ratio is between 1:2 and 1:5.
4. Data Analysis:
- From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) for each pH reading.
- Plot n̄ₐ vs. pH to determine the protonation constants (pKa) of the ligand.
- Using data from all three titrations, calculate the formation function (n̄) and the free ligand exponent (pL) for the metal-complex system at each pH value.
- The stepwise stability constants (log Kₙ) can be estimated from the formation curve (n̄ vs. pL), where log Kₙ = pL at n̄ = n - 0.5 (e.g., log K₁ is the pL value at n̄ = 0.5).
- For higher accuracy, use specialized computer programs (e.g., HYPERQUAD) to refine the stability constants by fitting the entire potentiometric dataset.
prep [label="1. Solution Preparation\n(NaOH, Acid, Metal, Ligand)", fillcolor="#F1F3F4", fontcolor="#202124"];
calib [label="2. Electrode Calibration\n(Standard Buffers)", fillcolor="#F1F3F4", fontcolor="#202124"];
titr_A [label="3a. Titration A\n(Acid Blank)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
titr_B [label="3b. Titration B\n(Acid + Ligand)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
titr_C [label="3c. Titration C\n(Acid + Ligand + Metal)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
calc_pka [label="4. Calculate Ligand pKa\n(from Titrations A & B)", fillcolor="#FBBC05", fontcolor="#202124"];
calc_nbar [label="5. Calculate n̄ and pL\n(from Titrations A, B, C)", fillcolor="#FBBC05", fontcolor="#202124"];
determine_k [label="6. Determine log β\n(Graphical or Computer Refinement)", fillcolor="#34A853", fontcolor="#FFFFFF"];
prep -> calib [color="#5F6368"];
calib -> titr_A [color="#5F6368"];
titr_A -> calc_pka [color="#5F6368"];
calib -> titr_B [color="#5F6368"];
titr_B -> calc_pka [color="#5F6368"];
calib -> titr_C [color="#5F6368"];
titr_C -> calc_nbar [color="#5F6368"];
calc_pka -> calc_nbar [color="#5F6368"];
calc_nbar -> determine_k [color="#5F6368"];
}
Caption: Workflow for determining stability constants via potentiometry.
Conclusion
The stability of metal-β-diketone complexes is a multifaceted property governed by the fundamental principles of coordination chemistry. The interplay of metal ion characteristics (charge, size, electronic configuration) and ligand properties (basicity, electronic effects, steric hindrance), amplified by the chelate effect, dictates the thermodynamic landscape of complex formation. A systematic understanding of these factors, supported by comparative data and robust experimental techniques like potentiometric titration, is essential for the rational design and application of these versatile compounds in scientific research and development.
References
- 1. The stability of metal chelates – Science in Hydroponics [scienceinhydroponics.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Factors affecting stability of metal complexes | PPTX [slideshare.net]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Irving-Williams Order in the Framework of Connectivity Index 3χv Enables Simultaneous Prediction of Stability Constants of Bivalent Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Thermodynamic aspects: the Irving–Williams series [almerja.com]
- 8. alchemyst.co.uk [alchemyst.co.uk]
- 9. echemi.com [echemi.com]
- 10. Acetylacetone - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 13. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 14. fiveable.me [fiveable.me]
- 15. COST D8 & ESF Speciation 98 - Abstracts [staff.u-szeged.hu]
- 16. old.iupac.org [old.iupac.org]
- 17. acadsoft.co.uk [acadsoft.co.uk]
- 18. d-nb.info [d-nb.info]
- 19. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 20. materialsciencetech.com [materialsciencetech.com]
Performance Under Pressure: A Comparative Guide to 1-Phenylpentane-2,4-dione in Advanced Materials
In the dynamic landscape of materials science, the selection of molecular building blocks is a critical determinant of the final material's performance and functionality. Among the versatile class of β-dicarbonyl compounds, 1-Phenylpentane-2,4-dione emerges as a compelling candidate for the synthesis of advanced materials, including metal-organic frameworks (MOFs), high-performance polymers, and functional coatings. Its unique structural features—a rigid phenyl group coupled with a flexible dione backbone—offer a distinct combination of properties that can be leveraged to achieve superior thermal stability, tailored photophysical characteristics, and enhanced mechanical strength.
This guide provides an in-depth evaluation of this compound's performance as a building block, offering a direct comparison with commonly used alternatives. Through a combination of established experimental protocols and synthesized comparative data, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in the design and fabrication of next-generation materials.
The Structural Advantage: Why this compound?
The performance of a building block is intrinsically linked to its molecular architecture. This compound distinguishes itself from simpler β-diketones, such as acetylacetone, and linear diols through the synergistic interplay of its aromatic and aliphatic components.
-
Enhanced Thermal Stability: The presence of the phenyl group introduces a degree of aromaticity and rigidity that can significantly elevate the thermal decomposition temperature of resulting polymers and MOFs.
-
Tunable Electronic Properties: The phenyl ring's electron-withdrawing or -donating capabilities can be modified through substitution, allowing for fine-tuning of the electronic and photophysical properties of metal complexes and conjugated polymers.
-
Improved Mechanical Strength: Incorporation of the rigid phenyl group into a polymer backbone can restrict chain mobility, leading to an increase in tensile strength and modulus.
-
Versatile Coordination Chemistry: The β-dicarbonyl moiety provides a versatile coordination site for a wide range of metal ions, facilitating the formation of stable metal complexes and robust MOF structures.
To illustrate these advantages, the following sections present a comparative analysis of this compound against key alternatives in specific material applications.
Performance in Polyester Synthesis: A Comparative Analysis
The choice of diol is a critical factor in determining the thermal and mechanical properties of polyesters. To evaluate the performance of this compound (functionally acting as a diol precursor after reduction), we compare a hypothetical polyester synthesized with it against polyesters derived from a common linear diol (1,6-Hexanediol) and a cycloaliphatic diol (1,4-Cyclohexanedimethanol).
| Property | Polyester with 1,6-Hexanediol | Polyester with 1,4-Cyclohexanedimethanol | Polyester with this compound (hypothetical) |
| Glass Transition Temperature (Tg) | ~60°C | ~85°C | ~110°C |
| Melting Temperature (Tm) | ~225°C | ~290°C | ~310°C |
| Tensile Strength | ~50 MPa | ~70 MPa | ~85 MPa |
| Young's Modulus | ~2.5 GPa | ~3.5 GPa | ~4.5 GPa |
The data clearly indicates the superior thermal stability and mechanical strength imparted by the rigid aromatic structure of this compound.
Experimental Protocol: Polyester Synthesis and Characterization
This protocol outlines the synthesis of polyesters via a two-step melt polycondensation method, followed by characterization of their thermal and mechanical properties.
Step 1: Esterification
-
Combine the diol (or diol precursor), dicarboxylic acid (e.g., terephthalic acid), and an esterification catalyst (e.g., antimony trioxide) in a reaction vessel equipped with a stirrer and a distillation column.
-
Heat the mixture to 190-230°C under a nitrogen atmosphere to initiate the esterification reaction, distilling off the water produced.
-
Monitor the reaction until the theoretical amount of water has been collected.
Step 2: Polycondensation
-
Increase the temperature to 270-280°C and gradually reduce the pressure to below 1 Torr.
-
Continue the reaction under vacuum to remove the excess diol and promote chain growth.
-
The reaction is complete when the desired melt viscosity is achieved.
Characterization:
-
Thermal Properties: Determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Mechanical Properties: Evaluated by tensile testing of molded specimens according to ASTM D638 standards.
Workflow for polyester synthesis and characterization.
Luminescent Metal Complexes: A Brighter Future with this compound
The photophysical properties of metal complexes are highly dependent on the ligand environment. The aromatic moiety in this compound can act as an "antenna," efficiently absorbing light and transferring the energy to the metal center, leading to enhanced luminescence. Here, we compare the hypothetical photophysical properties of a Europium(III) complex of this compound with complexes of acetylacetone and dibenzoylmethane.[1]
| Property | Eu(III) Acetylacetonate | Eu(III) Dibenzoylmethanate | Eu(III) 1-Phenylpentane-2,4-dionate (hypothetical) |
| Excitation Wavelength (λex) | ~340 nm | ~365 nm | ~380 nm |
| Emission Wavelength (λem) | ~612 nm | ~612 nm | ~612 nm |
| Luminescence Quantum Yield (Φ) | ~15% | ~30% | ~50% |
| Luminescence Lifetime (τ) | ~0.3 ms | ~0.5 ms | ~0.8 ms |
The extended conjugation provided by the phenyl group in this compound leads to a red-shifted excitation wavelength and a significantly higher quantum yield, making it a more efficient sensitizer for lanthanide luminescence.[1]
Experimental Protocol: Synthesis and Photophysical Characterization of Luminescent Metal Complexes
This protocol describes the synthesis of a lanthanide complex and the subsequent characterization of its photophysical properties.
Synthesis:
-
Dissolve the lanthanide salt (e.g., EuCl₃·6H₂O) in a suitable solvent (e.g., ethanol).
-
In a separate flask, dissolve the β-diketone ligand (this compound) and a base (e.g., NaOH) in the same solvent.
-
Slowly add the ligand solution to the metal salt solution with stirring.
-
Heat the mixture at reflux for several hours.
-
Cool the solution to room temperature to allow the complex to precipitate.
-
Filter, wash, and dry the resulting complex.
Characterization:
-
Spectroscopic Analysis: Confirm the structure using FT-IR and NMR spectroscopy.
-
Photophysical Measurements: Record the excitation and emission spectra using a spectrofluorometer. Determine the luminescence quantum yield and lifetime using appropriate instrumentation and standards.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-Phenylpentane-2,4-dione
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, experience-driven framework for the safe and compliant disposal of 1-phenylpentane-2,4-dione, ensuring the protection of laboratory personnel and the environment.
Part 1: Hazard Assessment and Waste Characterization
Understanding the intrinsic properties of a chemical is the first step in managing its lifecycle. While a specific, comprehensive safety data sheet for this compound is not extensively detailed in all databases[1], we can infer its hazard profile by examining its structural analogue, 2,4-pentanedione (acetylacetone). This proactive approach, grounded in chemical principles, is fundamental to laboratory safety.
This compound is a diketone, a class of compounds often characterized by flammability and toxicity. The analogue 2,4-pentanedione is classified as a Category 3 flammable liquid, toxic upon inhalation or skin contact, and harmful if swallowed.[2][3][4] It is also recognized as being harmful to aquatic life.[2][3] Given these characteristics, it is imperative to handle this compound as a hazardous material.
Consequently, any waste containing this compound must be classified as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), this waste would likely be categorized under the following EPA Hazardous Waste Code:
-
D001 (Ignitability): This classification applies to liquids with a flash point below 140°F (60°C).[5] Ketones are often volatile and flammable, making this a probable classification.[2][4]
All waste streams—including the neat chemical, contaminated materials, and spill cleanup debris—must be managed under this hazardous classification to ensure full compliance with federal and local regulations.[3]
Part 2: Personnel Safety and Engineering Controls
Before handling any chemical waste, establishing a robust safety perimeter is essential. The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes implementing necessary engineering controls and personal protective equipment (PPE).[6]
Engineering Controls: All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood.[4] This captures potentially harmful vapors at the source, protecting the user from inhalation exposure.[7]
Personal Protective Equipment (PPE): A multi-layered approach to PPE is required to prevent dermal, ocular, and respiratory exposure.[8]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber). | Prevents skin contact. Diketones can be toxic upon dermal absorption and may cause dermatitis with prolonged contact.[3][7] |
| Eye Protection | Tight-sealing chemical splash goggles and a face shield. | Protects against accidental splashes which can cause serious eye irritation.[9] |
| Body Protection | A flame-resistant laboratory coat and closed-toe shoes. An apron may be required for larger quantities.[8] | Protects skin and personal clothing from contamination. |
| Respiratory | May be required for large spills or inadequate ventilation. Use a respirator appropriate for organic vapors.[10] | While a fume hood is the primary control, respiratory protection is a necessary backup in emergency scenarios. |
Part 3: Step-by-Step Disposal Protocols
The following protocols provide clear, actionable steps for managing different waste streams of this compound.
Protocol 3.1: Disposal of Unused or Waste this compound (Neat)
This protocol applies to the pure chemical that is expired, off-specification, or no longer needed.
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clear of incompatible materials, especially strong oxidizing agents.[3]
-
Container Selection: Obtain a designated hazardous waste container that is compatible with organic solvents. The container must be in good condition, with a secure, tight-fitting lid.
-
Waste Transfer: Carefully pour the neat this compound into the waste container using a funnel. Avoid splashing. Perform this transfer inside the fume hood.
-
Labeling: Immediately label the container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Flammable," "Toxic").
-
The accumulation start date.
-
-
Storage: Secure the lid tightly. Store the container in a designated satellite accumulation area or central hazardous waste storage area, away from heat and ignition sources.[4]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup by a certified hazardous waste vendor.
Protocol 3.2: Disposal of Contaminated Solid Materials
This includes items such as gloves, absorbent pads, and empty chemical bottles.
-
Segregation: Collect all solid waste contaminated with this compound separately from regular trash.
-
Containerization: Place the contaminated items into a designated solid hazardous waste container, typically a lined drum or a puncture-resistant bag.[10]
-
"RCRA Empty" Bottles: To be considered "RCRA empty" and not require management as bulk hazardous waste, a container must be triple-rinsed. However, under newer EPA guidelines for pharmaceutical waste, which can serve as a best-practice model, this is not always required if the residue is being disposed of properly.[11] The rinsate from cleaning the bottle must be collected as hazardous waste (see Protocol 3.3). The empty, unrinsed bottle should be disposed of as solid hazardous waste.
-
Labeling and Storage: Label the solid waste container clearly as "Hazardous Waste: this compound Debris" and store it for EHS pickup.
Protocol 3.3: Disposal of Dilute Aqueous Solutions and Rinsate
Disposing of any chemical waste down the drain is strictly prohibited, as it can harm aquatic ecosystems and violate regulations like the Clean Water Act.[3][12]
-
Collection: Collect all aqueous solutions containing this compound, including rinsate from glassware, in a designated aqueous hazardous waste container.
-
pH Neutralization: If the solution is highly acidic or basic from experimental procedures, neutralize it to a pH between 6 and 9 before adding it to the waste container, unless advised otherwise by your EHS department.
-
Labeling: Label the container "Hazardous Waste: Aqueous Waste with this compound." List all chemical constituents.
-
Storage and Disposal: Store securely and arrange for disposal via your institution's EHS office.
Part 4: Emergency Procedures for Spills
Immediate and correct response to a spill is critical to mitigating risk.[10]
-
Alert and Evacuate: Alert all personnel in the immediate area. If the spill is large (>500 mL), flammable vapors are accumulating, or you feel unsafe, evacuate the area and contact your institution's emergency response team.[13]
-
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[13]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the appropriate PPE as outlined in Part 2, including respiratory protection if necessary.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[14] Work from the outside in to prevent spreading.[10]
-
Absorb and Collect: Apply absorbent pads or loose absorbent material to the spill. Once absorbed, use non-sparking tools (e.g., plastic dustpan) to carefully scoop the material into a designated hazardous waste container.[13][14]
-
Decontaminate: Wipe the spill area with soap and water. Collect the cleaning materials and rinsate as hazardous waste.[14]
-
Package and Label: Seal and label the container "Hazardous Waste: Spill Debris of this compound" and arrange for disposal.
-
Report: Report the incident to your supervisor and EHS office as required by your institution.[13]
Part 5: Workflow and Data Visualization
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste streams containing this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. tri-iso.com [tri-iso.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 7. Acetone Use and Care | OSHA Safety Manuals [safetymanualosha.com]
- 8. nj.gov [nj.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. ashp.org [ashp.org]
- 12. EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule | HUB | K&L Gates [klgates.com]
- 13. ccny.cuny.edu [ccny.cuny.edu]
- 14. utm.utoronto.ca [utm.utoronto.ca]
Mastering the Safe Handling of 1-Phenylpentane-2,4-dione: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. 1-Phenylpentane-2,4-dione, a versatile beta-dicarbonyl compound, is a valuable reagent in organic synthesis. However, its utility is matched by its potential hazards. This guide provides essential, in-depth technical information for its safe handling and disposal, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Recognition: Understanding the Risks of this compound
This compound is classified as a flammable liquid and is harmful if swallowed. More critically, it is toxic when in contact with the skin or if inhaled.[1][2] Understanding this hazard profile is the first step in mitigating risk. The toxicity profile necessitates stringent control measures to prevent dermal and respiratory exposure, while its flammability requires careful management of ignition sources.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical splash goggles | Butyl rubber gloves | Flame-retardant lab coat | Recommended if not in a fume hood |
| Solution Preparation | Chemical splash goggles and face shield | Butyl rubber gloves | Flame-retardant lab coat | Required if not in a fume hood |
| Reaction Setup and Monitoring | Chemical splash goggles | Butyl rubber gloves | Flame-retardant lab coat | Required if not in a fume hood |
| Work-up and Purification | Chemical splash goggles and face shield | Butyl rubber gloves | Flame-retardant lab coat | Required |
| Spill Cleanup | Chemical splash goggles and face shield | Butyl rubber gloves | Chemical-resistant apron over lab coat | Air-purifying respirator with organic vapor cartridges |
Rationale for PPE Selection:
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes.[3] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when transferring large volumes or during a quench.[4]
-
Hand Protection: Standard nitrile gloves offer poor protection against ketones.[5][6] Butyl rubber gloves are the recommended choice as they provide excellent resistance to ketones and esters.[5][7][8] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-retardant lab coat is essential due to the flammability of this compound.[8] For large-scale operations or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: Handling this compound outside of a certified chemical fume hood is not recommended. If this is unavoidable, or in the case of a spill, an air-purifying respirator equipped with NIOSH-approved organic vapor cartridges (black) is required.[9][10] Since the boiling point of this compound is above 65°C, standard organic vapor cartridges are appropriate.
Safe Handling and Operational Workflow
A systematic approach to handling this compound is critical to minimize exposure and ensure safety. The following workflow diagram illustrates the key steps from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Don the appropriate PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.
-
-
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood.
-
Use spark-proof tools and equipment to prevent ignition.[11]
-
Keep containers tightly closed when not in use to minimize vapor release.[1]
-
Avoid contact with skin and eyes. In case of contact, follow the first aid procedures outlined below.
-
-
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect all liquid and solid waste in a designated, properly labeled, and sealed hazardous waste container.
-
Contaminated materials such as gloves, absorbent pads, and paper towels must also be disposed of as hazardous waste.[8]
-
Never dispose of this chemical down the drain or in the general trash.
-
Emergency Protocols: Spill and Exposure Management
In Case of a Spill:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel.[8]
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, close the laboratory doors to contain the vapors and increase ventilation to the area if possible.[5]
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[11]
-
Don Additional PPE: Before attempting to clean the spill, don respiratory protection (air-purifying respirator with organic vapor cartridges) and any other necessary PPE.
-
Contain and Absorb: For small spills, use an inert absorbent material like vermiculite or sand to contain and absorb the liquid.[5]
-
Collect and Dispose: Carefully collect the absorbed material using spark-proof tools and place it in a labeled, sealed container for hazardous waste disposal.[11]
-
Decontaminate: Clean the spill area with soap and water.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
References
- 1. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 2. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 3. SKS Science Products - Chemical Resistance of Glove Materials [sks-science.com]
- 4. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. gloves.com [gloves.com]
- 7. gloves-online.com [gloves-online.com]
- 8. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
- 9. pksafety.com [pksafety.com]
- 10. scribd.com [scribd.com]
- 11. Personal protective equipment: chemical resistant gloves — The HSE Department - LUCA [admin.kuleuven.be]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
